1,3,6,8-Tetrabromocarbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,6,8-tetrabromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHISDQCWYSMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293246 | |
| Record name | 1,3,6,8-tetrabromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55119-09-0 | |
| Record name | 55119-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,6,8-tetrabromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Tetrabromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,6,8-Tetrabromocarbazole: Chemical Properties, Handling, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6,8-Tetrabromocarbazole is a halogenated derivative of carbazole. Carbazoles are a class of aromatic heterocyclic compounds with diverse applications in materials science and medicinal chemistry. The introduction of bromine atoms to the carbazole core significantly modifies its electronic and biological properties, making this compound a compound of interest for further investigation. This technical guide provides a comprehensive overview of its chemical properties, safe handling procedures, and known biological activities to support researchers in their scientific endeavors. As an emerging contaminant, understanding its toxicological profile is crucial for assessing its environmental and health impacts.[1][2][3]
Chemical Properties
This compound is a white to almost white crystalline powder.[4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₅Br₄N | [5][6] |
| Molecular Weight | 482.79 g/mol | [5] |
| CAS Number | 55119-09-0 | [5] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | 227-231 °C | [7] |
| Solubility | Poor solubility in water. Soluble in organic solvents like Dimethyl sulfoxide (DMSO). | [8] |
| IUPAC Name | 1,3,6,8-tetrabromo-9H-carbazole | [5] |
Spectroscopic Data
Characterization of this compound is crucial for its identification and quality control. Below are key spectroscopic data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic bands corresponding to its functional groups.
-
N-H stretch: A characteristic band for the N-H group is observed around 3450 cm⁻¹.[9]
-
C-N-C stretch: A band around 1500 cm⁻¹ is assigned to the stretching vibration of the C-N-C bond within the carbazole ring system.[9]
-
Aromatic C-H stretch: Frequencies up to 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[9]
-
C=C stretch: The aromatic C=C stretching band is observed around 1600 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)
Synthesis
The synthesis of this compound typically involves the electrophilic bromination of carbazole. While a specific detailed protocol for the tetrabromination was not found in the search results, a general procedure can be adapted from the synthesis of other brominated carbazoles.
General Experimental Protocol: Electrophilic Bromination of Carbazole
This protocol is a general representation and may require optimization for the synthesis of this compound.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS) or liquid bromine as the brominating agent
-
A suitable solvent such as N,N-Dimethylformamide (DMF) or dichloromethane
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve carbazole in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the brominating agent (e.g., a solution of NBS in the same solvent) dropwise to the carbazole solution while stirring. For tetrabromination, a stoichiometric excess of the brominating agent (at least 4 equivalents) will be required.
-
Allow the reaction mixture to warm to room temperature and continue stirring for a specified period (e.g., 24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., chloroform or ethanol) to yield pure this compound.
Note: The choice of brominating agent, solvent, and reaction conditions (temperature and time) will significantly impact the yield and the degree of bromination.
Safety and Handling
This compound is classified with GHS07 pictogram, indicating that it can cause skin and eye irritation.[5][7] Therefore, appropriate safety precautions must be taken during its handling.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the biological effects of this compound, highlighting its potential toxicological impact.
Induction of Oxidative Stress and Apoptosis
Research on zebrafish embryos has demonstrated that this compound can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).[8][10] Exposure to this compound resulted in an increase in reactive oxygen species (ROS), lipid peroxidation, and DNA damage.[8] This was accompanied by the upregulation of pro-apoptotic genes such as caspase 3 and p53.[8][10]
Modulation of the NF-κB Signaling Pathway
Studies in human hepatocellular carcinoma (HepG2) cells have shown that this compound can activate the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival.[11][12][13] Activation of this pathway by this compound was confirmed by increased phosphorylation of NF-κB pathway components and upregulation of downstream target genes.[1] This activation was also linked to the induction of apoptosis in these cancer cells.[1][2]
Applications in Research and Drug Development
The biological activities of this compound, particularly its ability to induce apoptosis and modulate key signaling pathways like NF-κB, suggest its potential as a tool compound for studying these cellular processes. While its toxicity profile currently limits its direct therapeutic application, understanding its mechanism of action could provide insights for the development of novel anti-cancer agents or other therapeutics targeting these pathways. Further research is warranted to explore the structure-activity relationships of brominated carbazoles and to identify derivatives with improved therapeutic indices.
Conclusion
This compound is a halogenated aromatic compound with well-defined chemical properties. Its handling requires adherence to standard safety protocols due to its irritant nature. Emerging research has highlighted its significant biological effects, including the induction of oxidative stress, apoptosis, and the modulation of the NF-κB signaling pathway. These findings are crucial for understanding its toxicological profile and for its potential use as a chemical probe in biological research. This technical guide provides a foundational resource for scientists and researchers working with or interested in the properties and applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the emerging contaminant this compound on the NF-κB and correlated mechanism in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenated indigo dyes: a likely source of this compound and some other halogenated carbazoles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. labsolu.ca [labsolu.ca]
- 8. hnybio.com [hnybio.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging contaminant this compound induces oxidative damage and apoptosis during the embryonic development of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
1,3,6,8-Tetrabromocarbazole (CAS: 55119-09-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,6,8-Tetrabromocarbazole, a polyhalogenated carbazole that has transitioned from its industrial use as a flame retardant to a compound of significant interest in toxicological and oncological research. This document details its physicochemical properties, provides a synthesized experimental protocol for its preparation, and outlines methodologies for investigating its biological effects, particularly on key cellular signaling pathways. The guide is intended to serve as a foundational resource for researchers exploring the toxicological profile and potential therapeutic or adverse effects of this emerging environmental contaminant.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a white to off-white powder.[1][2] Its key identifying and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 55119-09-0 | [3][4] |
| Molecular Formula | C₁₂H₅Br₄N | [1][3] |
| Molecular Weight | 482.79 g/mol | [3][5] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 227 - 231 °C | [1][6] |
| Purity | ≥ 95% (GC) | [1][2] |
| SMILES | C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | [5] |
| InChI | InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | [5][7] |
| Alternate Names | 1,3,6,8-Tetrabromo-9H-carbazole | [3][4] |
Synthesis and Experimental Protocols
While this compound is commercially available, an understanding of its synthesis is crucial for specialized applications, such as isotopic labeling or derivatization. The most common method for its preparation is the electrophilic bromination of carbazole.
Synthesis of this compound via Electrophilic Bromination
This protocol is a synthesized procedure based on established methods for the bromination of carbazole derivatives using N-bromosuccinimide (NBS).
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Distilled Water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C using an ice bath while stirring.
-
In a separate beaker, dissolve N-bromosuccinimide (at least 4 equivalents) in a minimal amount of DMF.
-
Slowly add the NBS solution dropwise to the cooled carbazole solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a larger beaker containing distilled water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of isopropanol and DMF.[8]
Zebrafish Embryo Toxicity Assay
This protocol outlines a general procedure for assessing the developmental toxicity of this compound using a zebrafish model, based on published studies.[9]
Materials:
-
Healthy, fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
24-well plates
-
Incubator at 28.5°C
-
Stereomicroscope
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of working solutions by diluting the stock solution in embryo medium to the desired final concentrations (e.g., 0.1, 0.5, 2.0 mg/L).[9] Ensure the final DMSO concentration is consistent across all groups and does not exceed a non-toxic level (e.g., 0.1%).
-
Include a vehicle control group (embryo medium with the same concentration of DMSO) and a negative control group (embryo medium only).
-
At approximately 4-6 hours post-fertilization (hpf), place a specific number of healthy embryos (e.g., 20) into each well of a 24-well plate containing the respective test solutions.
-
Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.
-
Observe the embryos at regular intervals (e.g., 24, 48, 72, 96 hpf) under a stereomicroscope.
-
Record endpoints such as mortality, hatching rate, and morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).[9]
-
At the end of the exposure period, larvae can be processed for further analysis, such as measurement of oxidative stress markers or gene expression.
Western Blot Analysis for NF-κB Activation
This protocol describes a general method for assessing the activation of the NF-κB pathway in a human cell line (e.g., HepG2) treated with this compound.[10] Activation is often assessed by measuring the phosphorylation of the p65 subunit and the degradation of the inhibitory protein IκBα.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture HepG2 cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (DMSO) and a positive control (e.g., TNF-α).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
HIF-1α Luciferase Reporter Assay
This protocol provides a general framework for a luciferase reporter assay to measure the effect of this compound on the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[11]
Materials:
-
Human cell line (e.g., HEK293T)
-
HRE (Hypoxia Response Element)-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Hypoxia-inducing agent (e.g., CoCl₂) or hypoxia chamber
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Induce hypoxia by treating with a chemical agent like CoCl₂ or by placing the plate in a hypoxia chamber (e.g., 1% O₂) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Biological Activity and Signaling Pathways
This compound has been identified as an emerging environmental contaminant with documented biological effects. Research has primarily focused on its toxicity, particularly in aquatic organisms, and its potential to disrupt cellular signaling in human cells.
Oxidative Stress and Apoptosis
Studies on zebrafish embryos have shown that exposure to this compound can induce oxidative stress.[9] This is characterized by an increase in reactive oxygen species (ROS) production and alterations in the activity of antioxidant enzymes. The induction of oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately triggering apoptosis (programmed cell death). The apoptotic response to this compound in zebrafish embryos has been shown to involve the upregulation of pro-apoptotic genes like caspase 3 and p53, and the modulation of other apoptosis-related genes.
NF-κB Signaling Pathway
In human hepatocellular carcinoma (HepG2) cells, this compound has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This activation is evidenced by increased phosphorylation of the p65 subunit and the induction of NF-κB response element-driven luciferase activity.[10] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is implicated in various diseases, including cancer.
HIF-1 Signaling Pathway
There is evidence to suggest that polyhalogenated carbazoles, including this compound, may affect the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[11][12] HIF-1 is a master regulator of the cellular response to hypoxia and plays a crucial role in angiogenesis, cell metabolism, and cancer progression. This compound has been reported to affect angiogenesis, which is a process tightly regulated by HIF-1.[11][12]
Experimental Workflow Overview
The investigation of the biological effects of this compound typically follows a structured workflow, from initial characterization to in-depth mechanistic studies.
Conclusion
This compound is a compound with a dual identity: an industrial chemical and an emerging environmental contaminant with significant biological activity. Its ability to induce oxidative stress, apoptosis, and modulate key signaling pathways such as NF-κB and potentially HIF-1, underscores the need for further research. This guide provides a foundational framework for scientists to design and execute studies aimed at elucidating the toxicological profile and molecular mechanisms of action of this intriguing molecule. A thorough understanding of its interactions with biological systems is crucial for assessing its environmental risk and exploring any potential relevance in drug development and disease pathology.
References
- 1. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 2. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106397304A - Production method of 1-bromocarbazole - Google Patents [patents.google.com]
- 8. oaepublish.com [oaepublish.com]
- 9. benchchem.com [benchchem.com]
- 10. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,6,8-Tetrabromocarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6,8-Tetrabromocarbazole is a halogenated derivative of carbazole, a heterocyclic aromatic compound. The introduction of four bromine atoms onto the carbazole scaffold significantly influences its electronic, physical, and chemical properties. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, particularly its induction of oxidative stress and apoptosis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and toxicology.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. While experimental data for the parent compound is limited in some cases, information for the closely related N-ethyl derivative (1,3,6,8-tetrabromo-9-ethyl-9H-carbazole) is included for comparative purposes.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₅Br₄N | [1] |
| Molecular Weight | 482.79 g/mol | [1] |
| CAS Number | 55119-09-0 | [1] |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 227-231 °C | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMF and THF. | [2] |
Table 2: Spectroscopic Data for 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole
| Type | Data | Reference |
| ¹H NMR (700 MHz, CDCl₃) | δ 7.92 (d, J = 1.8 Hz, 2H), 7.69 (d, J = 1.8 Hz, 2H), 5.10 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H) | [3] |
Table 3: Crystallographic Data for 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/n | [3] |
| a (Å) | 4.202(2) | [3] |
| b (Å) | 14.654(6) | [3] |
| c (Å) | 12.245(6) | [3] |
| β (°) | 92.758(18) | [3] |
| Volume (ų) | 753.1(6) | [3] |
| Z | 2 | [3] |
Experimental Protocols
Synthesis of 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole
This protocol describes the synthesis of the N-ethyl derivative of this compound, which can likely be adapted for the synthesis of the parent compound by starting with carbazole instead of 9-ethyl-9H-carbazole.[3]
Materials:
-
9-Ethyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (0.904 g, 4.63 mmol) in 30 ml of DMF.
-
Add N-bromosuccinimide (NBS) (3.708 g, 20.83 mmol) to the solution.
-
Heat the reaction mixture at 60°C for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large amount of ice-water.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from a mixture of isopropanol and DMF (5:1 volume ratio) to obtain colorless needles of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole.
Zebrafish Embryo Toxicity Assay
This protocol outlines a general procedure for assessing the developmental toxicity of this compound using zebrafish embryos.[2]
Materials:
-
Fertilized zebrafish embryos
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
24-well plates
-
Incubator at 28.5 °C
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the stock solution in E3 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Place one healthy, developing zebrafish embryo per well in a 24-well plate containing the test solutions. Include a control group with E3 medium and a vehicle control group with E3 medium containing the highest concentration of DMSO used.
-
Incubate the plates at 28.5 °C on a 14:10 hour light:dark cycle.
-
Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a dissecting microscope.
-
Record various endpoints, including mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and tail malformations.
Measurement of Oxidative Stress Markers in Zebrafish Embryos
This protocol describes methods to measure reactive oxygen species (ROS) and the activity of antioxidant enzymes in zebrafish embryos exposed to this compound.[4][5]
Materials:
-
Zebrafish embryos (exposed as described above)
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Assay kits for superoxide dismutase (SOD) and catalase (CAT) activity
-
Homogenizer
-
Fluorometer or fluorescence microscope
-
Spectrophotometer
Procedure for ROS Measurement:
-
Following exposure, dechorionate the zebrafish embryos.
-
Incubate the embryos in E3 medium containing a fluorescent ROS probe (e.g., H₂DCFDA) in the dark.
-
Wash the embryos with E3 medium to remove excess probe.
-
Anesthetize the embryos and mount them on a slide.
-
Visualize and quantify the fluorescence using a fluorescence microscope.
Procedure for Antioxidant Enzyme Activity Assays:
-
Pool a sufficient number of embryos from each treatment group.
-
Homogenize the embryos in cold PBS or the appropriate assay buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Use the supernatant to measure the activity of SOD and CAT using commercially available assay kits according to the manufacturer's instructions.
Apoptosis Assay in Zebrafish Embryos
This protocol details the detection of apoptosis in zebrafish embryos via a caspase-3 activity assay.[6][7]
Materials:
-
Zebrafish embryos (exposed as described above)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Lysis buffer
-
Microplate reader
Procedure:
-
Pool a sufficient number of embryos from each treatment group.
-
Homogenize the embryos in the provided lysis buffer.
-
Centrifuge the lysate to remove insoluble material.
-
Add the supernatant to a microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37 °C for the time specified in the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader to quantify caspase-3 activity.
Signaling Pathways
This compound has been shown to induce toxicity through the activation of several key signaling pathways, leading to oxidative stress and apoptosis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Halogenated carbazoles, including this compound, are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] This activation is a key initiating event in its toxic mechanism.
Oxidative Stress and Apoptosis Pathways
The activation of the AhR pathway and the metabolism of this compound can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. This, in turn, can trigger apoptotic cell death through both intrinsic and extrinsic pathways.[2]
NF-κB and HIF-1 Signaling
This compound has also been implicated in the activation of the NF-κB and HIF-1 signaling pathways, which are involved in inflammation, angiogenesis, and cellular responses to stress.
References
- 1. This compound | C12H5Br4N | CID 258744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Oxidative Stress in Zebrafish Embryos | Gene Tools, LLC [gene-tools.com]
- 4. Analysis of Oxidative Stress in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Analysis of Apoptosis in Zebrafish Embryos by Whole-mount Immunofluorescence to Detect Activated Caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3,6,8-Tetrabromocarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,6,8-tetrabromocarbazole, a halogenated carbazole that has garnered interest for its unique chemical properties and biological activities. This document details its fundamental molecular characteristics, summarizes key experimental data, outlines relevant experimental protocols, and illustrates associated biological pathways to support advanced research and development.
Core Molecular and Physical Properties
This compound is a highly brominated heterocyclic aromatic compound. Its core structure consists of a carbazole nucleus substituted with four bromine atoms at positions 1, 3, 6, and 8.
Data Presentation: Molecular and Physical Data Summary
| Property | Value | Citation(s) |
| Molecular Formula | C₁₂H₅Br₄N | [1][2][3] |
| Molecular Weight | 482.79 g/mol | [1][2][4] |
| Monoisotopic Mass | 478.71555 Da | [1] |
| CAS Number | 55119-09-0 | [2] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 227 - 231 °C | [5] |
| IUPAC Name | 1,3,6,8-tetrabromo-9H-carbazole | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the electrophilic bromination of carbazole. While specific protocols for this exact compound are not extensively detailed in public literature, a general methodology can be adapted from the synthesis of related brominated carbazoles.
Logical Workflow for a Representative Synthesis
Below is a diagram illustrating a generalized workflow for the synthesis of a polybrominated carbazole, which can be conceptually applied to this compound.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Electrophilic Bromination (Representative)
This protocol is adapted from methodologies for similar brominated carbazoles and serves as a representative guide.[6][7]
-
Dissolution: Dissolve carbazole in a suitable solvent, such as N,N-dimethylformamide (DMF), within a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath to control the reaction's exothermicity.
-
Bromination: Slowly add a stoichiometric excess of a brominating agent, such as N-bromosuccinimide (NBS), to the solution. For tetrabromination, at least four equivalents of NBS are required.
-
Reaction: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 24 hours) to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual solvent and reagents.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., an isopropanol/DMF mixture) to yield the pure this compound.[6]
Experimental Protocol: Zebrafish Embryo Toxicity Assay
This protocol is based on studies investigating the developmental toxicity of this compound.[8][9]
-
Solution Preparation: Prepare a stock solution of this compound in a cosolvent like dimethyl sulfoxide (DMSO). Create a series of exposure solutions with final concentrations (e.g., 0.1, 0.5, and 2.0 mg/L) by diluting the stock in embryo medium, ensuring the final DMSO concentration is consistent and non-toxic (e.g., 0.1% v/v).[8]
-
Exposure: Place healthy zebrafish embryos into 24-well plates, with one embryo per well containing 2 mL of the exposure solution. Maintain the plates under controlled conditions (e.g., 26 ± 0.5 °C, 14h:10h light:dark cycle) for the duration of the experiment (e.g., 96 hours).[8]
-
Endpoint Assessment: At specified time points (e.g., 48, 72, 96 hours post-fertilization), assess various endpoints, including mortality rate, hatching rate, and morphological malformations (e.g., skeletal and cardiac development).[8][9]
-
Biochemical Analysis (Oxidative Stress):
-
Pool and homogenize larvae in a saline solution on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 rpm) at 4°C.
-
Collect the supernatant to measure reactive oxygen species (ROS) production, catalase (CAT) enzyme activity, and lipid peroxidation levels using appropriate assay kits.[8]
-
Biological Activity and Signaling Pathways
This compound has been identified as an emerging environmental contaminant with notable biological effects, including potential immunomodulating properties and dioxin-like toxicity.[2][9] Research suggests its activity may be mediated through several key signaling pathways.
Signaling Pathway: HIF-1 Activation and Angiogenesis
Studies on related polyhalogenated carbazoles indicate that this compound can affect angiogenesis, potentially through the activation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[10][11][12] This pathway is a critical regulator of cellular responses to low oxygen and is centrally involved in promoting the formation of new blood vessels.
Caption: Proposed HIF-1 signaling pathway activation by this compound.
Other Implicated Pathways
-
Oxidative Stress and Apoptosis: Exposure to this compound has been shown to promote the production of reactive oxygen species (ROS), leading to oxidative damage and subsequent apoptosis (programmed cell death).[8][9] This involves the upregulation of genes like caspase 3 and p53.[9]
-
NF-κB Signaling: The compound can activate the Nuclear Factor kappa B (NF-κB) pathway, a critical regulator of inflammation, immune response, and cell survival.[13]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Due to its structural similarity to dioxins, this compound is studied for its potential to interact with and activate the AhR pathway, which mediates the toxic effects of many halogenated aromatic hydrocarbons.[9][13]
References
- 1. This compound | C12H5Br4N | CID 258744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hnybio.com [hnybio.com]
- 9. Emerging contaminant this compound induces oxidative damage and apoptosis during the embryonic development of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early Vascular Developmental Toxicity and Underlying Mechanisms of 1-Bromo-3,6-dichlorocarbazole (1-B-36-CCZ) in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure of 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, a halogenated derivative of N-ethylcarbazole. The document details the experimental procedures for its synthesis and crystallization, presents key crystallographic data, and outlines the structural features of the molecule. The carbazole framework is a significant heterocyclic compound in materials science and medicinal chemistry due to its rigid, planar structure and electron-rich nature, making its derivatives subjects of interest for various applications.[1][2]
Molecular Structure and Properties
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is characterized by a central carbazole core with bromine atoms at the 1, 3, 6, and 8 positions and an ethyl group attached to the nitrogen atom.[3] The chemical formula is C₁₄H₉Br₄N, with a molecular weight of 510.85 g/mol .[3][4] The tricyclic carbazole ring system is nearly planar.[5][6][7] In the crystal structure, there are Br⋯Br contacts that are slightly shorter than the van der Waals distance, indicating the presence of halogen bonding interactions that can influence molecular packing.[5][6][7]
Data Presentation
The crystallographic data for 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.[4]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₁₄H₉Br₄N |
| Formula Weight | 510.85 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 4.202 (2) |
| b (Å) | 14.654 (6) |
| c (Å) | 12.245 (6) |
| β (°) | 92.758 (18) |
| Volume (ų) | 753.1 (6) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71075 Å) |
| Density (calculated) (Mg m⁻³) | 2.253 |
| Absorption Coefficient (mm⁻¹) | 10.70 |
| F(000) | 480.0 |
| Crystal Size (mm) | 0.40 × 0.13 × 0.12 |
Table 2: Data Collection and Refinement
| Parameter | Value |
| Diffractometer | Rigaku XtaLAB mini |
| Reflections Collected | 2755 |
| Independent Reflections | 2599 |
| Reflections with F² > 2.0σ(F²) | 2071 |
| R_int | 0.021 |
| R[F² > 2σ(F²)] | 0.056 |
| wR(F²) | 0.130 |
| Goodness-of-fit (S) | 1.01 |
| Parameters | 172 |
| Restraints | 1 |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole.
Synthesis and Crystallization
The synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole is achieved through the bromination of 9-ethyl-9H-carbazole.[3]
-
Materials: 9-Ethyl-9H-carbazole, N-bromosuccinimide (NBS), Dimethylformamide (DMF), Isopropanol.
-
Procedure:
-
9-Ethyl-9H-carbazole (0.904 g, 4.63 mmol) is added to a solution of N-bromosuccinimide (3.708 g, 20.83 mmol) in 30 ml of DMF.[4][5]
-
The reaction mixture is heated to 60°C for 24 hours.[3][4][5] The reaction progress is monitored by thin-layer chromatography (TLC).[4][5]
-
Upon completion, the solution is poured into a large amount of ice-cold water, leading to the precipitation of the product.[4][5]
-
The crude product is crystallized from a mixture of isopropanol and DMF (in a volume ratio of approximately 5:1) to yield colorless, needle-like crystals.[4][5] The bulk sample has a yellowish appearance.[4][5]
-
X-ray Crystallography
The crystal structure was determined using a Rigaku XtaLAB mini diffractometer.[4][5]
-
Data Collection: Data was collected at 293 K using Mo Kα radiation. A multi-scan absorption correction was applied.[4][5]
-
Structure Solution and Refinement: The structure was solved using SIR92 and refined with SHELXL97.[4] All hydrogen atoms were placed in geometrically idealized positions and constrained to ride on their parent atoms.[4][5]
Mandatory Visualization
Experimental Workflow for Synthesis and Crystallization
Caption: Synthesis and crystallization workflow.
References
- 1. 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole | 66294-03-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole | 66294-03-9 [smolecule.com]
- 4. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole [epubl.ktu.edu]
Spectroscopic Profile of 1,3,6,8-Tetrabromocarbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,6,8-tetrabromocarbazole, a halogenated carbazole derivative of interest in various fields of chemical and pharmaceutical research. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound. Due to the limited availability of fully published experimental spectra, some data is supplemented with theoretically expected values and data from closely related compounds.
Table 1: NMR Spectroscopic Data for this compound
| Parameter | ¹H NMR (Expected) | ¹³C NMR |
| Solvent | DMSO-d₆ | Data from W. Robien, Inst. of Org. Chem., Univ. of Vienna[1] |
| Chemical Shift (δ) ppm | ~8.5 (s, 2H, H-4, H-5), ~7.8 (s, 2H, H-2, H-7), ~11.8 (s, 1H, N-H) | Specific chemical shifts are not publicly available in the search results. |
Note: Expected ¹H NMR chemical shifts are estimated based on the analysis of related brominated carbazole structures. The high degree of substitution and symmetry in this compound would lead to a simplified spectrum with singlets for the aromatic protons.
Table 2: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |
| ~3450 | Intense | N-H stretching | [2] |
| ~1600 | - | C=C aromatic stretching | [2] |
| ~1500 | - | C-N-C stretching | [2] |
| ~1390 | Intense | N-H bending | [2] |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₅Br₄N | PubChem[1] |
| Molecular Weight | 482.79 g/mol | PubChem[1] |
| Exact Mass | 482.71145 Da | PubChem[1] |
| Monoisotopic Mass | 478.71555 Da | PubChem[1] |
| Predicted [M+H]⁺ m/z | 479.72283 | PubChemLite[3] |
| Predicted [M+Na]⁺ m/z | 501.70477 | PubChemLite[3] |
| Predicted [M-H]⁻ m/z | 477.70827 | PubChemLite[3] |
Note: The mass spectrum of a compound containing four bromine atoms will exhibit a characteristic isotopic pattern due to the presence of the nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of the protons and carbons in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Due to the potential for low solubility, sonication may be required.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, often coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: A range appropriate to detect the molecular ion and potential fragments (e.g., m/z 100-1000).
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Optimized for the compound and solvent system.
Data Analysis:
-
Identify the molecular ion peak (M⁺, [M+H]⁺, or [M-H]⁻).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of four bromine atoms.
-
Identify any significant fragment ions to aid in structural elucidation.
Workflow and Data Analysis Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the FT-IR Spectrum of 1,3,6,8-Tetrabromocarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) spectrum of 1,3,6,8-tetrabromocarbazole. This document details the characteristic vibrational modes of the molecule, offers a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the process. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Data Presentation: FT-IR Spectral Data of this compound
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its functional groups. The data presented in the table below is a summary of the principal peaks observed in the experimental spectrum. The interpretation is based on established correlations for carbazole derivatives and aromatic bromine compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3450 | Strong, Sharp | N-H Stretching |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretching |
| ~1600 | Medium | Aromatic C=C Ring Stretching |
| ~1500 | Medium | C-N-C Stretching in the carbazole ring |
| ~1390 | Strong | N-H Bending |
| Below 850 | Strong | C-Br Stretching |
| Below 800 | Strong | Aromatic C-H Out-of-Plane Bending |
Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.
Interpretation of the Spectrum:
The FT-IR spectrum of this compound reveals the key structural features of the molecule. A prominent, sharp peak around 3450 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine within the carbazole ring system. The region between 3100 and 3000 cm⁻¹ shows weaker absorptions corresponding to the stretching of the C-H bonds on the aromatic rings.
The aromatic nature of the carbazole core is further confirmed by the C=C stretching vibrations observed around 1600 cm⁻¹. A band in the vicinity of 1500 cm⁻¹ is attributed to the stretching vibration of the C-N-C moiety within the heterocyclic ring.[1] A strong band is also observed around 1390 cm⁻¹, which is characteristic of the N-H bending vibration.[1]
The presence of the bromine substituents is evidenced by strong absorptions in the lower frequency region of the spectrum, typically below 850 cm⁻¹, which are characteristic of C-Br stretching vibrations. Additionally, strong bands below 800 cm⁻¹ are expected for the out-of-plane bending of the remaining aromatic C-H bonds.
Experimental Protocols
The acquisition of a high-quality FT-IR spectrum of solid samples like this compound can be achieved through several well-established methods. The following protocols for the KBr pellet and Attenuated Total Reflectance (ATR) methods are provided as a guide for researchers.
Method 1: Potassium Bromide (KBr) Pellet Method
This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.
Materials and Equipment:
-
This compound sample (1-2 mg)
-
Dry, spectroscopic grade Potassium Bromide (KBr) powder (100-200 mg)
-
Agate mortar and pestle
-
Pellet die
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar.[2][3]
-
Mixing: Add about 100-200 mg of dry KBr powder to the mortar.[2][3] Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[3]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
Method 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation.
Materials and Equipment:
-
This compound sample (a few mg)
-
FT-IR spectrometer with an ATR accessory
Procedure:
-
Crystal Cleaning: Ensure the surface of the ATR crystal is clean and free from any residues.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[2][3][4]
-
Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[3][4]
-
Data Acquisition: Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for obtaining the FT-IR spectrum of this compound using the KBr pellet method.
Caption: KBr Pellet Method Workflow for FT-IR Analysis.
References
A Comprehensive Technical Guide to the Thermal Stability of 1,3,6,8-Tetrabromocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials due to their unique photophysical and electronic properties, as well as their notable thermal stability. The introduction of bromine atoms into the carbazole scaffold, particularly in the 1,3,6,8-positions, can significantly influence these characteristics. This technical guide provides an in-depth analysis of the thermal stability of 1,3,6,8-tetrabromocarbazole and its derivatives. It is intended to be a vital resource for researchers, scientists, and professionals in drug development by offering a comprehensive overview of thermal analysis data, detailed experimental protocols, and a discussion of the structural factors that govern the thermal properties of these compounds.
Introduction
This compound is a halogenated aromatic heterocyclic compound. The rigid carbazole core, coupled with the presence of four bromine atoms, imparts specific properties to its derivatives, including potential applications in organic electronics and as intermediates in pharmaceutical synthesis. The thermal stability of these compounds is a critical parameter, dictating their processing conditions, operational lifetime in devices, and stability in biological systems. Understanding the thermal behavior of this compound derivatives is therefore essential for their effective application. This guide will explore their thermal decomposition pathways, melting and glass transition behaviors, and the methodologies used to characterize these properties.
Synthesis of Brominated Carbazole Derivatives
The synthesis of this compound derivatives typically begins with the bromination of the carbazole core, followed by functionalization, most commonly at the nitrogen atom.
Thermal Stability Data
While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for a wide range of this compound derivatives are not extensively available in the public domain, theoretical studies provide valuable insights into their thermodynamic properties. A Density Functional Theory (DFT) study at the B3LYP/6-31G* level calculated the standard formation heat (ΔfHө) and standard formation free energy (ΔfGө) for a comprehensive set of poly-brominated carbazoles.[1] These values are indicative of the relative thermodynamic stability of the isomers. Generally, a lower (more negative) heat of formation and free energy of formation suggest greater stability.
The following table summarizes the calculated thermodynamic properties for this compound.
| Compound | Number of Br Substituents | Standard Formation Heat (ΔfHө) (kJ/mol) | Standard Formation Free Energy (ΔfGө) (kJ/mol) | Relative Stability (ΔΔfGө) (kJ/mol) |
| This compound | 4 | 396.94 | 430.13 | 0.00 |
Data sourced from a DFT study on poly-brominated carbazoles.[1]
It is important to note that thermodynamic stability does not directly translate to kinetic thermal stability (i.e., decomposition temperature). However, it provides a fundamental understanding of the energetic landscape of these molecules.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data on the thermal stability of this compound derivatives, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition temperature (Td) of a material.
Objective: To measure the mass loss of the sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the dried this compound derivative into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Ensure the sample is in a powdered form and evenly distributed at the bottom of the crucible.
-
-
Experimental Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature at a constant heating rate of 10 °C/min.
-
Continue heating to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.
-
The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point (Tm) and glass transition temperature (Tg) of a material.
Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to ensure good thermal contact and prevent sample loss.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
Experimental Parameters:
-
Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program (for Tg and Tm):
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Heat the sample at a rate of 10 °C/min to a temperature above its expected melting point.
-
Cool the sample at a rate of 10 °C/min to a temperature below its expected glass transition.
-
Heat the sample again at a rate of 10 °C/min. The second heating scan is used to determine the Tg and Tm, as it provides data on a sample with a consistent thermal history.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step-like transition in the heat flow curve from the second heating scan.
-
Melting Point (Tm): Determined as the peak temperature of the endothermic melting transition from the second heating scan.
-
Factors Influencing Thermal Stability
The thermal stability of this compound derivatives is influenced by several molecular features:
-
The Carbazole Core: The rigid and aromatic nature of the carbazole ring system provides a high degree of inherent thermal stability.
-
Bromine Substitution: The C-Br bonds are typically the weakest bonds in the molecule and their cleavage is often the initial step in thermal decomposition. The high degree of bromination in this compound can influence the decomposition mechanism.
-
N-Substitution: The nature of the substituent at the 9-position (the nitrogen atom) plays a significant role in the overall thermal stability.
-
Alkyl Chains: Longer or branched alkyl chains may lower the decomposition temperature due to easier fragmentation.
-
Aromatic Groups: Phenyl or other aryl substituents can enhance thermal stability through increased conjugation and steric hindrance, which can restrict bond rotations and vibrations.
-
Conclusion
This compound and its derivatives are an important class of compounds with potential for various applications. Their thermal stability is a key determinant of their utility. This guide has provided a framework for understanding and evaluating the thermal properties of these materials. While specific experimental data is still emerging, the provided theoretical insights and detailed experimental protocols for TGA and DSC offer a solid foundation for researchers. A systematic study of a series of N-substituted this compound derivatives would be highly valuable to establish clear structure-property relationships and guide the design of new, highly stable organic materials.
References
Determining the Solubility of 1,3,6,8-Tetrabromocarbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,6,8-Tetrabromocarbazole is a halogenated aromatic compound of interest in various fields, including materials science and toxicology.[1][2][3] A fundamental understanding of its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and offers a framework for the systematic collection and presentation of solubility data. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this guide equips researchers with the necessary methodology to generate this critical information. One study noted its poor solubility in water and the use of dimethyl sulfoxide (DMSO) as a cosolvent to increase its solubility for experimental purposes.[4]
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |
| Tetrahydrofuran (THF) | |||||
| Chloroform | |||||
| Toluene | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Other |
Researchers are encouraged to populate this table with their own findings to contribute to the collective understanding of this compound's properties.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[5][6][7]
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vortex mixer
-
Centrifuge (optional)
2.2. Procedure
-
Preparation of Supersaturated Slurry:
-
Equilibration:
-
Place the vial in a constant temperature bath or a shaker with temperature control set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but longer times (48-72 hours) may be necessary.[8] It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vial to rest in the temperature bath for a period to allow the undissolved solid to settle.
-
Alternatively, the sample can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the appropriate solvent to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This comprehensive guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound in common organic solvents, thereby filling a critical gap in the available chemical data for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging contaminant this compound induces oxidative damage and apoptosis during the embryonic development of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenated indigo dyes: a likely source of this compound and some other halogenated carbazoles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hnybio.com [hnybio.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
The Discovery and History of Halogenated Carbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole, a tricyclic aromatic heterocyclic organic compound, has long been a scaffold of interest in medicinal chemistry and materials science. The introduction of halogen atoms to the carbazole nucleus gives rise to a diverse class of molecules known as halogenated carbazoles. These compounds have garnered significant attention due to their unique physicochemical properties and wideranging biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of halogenated carbazoles, with a focus on their potential applications in drug development.
Discovery and Environmental Presence
The formal study of halogenated carbazoles is a relatively recent endeavor, with much of the initial discovery stemming from environmental analysis. In the late 20th and early 21st centuries, previously unknown halogenated compounds were detected in sediment cores from various bodies of water, including the Great Lakes in North America.[1] Gas chromatography coupled with mass spectrometry (GC-MS) was instrumental in identifying these compounds as polyhalogenated carbazoles (PHCs), with various patterns of chlorine, bromine, and iodine substitution.[1]
These environmental discoveries raised questions about the origins of halogenated carbazoles, pointing to both natural and anthropogenic sources. Natural production has been linked to enzymatic processes in marine organisms. For instance, chloroperoxidase, an enzyme found in the marine fungus Caldariomyces fumago, has been shown to catalyze the halogenation of carbazole, producing a variety of chlorinated, brominated, and mixed halogenated derivatives.[2] Anthropogenic sources are thought to include byproducts from the manufacturing of dyes, pigments, and certain electronic components.[3] The structural similarity of some PHCs to persistent organic pollutants like dioxins has led to concerns about their potential environmental impact and toxicity.[4]
Synthetic Methodologies
The synthesis of halogenated carbazoles is crucial for further biological evaluation and materials science applications. Several synthetic strategies have been developed, with electrophilic halogenation being the most common approach.
Electrophilic Halogenation
Direct halogenation of the carbazole ring is a straightforward method to introduce halogen atoms. Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The regioselectivity of the reaction can be controlled by the choice of solvent and reaction conditions. For example, the synthesis of 3,6-dibromocarbazole, a key intermediate for various applications, is often achieved using NBS in a solvent like N,N-dimethylformamide (DMF).[5]
Experimental Protocol: Synthesis of 3,6-Dibromocarbazole using N-Bromosuccinimide (NBS) [5]
-
Materials: Carbazole, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Distilled Water, Ethyl Acetate, Sodium Sulfate, Chloroform.
-
Procedure:
-
Dissolve carbazole (1.0 g, 5.96 mmol) in DMF (15 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents for dibromination) in DMF dropwise to the carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into distilled water to precipitate the crude product.
-
Filter the precipitate under vacuum and wash thoroughly with distilled water.
-
Dissolve the crude product in ethyl acetate and dry the organic layer with anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from chloroform to obtain pure 3,6-dibromocarbazole.
-
A general workflow for the synthesis and purification of a halogenated carbazole is depicted below:
Other Synthetic Routes
While direct halogenation is common, other methods, such as transition metal-catalyzed cross-coupling reactions, offer alternative routes to more complex and specifically substituted halogenated carbazoles. These methods are particularly useful for creating derivatives with applications in materials science, such as hole-transporting materials for organic light-emitting diodes (OLEDs).[6]
Physicochemical and Spectroscopic Properties
The introduction of halogens significantly influences the electronic and photophysical properties of the carbazole core. The nature of the halogen, its position on the ring, and the degree of halogenation all play a role in determining these properties.
Table 1: Physicochemical Properties of Selected Halogenated Carbazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3-Bromocarbazole | C₁₂H₈BrN | 246.10 | 200-201 | [7] |
| 3,6-Dibromocarbazole | C₁₂H₇Br₂N | 325.00 | 212-214 | [8] |
| 3,6-Dichlorocarbazole | C₁₂H₇Cl₂N | 236.10 | 204-206 | [9] |
| 1,8-Dibromo-3,6-dichlorocarbazole | C₁₂H₅Br₂Cl₂N | 401.89 | N/A | [4] |
Table 2: Spectroscopic Data of Selected Halogenated Carbazoles
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | UV-Vis (λmax, nm) | IR (ν, cm⁻¹) | Reference |
| 3-Bromocarbazole | 8.19 (d, 1H), 8.08 (s, 1H), 8.02 (dd, 1H), 7.50 (dd, 1H), 7.47-7.40 (m, 2H), 7.31 (d, 1H), 7.25 (td, 1H) | N/A | N/A | [7] |
| 3,6-Dibromo-9-ethylcarbazole | 8.12 (d, 2H), 7.52 (dd, 2H), 7.28 (d, 2H), 4.32 (q, 2H), 1.42 (t, 3H) | N/A | N/A | [8] |
Biological Activities and Potential Therapeutic Applications
Halogenated carbazoles exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of halogenated carbazoles.[10][11] The mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or intercalation with DNA.[12] The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution [13]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, standardized microbial inoculum, stock solutions of halogenated carbazole derivatives in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from one well to the next down the row.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 - 2.5 x 10³ CFU/mL for fungi.
-
Add 10 µL of the inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
The MIC is the lowest concentration of the compound with no visible microbial growth.
-
Table 3: Antimicrobial Activity of Selected Carbazole Derivatives
| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |
| Dihydrotriazine-containing carbazoles | Various bacterial and fungal strains | 0.5 - 16 | [10] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus strains | 32 | [11] |
| Prenylated carbazole derivatives | Xanthomonas oryzae pv oryzae | MICs ranging from 4 to >128 | [14] |
Dioxin-like Toxicity and Aryl Hydrocarbon Receptor (AhR) Activation
Certain polyhalogenated carbazoles have been identified as having dioxin-like toxicity.[4] This toxicity is often mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1B1.[3][15] The binding of a halogenated carbazole to AhR leads to its translocation to the nucleus and subsequent gene transcription.
Table 4: Toxicological Data for Selected Halogenated Carbazoles
| Compound | Organism/Cell Line | Endpoint | Value | Reference |
| 2,3,6,7-Tetrachlorocarbazole | MDA-MB-468 breast cancer cells | Relative effect potency for CYP1A1 mRNA induction (compared to TCDD) | 0.0001 | [15] |
| 2,3,6,7-Tetrachlorocarbazole | MDA-MB-468 breast cancer cells | Relative effect potency for CYP1B1 mRNA induction (compared to TCDD) | 0.0032 | [15] |
| 3,6-Dichlorocarbazole (3,6-DCCZ) | Zebrafish embryos | 96 h LC₅₀ | 0.636 mg/L | [9] |
| 3,6-Dibromocarbazole (3,6-DBCZ) | Zebrafish embryos | 96 h LC₅₀ | 1.167 mg/L | [9] |
Natural Biosynthesis of Halogenated Carbazoles
The discovery of halogenated carbazoles in nature has led to investigations into their biosynthetic pathways. In some bacteria, a conserved gene cluster is responsible for the biosynthesis of these compounds. For example, in the case of chlocarbazomycins, the biosynthetic pathway involves a series of enzymatic reactions including halogenation, hydroxylation, and methylation.[16] A key enzyme in this process is a regioselective halogenase.[16]
Conclusion and Future Perspectives
Halogenated carbazoles represent a fascinating and rapidly evolving field of study. From their initial discovery as environmental contaminants to their synthesis in the laboratory and their diverse biological activities, these compounds offer a wealth of opportunities for scientific exploration. For researchers in drug development, the potent antimicrobial and other biological activities of halogenated carbazoles make them promising scaffolds for the design of new therapeutic agents. Further research is needed to fully elucidate their mechanisms of action, optimize their activity and safety profiles, and explore their full therapeutic potential. The continued investigation of both naturally occurring and synthetic halogenated carbazoles will undoubtedly lead to new discoveries and applications in medicine and beyond.
References
- 1. Spatial and Temporal Trends of Polyhalogenated Carbazoles in Sediments of Upper Great Lakes: Insights into Their Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of environmentally relevant polyhalogenated carbazoles from chloroperoxidase-catalyzed halogenation of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Polyhalogenated carbazoles (PHCZs) induce cardiotoxicity and behavioral changes in zebrafish at early developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization and Biological Potency of Mono- to Tetra-Halogenated Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Toxicological Profile of 1,3,6,8-Tetrabromocarbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6,8-Tetrabromocarbazole (1368-TBCZ) is a polyhalogenated carbazole (PHCZ) that has garnered scientific interest due to its persistence in the environment and potential toxicological effects. Structurally similar to dioxins, PHCZs are being investigated for a range of adverse health outcomes. This technical guide provides a comprehensive overview of the current toxicological data on this compound, with a focus on its effects on developmental processes, cellular signaling pathways, and oxidative stress.
In Vivo Toxicity: Zebrafish Model
The zebrafish (Danio rerio) embryo has been a primary model for elucidating the toxicological effects of this compound. Studies have revealed impacts on embryonic development, including cardiac and skeletal malformations, and have begun to unravel the molecular mechanisms underlying these effects.
Acute and Developmental Toxicity
Exposure of zebrafish embryos to this compound has demonstrated a range of developmental abnormalities. The 96-hour median lethal concentration (LC50) for zebrafish embryos has been reported to be greater than 2.0 mg/L[1][2]. While the compound shows little effect on the overall hatching rate of the embryos, it significantly impacts skeletal and cardiac development at concentrations of 0.5 and 2.0 mg/L[1][2].
| Parameter | Concentration (mg/L) | Observation | Reference |
| 96-hour LC50 | > 2.0 | Zebrafish Embryos | [1][2] |
| Hatching Rate | 0.1, 0.5, 2.0 | No significant effect | [1] |
| Malformation Rate (72 hpf) | 0.5 | 5.26 ± 8.84% | [1] |
| Malformation Rate (96 hpf) | 0.5 | Not specified | [1] |
| Body Length (72 hpf) | 0.5, 2.0 | Slight reduction | [1] |
| Heart Rate (72 hpf) | 0.5, 2.0 | Decreased by ~17 beats/min | [1] |
Experimental Protocol: Zebrafish Embryo Acute Toxicity Test
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure Duration: 96 hours.
-
Test Concentrations: 0.1, 0.5, and 2.0 mg/L of this compound, with a solvent control (0.1% DMSO).
-
Test Vessels: 24-well plates with one embryo per well in 2 mL of exposure solution.
-
Environmental Conditions: 26 ± 0.5°C with a 14:10 hour light:dark cycle.
-
Observations: Mortality and malformations are recorded at 72 and 96 hours post-fertilization (hpf). For detailed developmental toxicity, embryos are exposed in petri dishes (50 eggs in 50 mL solution) with semi-static exposure (50% solution change every 24 hours). Body length and heart rate are measured at 72 hpf.
Oxidative Stress and Apoptosis
This compound has been shown to induce oxidative stress and apoptosis in zebrafish embryos, even at the lowest tested dose of 0.1 mg/L[1][2]. This includes the promotion of reactive oxygen species (ROS) production, increased catalase (CAT) enzyme activity, lipid peroxidation, and DNA damage[1][2].
| Biomarker | Concentration (mg/L) | Result | Reference |
| ROS Production | 0.1, 0.5, 2.0 | Dose-dependent increase | [1] |
| Catalase (CAT) Activity | 0.1, 0.5, 2.0 | Increased | [1] |
| Lipid Peroxidation (MDA levels) | 0.1, 0.5, 2.0 | Increased | [1] |
| DNA Damage (8-OHdG levels) | 0.5, 2.0 | Significant increase | |
| Apoptosis | 0.1, 0.5, 2.0 | Promoted | [1] |
Experimental Protocol: Oxidative Stress and Apoptosis Assays in Zebrafish Embryos
-
Sample Preparation: At 37 hpf, zebrafish larvae are collected. For biochemical assays, approximately 200 larvae are homogenized in 0.86% physiological saline. The homogenate is centrifuged, and the supernatant is used for analysis.
-
ROS Measurement: ROS levels are determined using a ROS assay kit, with fluorescence measured at an excitation of 488 nm and emission at 522 nm.
-
Antioxidant Enzyme and Lipid Peroxidation Measurement: Commercially available kits are used to measure the activity of antioxidant enzymes (e.g., CAT) and the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
-
DNA Damage Assessment: 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels are measured using a specific assay kit to quantify oxidative DNA damage.
-
Apoptosis Staining: Acridine orange/ethidium bromide (AO/EB) double staining is used to visualize apoptotic cells in whole embryos under a fluorescence microscope.
In Vitro Toxicity: Human Cell Lines
In vitro studies using human cell lines, such as the hepatocellular carcinoma cell line HepG2, have provided insights into the molecular mechanisms of this compound's toxicity, particularly its effects on key signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Activation
This compound is an activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and toxicity. In a rat hepatoma cell line (H4IIE), this compound demonstrated AhR activation with an EC50 of 4.11 x 10⁻⁷ M[3].
| Cell Line | Assay | Endpoint | Value | Reference |
| H4IIE (rat hepatoma) | Luciferase Reporter Assay | EC50 | 4.11 x 10⁻⁷ M | [3] |
Experimental Protocol: AhR Luciferase Reporter Assay
-
Cell Line: H4IIE cells transiently or stably transfected with a dioxin responsive element (DRE)-driven luciferase reporter plasmid.
-
Treatment: Cells are exposed to various concentrations of this compound for a specified period (e.g., 24 hours).
-
Luciferase Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. The results are expressed as fold induction over a vehicle control.
NF-κB Signaling Pathway
Studies have shown that this compound can activate the nuclear factor kappa B (NF-κB) signaling pathway in HepG2 cells. This activation is evidenced by an increase in the phosphorylated form of NF-κB proteins, induction of NF-κB response element-driven luciferase activity, and upregulation of downstream target genes[4][5]. This pathway is critically involved in inflammation, immunity, and cell survival.
Experimental Protocol: NF-κB Activation Assays
-
Western Blot for Phosphorylated NF-κB:
-
Cell Culture and Treatment: HepG2 cells are treated with this compound at various concentrations and time points.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of an NF-κB subunit (e.g., p-p65). A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection via chemiluminescence.
-
-
NF-κB Luciferase Reporter Assay:
-
Transfection: HepG2 cells are co-transfected with an NF-κB response element (κBRE)-driven firefly luciferase reporter plasmid and a control plasmid.
-
Treatment and Measurement: Following transfection, cells are treated with this compound, and luciferase activity is measured as described for the AhR assay.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
This compound has been reported to activate the hypoxia-inducible factor-1 (HIF-1) pathway, which plays a central role in the cellular response to low oxygen and is implicated in angiogenesis[5][6][7]. This activation leads to the upregulation of HIF-1 target genes such as vascular endothelial growth factor (VEGF)[5][6].
Experimental Protocol: HIF-1α Activation Assays
-
Hypoxia Response Element (HRE) Luciferase Reporter Assay:
-
Cell Line and Transfection: Human cells (e.g., HepG2) are transiently transfected with a hypoxia response element (HRE)-luciferase reporter construct.
-
Treatment and Measurement: Cells are exposed to this compound, and luciferase activity is measured to determine the activation of the HIF-1 pathway.
-
-
ELISA for HIF-1α Protein:
-
Sample Preparation: Nuclear extracts or whole-cell lysates are prepared from cells treated with this compound.
-
ELISA Procedure: A sandwich ELISA kit specific for HIF-1α is used. Samples are added to wells pre-coated with a capture antibody. A biotinylated detection antibody and a streptavidin-HRP conjugate are then added. The signal is developed with a substrate and measured using a microplate reader.
-
Signaling Pathway and Experimental Workflow Diagrams
Conclusion and Future Directions
The available toxicological data for this compound primarily highlight its developmental toxicity in zebrafish and its ability to modulate key cellular signaling pathways, including the AhR, NF-κB, and HIF-1α pathways. These findings suggest that this compound has the potential to act as an endocrine disruptor and may pose a risk to developmental processes.
However, significant data gaps remain. There is a notable lack of information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Furthermore, in vivo toxicological studies in mammalian models are needed to better assess the potential risks to human health. Future research should focus on addressing these areas to provide a more complete toxicological profile of this compound and to inform risk assessment and regulatory decisions.
References
- 1. hnybio.com [hnybio.com]
- 2. Emerging contaminant this compound induces oxidative damage and apoptosis during the embryonic development of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Effects of the emerging contaminant this compound on the NF-κB and correlated mechanism in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early Vascular Developmental Toxicity and Underlying Mechanisms of 1-Bromo-3,6-dichlorocarbazole (1-B-36-CCZ) in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1,3,6,8-Tetrabromocarbazole from Carbazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1,3,6,8-tetrabromocarbazole from carbazole. The protocol is based on established electrophilic bromination methodologies, offering a detailed procedure suitable for replication in a laboratory setting. This application note also includes a summary of quantitative data and a visual representation of the experimental workflow to aid in understanding and execution.
Introduction
Carbazole and its halogenated derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and electronic properties. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, including those with potential applications in organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates. The synthesis of this compound is typically achieved through the electrophilic bromination of the carbazole core. Controlling the stoichiometry of the brominating agent and the reaction conditions is critical to achieving the desired tetrasubstituted product.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Starting Material | Carbazole | |
| Product | 1,3,6,8-Tetrabromo-9H-carbazole | |
| Molecular Formula | C₁₂H₅Br₄N | [1] |
| Molecular Weight | 482.79 g/mol | [1] |
| Melting Point | 227-231 °C | [2] |
| Appearance | White to off-white powder/crystal | [2] |
| Purity | >95.0% (GC) |
Experimental Protocol
This protocol details the synthesis of this compound from carbazole via electrophilic bromination using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Methanol
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve carbazole (1.0 equivalent) in dimethylformamide (DMF).
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (a slight excess of 4.0 equivalents) to the stirred solution in portions. Caution: The reaction can be exothermic.
-
Reaction Progression: After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of distilled water to remove any residual DMF and succinimide.
-
Purification: The crude product can be further purified by recrystallization. Suspend the crude solid in hot methanol and stir for a short period. Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield this compound as a white to off-white solid.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound from carbazole.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This detailed protocol and the accompanying information are intended to provide researchers with a solid foundation for the successful synthesis and purification of this compound. The reaction conditions may require optimization based on the specific laboratory setup and desired purity of the final product.
References
Application Notes and Protocols for the Synthesis of 1,3,6,8-Tetrabromocarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its halogenated derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. 1,3,6,8-Tetrabromocarbazole, in particular, serves as a crucial building block for the synthesis of more complex molecules, including novel organic electronic materials and potential therapeutic agents. The controlled, high-yield synthesis of this tetrabrominated derivative is therefore of considerable interest.
This document provides a detailed protocol for the synthesis of this compound via the electrophilic bromination of carbazole using N-bromosuccinimide (NBS). The methodology is adapted from a reliable, analogous procedure for the synthesis of N-substituted tetrabromocarbazole, ensuring a high probability of success.
Reaction Principle
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The carbazole nucleus is electron-rich, making it susceptible to attack by electrophiles. In this protocol, N-bromosuccinimide (NBS) serves as the source of the bromine electrophile. By using a stoichiometric excess of NBS and elevated temperatures, perbromination of the carbazole ring at the 1, 3, 6, and 8 positions is favored.
Experimental Protocol
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Thermometer
-
Buchner funnel and flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve carbazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (4.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the reaction mixture into a beaker containing a large volume of an ice/water mixture. This will cause the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: The crude product can be purified by recrystallization. A mixture of isopropanol and DMF (e.g., in a 5:1 volume ratio) is a suitable solvent system for this purpose. Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form crystals.
-
Drying: Filter the purified crystals and dry them under vacuum to obtain this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Carbazole | C₁₂H₉N | 167.21 | Starting Material |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| This compound | C₁₂H₅Br₄N | 482.80 | Product |
Table 2: Characterization Data for this compound
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 227-231 °C |
| Molecular Weight | 482.80 g/mol |
Note: The expected yield for this reaction, based on an analogous synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, is approximately 76%.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application of 1,3,6,8-Tetrabromocarbazole in Suzuki Cross-Coupling Reactions: A Review of Available Data
While information on the Suzuki-Miyaura coupling of di-substituted carbazoles, such as 3,6-dibromocarbazole, is more common, direct analogues for the tetra-bromo derivative are scarce. The electronic and steric environment of 1,3,6,8-tetrabromocarbazole, with bromine atoms at all four available positions on the benzene rings, likely presents significant challenges for achieving complete and selective tetra-arylation via palladium-catalyzed cross-coupling.
This document aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this area by outlining the general principles of Suzuki cross-coupling reactions and presenting a hypothetical experimental workflow based on protocols for similar polyhalogenated aromatic compounds. It is crucial to note that these are generalized procedures and would require significant optimization for the specific case of this compound.
General Principles of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
For a polyhalogenated substrate like this compound, achieving exhaustive and selective coupling at all four C-Br bonds would require careful control over reaction conditions to drive the reaction to completion and avoid side products from partial substitution or decomposition.
Hypothetical Experimental Workflow and Considerations
The following workflow is a generalized representation and should be adapted and optimized for the specific reaction of this compound.
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Potential Challenges and Key Optimization Parameters
Researchers attempting the tetra-arylation of this compound should anticipate several challenges:
-
Steric Hindrance: The presence of four bromine atoms in close proximity may sterically hinder the approach of the palladium catalyst and the boronic acid, slowing down the reaction rate and potentially leading to incomplete substitution.
-
Catalyst Deactivation: With multiple coupling events required, the palladium catalyst may be prone to deactivation over the extended reaction times or higher temperatures that might be necessary.
-
Solubility: this compound and the resulting partially or fully arylated products may have limited solubility in common organic solvents, which can impede the reaction.
Key parameters to optimize would include:
-
Catalyst System: A highly active palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) would likely be necessary to overcome steric hindrance and promote efficient oxidative addition and reductive elimination.
-
Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its stoichiometry is critical for the transmetalation step.
-
Solvent: A high-boiling point, anhydrous, and degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF) would be required.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times may be needed to achieve full conversion, but this must be balanced against the risk of catalyst decomposition and side reactions.
-
Stoichiometry: A significant excess of the arylboronic acid may be required to drive the reaction towards the tetra-substituted product.
Data Presentation (Hypothetical)
Should experimental data become available, it would be crucial to present it in a structured format for easy comparison. The following table is a template for how such data could be organized.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (X) | SPhos (Y) | K₃PO₄ (Z) | Toluene | 110 | 24 | - |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (X) | XPhos (Y) | Cs₂CO₃ (Z) | Dioxane | 100 | 48 | - |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (X) | - | K₂CO₃ (Z) | DMF | 120 | 24 | - |
| Data in this table is hypothetical and for illustrative purposes only. |
Conclusion
The application of this compound in Suzuki cross-coupling reactions to synthesize fully arylated derivatives is a scientifically interesting but challenging endeavor. The lack of published protocols suggests that significant research and development would be required to establish a reliable and efficient methodology. Researchers venturing into this area should focus on utilizing highly active catalyst systems and carefully optimizing reaction parameters to overcome the inherent difficulties associated with this sterically hindered and polyhalogenated substrate. The development of a successful protocol would open up new avenues for the synthesis of novel carbazole-based materials with potentially interesting photophysical and electronic properties for applications in organic electronics and materials science.
Application Notes and Protocols: Sonogashira Polycondensation with 1,3,6,8-Tetrabromocarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of conjugated polymers via Sonogashira polycondensation of 1,3,6,8-tetrabromocarbazole. This method allows for the creation of advanced materials with potential applications in organic electronics, sensors, and as scaffolds in drug delivery systems.
Introduction
Carbazole-based conjugated polymers are a significant class of materials in organic electronics due to their excellent hole-transporting properties, high thermal stability, and strong fluorescence. The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This polycondensation reaction, when applied to tetra-functional monomers like this compound, can lead to the formation of cross-linked or hyperbranched polymers with unique electronic and photophysical properties.
To ensure solubility and processability of the resulting polymers, the carbazole nitrogen is typically alkylated prior to polymerization. This protocol first outlines a general procedure for the N-alkylation of this compound, followed by the Sonogashira polycondensation with a diethynyl comonomer.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized via Sonogashira polycondensation of N-alkylated di- and tetra-halogenated carbazoles with various diethynyl comonomers. It is important to note that the specific properties of polymers derived from this compound may vary depending on the N-alkyl substituent, the diethynyl comonomer, and the precise reaction conditions.
Table 1: Representative Molecular Weight and Yield Data for Carbazole-Based Polymers
| Monomer | Comonomer | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |
| N-alkyl-3,6-dibromocarbazole | 1,4-diethynylbenzene | 10 - 30 | 1.5 - 2.5 | 70 - 95 |
| N-alkyl-2,7-dibromocarbazole | 1,4-diethynylbenzene | 15 - 40 | 1.8 - 3.0 | 75 - 98 |
| N-alkyl-1,8-diiodocarbazole | Diethynyl comonomer | 9 - 20 | 1.3 - 2.0 | 60 - 85[1] |
| N-alkyl-1,3,6,8-tetrabromocarbazole | 1,4-diethynylbenzene | Estimated: 10 - 50 | Estimated: 2.0 - 4.0 | Estimated: 60 - 90 |
Note: Data for N-alkyl-1,3,6,8-tetrabromocarbazole is an estimation based on related structures, as specific literature data is limited.
Table 2: Representative Optical and Electrochemical Properties of Carbazole-Based Polymers
| Polymer Type | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| Poly(3,6-carbazole-alt-ethynylene) | 380 - 420 | 430 - 480 | -5.2 to -5.6 | -2.3 to -2.7 | 2.5 - 2.9 |
| Poly(2,7-carbazole-alt-ethynylene) | 400 - 450 | 450 - 520 | -5.1 to -5.5 | -2.2 to -2.6 | 2.5 - 2.9 |
| Hyperbranched from 1,3,6,8-positions | 400 - 450 | 450 - 500 | -5.1 to -5.4 | -2.3 to -2.6 | 2.5 - 2.8 |
Experimental Protocols
Part 1: N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound to improve its solubility.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromohexane, 2-ethylhexyl bromide) (1.2 equivalents)
-
Potassium hydroxide (KOH) or Sodium hydride (NaH) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Solvent and Base Addition: Add anhydrous DMF or THF, followed by the portion-wise addition of the base (KOH or NaH) at 0 °C.
-
Alkylation: Stir the mixture at room temperature for 30 minutes, then add the alkyl halide dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Sonogashira Polycondensation
This protocol details the polymerization of N-alkylated this compound with a diethynyl comonomer.
Materials:
-
N-alkyl-1,3,6,8-tetrabromocarbazole (1.0 equivalent)
-
1,4-Diethynylbenzene (2.0 equivalents, for a hyperbranched structure)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., Toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-alkyl-1,3,6,8-tetrabromocarbazole, 1,4-diethynylbenzene, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base via syringe.
-
Reaction Conditions: Stir the reaction mixture at 60-80 °C for 24-72 hours. The formation of a precipitate may indicate polymer growth. Monitor the consumption of monomers by TLC if possible.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Purification: Collect the polymer by filtration. To remove catalyst residues, the polymer can be redissolved in a suitable solvent (e.g., chloroform, THF) and washed with an aqueous solution of EDTA or sodium sulfide, followed by water. The polymer is then reprecipitated, collected by filtration, and dried under vacuum.
Visualizations
Caption: Reaction pathway for Sonogashira polycondensation.
Caption: General experimental workflow for polymer synthesis.
References
Applications of 1,3,6,8-Tetrabromocarbazole in Organic Electronics: A Detailed Guide for Researchers
An in-depth exploration of the synthesis, application, and performance of 1,3,6,8-tetrabromocarbazole-based materials in next-generation electronic devices, providing researchers, scientists, and drug development professionals with comprehensive application notes and experimental protocols.
This compound has emerged as a versatile and highly valuable building block in the field of organic electronics. Its rigid, planar structure and the presence of four bromine atoms at key positions (1, 3, 6, and 8) offer a unique platform for the synthesis of a wide array of functional organic semiconducting materials. These bromine atoms serve as reactive sites for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aromatic and heteroaromatic substituents. This functionalization allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules, making them suitable for a range of applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
The carbazole core itself is well-known for its excellent hole-transporting properties, high thermal stability, and wide energy gap, making it an ideal scaffold for electronic materials.[1][2] By strategically modifying the 1,3,6,8-positions, researchers can manipulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enhance charge carrier mobility, and control the emission color of fluorescent and phosphorescent materials.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are extensively utilized in OLEDs, primarily as host materials for phosphorescent emitters and as core structures for thermally activated delayed fluorescence (TADF) emitters.
As Host Materials: The wide bandgap and high triplet energy of carbazole derivatives make them excellent hosts for phosphorescent guest emitters, preventing energy back-transfer and ensuring efficient light emission from the guest. By attaching various aryl groups to the carbazole core, the charge transport properties can be balanced, leading to improved device efficiency and stability.
As TADF Emitters: The ability to create donor-acceptor (D-A) structures by introducing electron-donating and electron-accepting moieties at the 1,3,6,8-positions is crucial for designing efficient TADF emitters. These D-A molecules can achieve a small singlet-triplet energy splitting (ΔEST), which facilitates reverse intersystem crossing (rISC) from the triplet to the singlet state, thereby harnessing both singlet and triplet excitons for light emission and achieving high internal quantum efficiencies.
Quantitative Performance Data for OLEDs
| Emitter/Host Material | Device Structure | EQE (%) | C.I.E. (x, y) | Reference |
| tMCzPN | ITO/HATCN (5 nm)/TAPC (40 nm)/tMCzPN (20 nm)/TPBi (55 nm)/LiF (1 nm)/Al (100 nm) | 26.0 | (0.47, 0.51) | [3] |
EQE: External Quantum Efficiency; C.I.E.: Commission Internationale de l'Éclairage color coordinates.
Experimental Protocol: Fabrication of a Vacuum-Deposited OLED
This protocol describes the fabrication of a multilayer OLED using a 1,3,6,8-tetrasubstituted carbazole derivative as the emitting layer.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
2. Organic Layer Deposition:
-
The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
A typical device structure consists of the following layers deposited sequentially:
-
Hole Injection Layer (HIL): 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile (HATCN) at a deposition rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) at a deposition rate of 1.0 Å/s.
-
Emitting Layer (EML): The 1,3,6,8-tetrasubstituted carbazole derivative at a deposition rate of 1.0 Å/s.
-
Electron Transport Layer (ETL): 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) at a deposition rate of 1.0 Å/s.
-
Electron Injection Layer (EIL): Lithium fluoride (LiF) at a deposition rate of 0.1 Å/s.
-
3. Cathode Deposition:
-
Finally, a metal cathode, typically aluminum (Al), is deposited on top of the EIL at a deposition rate of 2.0 Å/s.
4. Encapsulation:
-
The fabricated device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Application in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, particularly perovskite solar cells (PSCs), derivatives of this compound are primarily employed as hole-transporting materials (HTMs).[4][5] An ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite absorber layer, and good film-forming properties to ensure efficient hole extraction and transport to the anode.
By functionalizing the 1,3,6,8-positions of the carbazole core with electron-donating groups, such as triphenylamine or other carbazole units, the HOMO level of the resulting material can be raised to match the valence band of the perovskite, minimizing energy loss during hole transfer. Furthermore, the introduction of bulky side groups can enhance the solubility and morphological stability of the HTM, leading to more robust and long-lasting solar cell devices.
Quantitative Performance Data for Perovskite Solar Cells
| HTM Material | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| OY3 | FTO/c-TiO₂/m-TiO₂/Perovskite/OY3/Au | 20.02 | 1.10 | 23.95 | 0.76 | [6] |
PCE: Power Conversion Efficiency; Voc: Open-circuit Voltage; Jsc: Short-circuit Current Density; FF: Fill Factor.
Experimental Protocol: Fabrication of a Perovskite Solar Cell
This protocol outlines the fabrication of a standard n-i-p mesoporous perovskite solar cell using a 1,3,6,8-tetrasubstituted carbazole derivative as the HTM.
1. Substrate and Electron Transport Layer (ETL) Preparation:
-
Fluorine-doped tin oxide (FTO)-coated glass substrates are cleaned as described for OLEDs.
-
A compact TiO₂ blocking layer is deposited on the FTO by spray pyrolysis or spin-coating, followed by annealing at high temperature.
-
A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ paste, followed by another high-temperature annealing step.
2. Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.
3. Hole Transport Layer (HTL) Deposition:
-
The 1,3,6,8-tetrasubstituted carbazole-based HTM is dissolved in a suitable solvent like chlorobenzene, often with additives such as Li-TFSI and 4-tert-butylpyridine (tBP).
-
The HTM solution is spin-coated on top of the perovskite layer.
4. Metal Electrode Deposition:
-
A gold (Au) or silver (Ag) back electrode is deposited by thermal evaporation to complete the device.
Application in Organic Field-Effect Transistors (OFETs)
The application of this compound derivatives in organic field-effect transistors is a growing area of research. The excellent charge-transporting properties of the carbazole core, combined with the ability to form highly ordered crystalline thin films, make these materials promising candidates for the active semiconductor layer in OFETs.
By introducing π-extended substituents at the 1,3,6,8-positions, the intermolecular π-π stacking can be enhanced, which is crucial for efficient charge transport in the solid state. The choice of substituents can also influence the solubility of the material, allowing for both vacuum deposition and solution-processing techniques for device fabrication.
Quantitative Performance Data for OFETs
Data for OFETs based on this compound derivatives is an emerging area of research, and comprehensive quantitative data is not yet widely available in the literature.
Experimental Protocol: Fabrication of a Solution-Processed OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable 1,3,6,8-tetrasubstituted carbazole derivative.
1. Substrate and Gate Dielectric:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
The substrate is cleaned thoroughly as previously described.
-
The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the film quality of the organic semiconductor.
2. Organic Semiconductor Deposition:
-
The 1,3,6,8-tetrasubstituted carbazole derivative is dissolved in an appropriate organic solvent (e.g., toluene, chlorobenzene).
-
The solution is deposited onto the treated SiO₂ surface using techniques like spin-coating, drop-casting, or blade-coating.
-
The film is then annealed at a specific temperature to promote crystallization and remove residual solvent.
3. Source and Drain Electrode Deposition:
-
Source and drain electrodes, typically made of gold (Au), are deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation.
Synthetic Protocols: Functionalization of this compound
The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for the functionalization of this compound. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the bromine atoms of the carbazole and a wide range of organoboron reagents.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (4.4 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like tBuXPhos Pd G3) (typically 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (typically 2-3 equivalents per bromine)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and any necessary ligands under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,6,8-tetraarylcarbazole derivative.
References
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient narrowband yellow organic light-emitting diodes based on iridium(iii) complexes with the rigid indolo[3,2,1-jk]carbazole unit - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,6,8-Tetrabromocarbazole as a Monomer for Conjugated Microporous Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3,6,8-tetrabromocarbazole as a versatile building block for the synthesis of Conjugated Microporous Polymers (CMPs). These materials, characterized by their extended π-conjugation and permanent microporosity, offer significant potential in various scientific and industrial fields, including gas storage and separation, heterogeneous catalysis, and chemical sensing.
Introduction to Carbazole-Based Conjugated Microporous Polymers
Conjugated microporous polymers (CMPs) are a class of porous organic polymers that combine a rigid, π-conjugated backbone with a high surface area and porous structure. The unique electronic and structural properties of the carbazole moiety make it an excellent monomer for the synthesis of robust and functional CMPs. This compound, with its four reactive bromine sites, allows for the formation of highly cross-linked, three-dimensional polymer networks. The resulting materials exhibit exceptional thermal and chemical stability, making them suitable for a wide range of applications.
The nitrogen atom within the carbazole ring can act as a site for functionalization or influence the polymer's electronic properties and its interaction with guest molecules. The extended π-system across the polymer framework gives rise to interesting optical and electronic properties, which are being explored for applications in organic electronics and photocatalysis.
Key Applications and Performance Data
CMPs derived from this compound have demonstrated significant promise in several key application areas. The performance of these materials is intrinsically linked to their structural properties, such as surface area, pore size, and the nature of the comonomers used in their synthesis.
Gas Adsorption and Separation
The high surface area and tunable porosity of carbazole-based CMPs make them excellent candidates for gas storage and separation applications, particularly for carbon dioxide (CO₂) capture. The nitrogen-rich carbazole units can enhance the affinity for CO₂ through dipole-quadrupole interactions.
| Polymer ID | Comonomer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (wt% at 273 K, 1 atm) | CO₂/N₂ Selectivity (IAST, 273 K) | Reference |
| PCz-1 | Benzene-1,4-diboronic acid | 946 | 0.941 | 13.6 | 102-107 | [1] |
| Azo-Cz-CMP | - (reductive coupling) | 315 | - | 9.4 (at 273K) | - | [2] |
| CCF-1 | Diaminocarbazole derivative | - | - | 1.5 mmol/g (at 273K) | - | [3][4] |
Heterogeneous Catalysis
The robust and porous nature of these CMPs allows for the incorporation of catalytic sites, leading to highly active and recyclable heterogeneous catalysts. The high surface area ensures excellent accessibility of reactants to the active sites. While specific data for this compound-derived catalysts is emerging, related porous polymers show significant promise. For instance, salen-based CMPs have been shown to be effective in the cycloaddition of CO₂ with epoxides and in Knoevenagel condensation reactions.
Chemical Sensing
The fluorescent properties of carbazole-based CMPs can be exploited for the sensitive detection of various analytes, particularly nitroaromatic compounds, which are common components of explosives. The detection mechanism often relies on fluorescence quenching upon interaction of the analyte with the polymer framework.
| Polymer System | Analyte | Detection Limit | Quenching Mechanism | Reference |
| Fluorescent POP | Nitroaromatics | 10⁻⁸ M | Fluorescence Quenching | [5][6] |
| Carbazole | Picric Acid | - | Ground state complex formation | [7] |
| Luminescent PAF | Nitrobenzene | 1.47 x 10⁻⁵ M | Energy Transfer | [8] |
Experimental Protocols
The synthesis of CMPs from this compound is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara and Suzuki-Miyaura reactions. These methods allow for the formation of robust carbon-carbon bonds, leading to the construction of the porous polymer network.
Protocol 1: Synthesis of a Carbazole-Based CMP via Sonogashira-Hagihara Cross-Coupling
This protocol describes the synthesis of a conjugated microporous polymer by the cross-coupling of 1,3,6,8-tetrabromo-9H-carbazole with a di-alkyne comonomer, such as 1,4-diethynylbenzene.
Materials:
-
1,3,6,8-Tetrabromo-9H-carbazole
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Acetone
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 1,3,6,8-tetrabromo-9H-carbazole and 1,4-diethynylbenzene in a mixture of anhydrous DMF and TEA.
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (CuI).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 48-72 hours. The formation of a solid precipitate indicates the progress of the polymerization.
-
Work-up: After cooling to room temperature, collect the solid product by filtration.
-
Purification: Wash the polymer extensively with DMF, THF, methanol, and acetone to remove any unreacted monomers, oligomers, and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to obtain the final conjugated microporous polymer.
Protocol 2: Synthesis of a Carbazole-Based CMP via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a CMP through the palladium-catalyzed cross-coupling of this compound with a diboronic acid or ester comonomer, such as benzene-1,4-diboronic acid.
Materials:
-
This compound
-
Benzene-1,4-diboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous 1,4-Dioxane or a similar solvent
-
Water
-
Methanol
-
Acetone
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, benzene-1,4-diboronic acid, and the palladium catalyst (Pd(PPh₃)₄).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane and an aqueous solution of the base (e.g., K₂CO₃).
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously under an inert atmosphere for 48-72 hours. A solid precipitate will form as the polymerization proceeds.
-
Work-up: After cooling, collect the solid product by filtration.
-
Purification: Wash the polymer sequentially with water, methanol, and acetone to remove impurities.
-
Drying: Dry the final product in a vacuum oven at 80 °C overnight.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the characterization of the resulting CMPs.
Caption: Synthetic routes to carbazole-based CMPs.
Caption: General experimental workflow for CMPs.
Conclusion
This compound is a highly valuable and versatile monomer for the construction of conjugated microporous polymers with a wide range of potential applications. The synthetic flexibility offered by well-established cross-coupling reactions allows for the rational design and tuning of the material properties to meet the demands of specific applications in gas separation, catalysis, and sensing. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of these promising materials.
References
- 1. Highly selective CO2 adsorption performance of carbazole based microporous polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Designed azo-linked conjugated microporous polymers for CO2 uptake and removal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent porous organic polymers for detection and adsorption of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent porous organic polymers for detection and adsorption of nitroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. enweb.lnu.edu.cn [enweb.lnu.edu.cn]
The Pivotal Role of Brominated Carbazole Derivatives in Modern Optoelectronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The unique electronic and photophysical properties of carbazole-based organic materials have established them as a cornerstone in the advancement of optoelectronic devices. The strategic introduction of bromine atoms onto the carbazole core further enhances their utility, offering a versatile platform for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). The bromine substituents serve as reactive sites for various cross-coupling reactions, enabling the fine-tuning of molecular architecture to optimize charge transport, energy levels, and device stability.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and device fabrication of brominated carbazole derivatives in optoelectronics.
Application Notes
Organic Light-Emitting Diodes (OLEDs)
Brominated carbazole derivatives are extensively used in OLEDs, primarily as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as hole transport layers (HTLs).[3][4] Their high triplet energy levels make them excellent hosts for blue phosphorescent emitters, preventing reverse energy transfer and enhancing device efficiency. The bromine atoms can also induce a heavy-atom effect, which can facilitate intersystem crossing and improve the efficiency of TADF materials.[5] Furthermore, the rigid and planar structure of the carbazole core, combined with the ability to form stable amorphous films, contributes to the long-term operational stability of OLED devices.[6]
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, brominated carbazole derivatives have demonstrated significant potential as hole-transporting materials (HTMs) in both conventional bulk-heterojunction (BHJ) and perovskite solar cells.[7][8] Their appropriate highest occupied molecular orbital (HOMO) energy levels facilitate efficient hole extraction from the photoactive layer to the anode. The introduction of bromine can also influence the molecular packing and energy levels, leading to improved power conversion efficiencies (PCE).[7] In perovskite solar cells, carbazole-based HTMs have been shown to form a good interface with the perovskite layer, contributing to high device performance and stability.[7][9]
Organic Field-Effect Transistors (OFETs)
The excellent charge-carrying capabilities of carbazole derivatives make them promising candidates for the active layer in OFETs.[10] The ability to form well-ordered thin films is crucial for efficient charge transport in the transistor channel. Bromination can be used to modify the intermolecular interactions and solid-state packing of these materials, thereby influencing their charge carrier mobility.[10] Solution-processable brominated carbazole derivatives are particularly attractive for the fabrication of low-cost, large-area, and flexible electronic devices.[11]
Data Presentation
The performance of various brominated carbazole derivatives in different optoelectronic applications is summarized in the tables below.
Table 1: Performance of Brominated Carbazole Derivatives in OLEDs
| Derivative | Application | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) |
| Br-DMIC-TRZ | TADF Host | 29.8 | - | - |
| DCZ-TTR | TADF Emitter | 20.1 | 58.5 | 59.6 |
| CZ-TTR | TADF Emitter | 14.4 | 32.9 | 32.5 |
| ME9 | Solution-processed TADF Host | 14.1 | 40.0 | 44.7 |
| BCzB-PPI | Non-doped Deep-Blue Emitter | 4.43 | - | - |
| Cz-SBDPI | Non-doped Deep-Blue Emitter | 6.2 | 5.7 | 5.9 |
Table 2: Performance of Brominated Carbazole Derivatives in Perovskite Solar Cells
| Derivative | Role | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| Br-2PACz | HTL | 19.51 | 0.81 | 32.1 | 0.75 |
| SGT-405 | HTM | 14.79 | - | - | - |
Table 3: Performance of Brominated Carbazole Derivatives in OFETs
| Derivative | Mobility (cm²/Vs) | On/Off Ratio |
| Thiophene-TQ derivative 1 | 0.012 | 3 x 10⁵ |
| Thiophene-TQ derivative 2 | 0.05 | 1 x 10⁶ |
| Thiophene-TQ derivative 3 | 0.0055 | 1 x 10⁴ |
Experimental Protocols
Synthesis of Brominated Carbazole Derivatives
A general and widely used method for the synthesis of brominated carbazoles involves the electrophilic substitution of carbazole using N-bromosuccinimide (NBS).[1][12][13]
Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole [1][13]
-
Reaction Setup: Dissolve carbazole (1 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Slowly add a solution of N-bromosuccinimide (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitation: Pour the reaction mixture into water to precipitate the product.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with water.
-
Drying: Dry the crude product in air.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like chloroform or by column chromatography on silica gel.[13]
Protocol 2: N-Arylation of 3,6-Dibromo-9H-carbazole (Ullmann Condensation) [3]
-
Reaction Setup: In a dried Schlenk flask, combine 3,6-dibromo-9H-carbazole (1 equivalent), the desired aryl halide (e.g., iodobenzene, 1.2 equivalents), copper iodide (CuI, 0.1 equivalents), a base such as potassium carbonate (K₂CO₃, 2 equivalents), and a suitable ligand (e.g., 1,2-diaminocyclohexane, 0.2 equivalents).
-
Solvent Addition: Add a high-boiling point solvent such as toluene.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux under an inert atmosphere for 24-48 hours.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Device Fabrication
Protocol 3: Fabrication of a Multilayer OLED via Thermal Evaporation [3]
-
Substrate Cleaning:
-
Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[3]
-
Dry the substrates with a stream of nitrogen.[3]
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.[3]
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.[3]
-
Hole Transport Layer (HTL): Evaporate the brominated carbazole derivative to a typical thickness of 30-50 nm at a deposition rate of 1-2 Å/s.[3]
-
Emissive Layer (EML): Deposit the emissive material (e.g., a TADF emitter doped in a host) to a thickness of 20-40 nm.
-
Electron Transport Layer (ETL): Deposit an electron transport material (e.g., TPBi) to a thickness of 30-50 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF (approximately 1 nm).[3]
-
Cathode: Deposit the metal cathode (e.g., Aluminum) to a thickness of 100-150 nm.[3]
-
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
Protocol 4: Fabrication of a Perovskite Solar Cell [7][14][15]
-
Substrate Preparation: Clean FTO-coated glass substrates as described for OLEDs.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ by spin-coating a precursor solution, followed by annealing at high temperature (e.g., 500°C). Then, deposit a mesoporous TiO₂ layer.
-
Perovskite Layer Deposition: Spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) onto the ETL in a nitrogen-filled glovebox. Anneal the film at a moderate temperature (e.g., 100-150°C).
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of the brominated carbazole derivative (e.g., Br-2PACz) in a suitable solvent like chlorobenzene onto the perovskite layer. Additives like Li-TFSI and tBP are often included in the HTL solution.
-
Metal Electrode Deposition: Thermally evaporate a metal contact (e.g., Gold or Silver) on top of the HTL to a thickness of 80-100 nm.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM1.5G solar irradiation.
Characterization
Material Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized derivatives.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the materials in solution and as thin films.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature.
Thin Film and Device Characterization:
-
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To study the surface morphology and roughness of the deposited thin films.[16][17]
-
X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing in thin films.[16]
-
Electroluminescence (EL) Spectra, Current-Voltage-Luminance (J-V-L) Characteristics, and External Quantum Efficiency (EQE) Measurements: For comprehensive characterization of OLED performance.
-
Current Density-Voltage (J-V) Characteristics under Illumination: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) of solar cells.
Visualizations
Caption: Synthetic workflow for functionalized brominated carbazole derivatives.
Caption: Typical OLED device architecture incorporating brominated carbazole derivatives.
Caption: Structure of a perovskite solar cell with a brominated carbazole HTL.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 8. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application of 1,3,6,8-Tetrabromocarbazole in Organic Light-Emitting Diodes (OLEDs): A Review of Available Data and Protocols for Related Carbazole Derivatives
Initial research for the direct application of 1,3,6,8-tetrabromocarbazole in organic light-emitting diodes (OLEDs) has revealed a significant lack of published data. While this specific isomer is a known compound, its use and performance characteristics in OLED devices are not documented in readily available scientific literature. The majority of research on this compound focuses on its role as an emerging environmental contaminant and its toxicological effects.
However, the broader family of brominated carbazole derivatives, particularly 3,6-dibromocarbazole and its derivatives, are extensively used in the development of high-performance OLEDs. These compounds serve as versatile building blocks for various components of an OLED, including host materials, hole-transporting layers (HTLs), and emitters. This document provides a detailed overview of the synthesis, application, and performance of these related carbazole derivatives in OLEDs, offering valuable protocols and data for researchers in the field.
Synthesis of Functional Carbazole Derivatives for OLEDs
The synthesis of functional materials for OLEDs often starts with a brominated carbazole core, which can be modified through various cross-coupling reactions to tune its electronic and physical properties.
General Synthesis of N-Aryl-3,6-dibromocarbazole
A common starting point is the N-arylation of 3,6-dibromocarbazole. This reaction attaches an aryl group to the nitrogen atom of the carbazole, which can improve solubility and modify the electronic properties of the molecule.
Experimental Protocol:
-
Materials: 3,6-dibromo-9H-carbazole, an appropriate aryl halide (e.g., iodobenzene), copper iodide (CuI), potassium carbonate (K₂CO₃), and a high-boiling point solvent like toluene or 1,4-dioxane.
-
Procedure:
-
In a round-bottom flask, combine 3,6-dibromo-9H-carbazole, the aryl halide, CuI, and K₂CO₃ in the solvent.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
After cooling, the mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the N-aryl-3,6-dibromocarbazole.
-
Synthesis of Hole-Transporting Materials (HTMs) via Suzuki Coupling
The bromine atoms at the 3 and 6 positions are ideal reactive sites for Suzuki coupling reactions, allowing for the introduction of various aromatic groups to build up larger, conjugated molecules suitable for hole transport.
Experimental Protocol:
-
Materials: N-Aryl-3,6-dibromocarbazole, an appropriate arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent mixture (e.g., toluene/ethanol/water).
-
Procedure:
-
Dissolve the N-aryl-3,6-dibromocarbazole, arylboronic acid, and base in the solvent mixture in a reaction flask.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction to reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction, and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
-
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 1,3,6,8-Tetrabromocarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel hole-transporting materials (HTMs) utilizing 1,3,6,8-tetrabromocarbazole as a core building block. The strategic functionalization of the carbazole core at the 1, 3, 6, and 8 positions allows for the development of star-shaped HTMs with tailored electronic and physical properties. These materials are promising candidates for application in various optoelectronic devices, particularly in perovskite solar cells (PSCs), offering a potential alternative to the widely used, but expensive, spiro-OMeTAD.
The primary synthetic route highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. This allows for the introduction of various aryl groups, such as triarylamines, onto the carbazole core, thereby tuning the material's hole-transporting capabilities and energy levels.
Performance of a this compound-Based Hole-Transporting Material
A notable example of an HTM synthesized from this compound is a star-shaped molecule, herein designated as CZ-TPA , formed via a Suzuki coupling reaction. The performance characteristics of this material in a perovskite solar cell are summarized below.
| HTM Identifier | Highest Occupied Molecular Orbital (HOMO) (eV) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| CZ-TPA | -5.24 | 1.72 x 10⁻⁵ | >18% (doped) | Not Specified | Not Specified | Not Specified |
| spiro-OMeTAD (for comparison) | -5.22 | 2.00 x 10⁻⁴ | ~20-22% (doped) | ~1.1 | ~23 | ~0.8 |
Note: The performance data for CZ-TPA is based on a doped formulation, which is a common practice to enhance the conductivity of HTMs.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a star-shaped HTM from this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Star-Shaped Carbazole-Cored HTM (CZ-TPA)
This protocol describes a one-step synthesis of a carbazole-cored hole transporting material.[1] The reaction involves the coupling of 1,3,6,8-tetrabromo-9-octylcarbazole with a triarylamine-based boronic ester.
Materials:
-
1,3,6,8-tetrabromo-9-octylcarbazole
-
4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or a mixture of Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 1,3,6,8-tetrabromo-9-octylcarbazole (1.0 equivalent), 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (4.4 equivalents), and the base (e.g., K₂CO₃, 8.0 equivalents).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Purge the resulting solution with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., toluene or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final star-shaped HTM.
Visualizations
Synthetic Pathway for CZ-TPA
References
Application Notes and Protocols for the Electropolymerization of Carbazole Derivatives for Thin Film Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polycarbazole thin films through electropolymerization. Carbazole-based conducting polymers are of significant interest for a wide range of applications, including electrochromic devices, sensors, and organic electronics, due to their favorable environmental stability, photoconductivity, and electroactive properties.[1][2] The ability to functionalize the carbazole monomer at various positions allows for the tuning of the resulting polymer's properties to suit specific applications.[1][2][3]
Introduction to Electropolymerization of Carbazole Derivatives
Electropolymerization is a versatile technique for depositing thin, uniform, and adherent polymer films onto conductive substrates.[4] The process involves the electrochemical oxidation of monomer units in solution, leading to the formation of radical cations that subsequently couple to form a polymer chain on the electrode surface.[1][5][6] For carbazole and its derivatives, this oxidative coupling primarily occurs at the 3 and 6 positions of the carbazole ring.[7] The N-position is often substituted with various functional groups to enhance solubility and introduce specific functionalities without significantly altering the electropolymerization mechanism.[1][2]
The properties of the resulting polycarbazole thin films, such as their morphology, conductivity, and electrochromic behavior, are highly dependent on the electropolymerization conditions. These conditions include the choice of solvent and electrolyte, monomer concentration, and the electrochemical method employed (e.g., cyclic voltammetry or chronoamperometry).[1]
Electropolymerization Mechanism
The electropolymerization of carbazole proceeds via an oxidative coupling mechanism. The process can be summarized in the following key steps:
-
Oxidation: The carbazole monomer is oxidized at the anode to form a radical cation.[1][5][6]
-
Coupling: Two radical cations couple, primarily at the 3 and 6 positions, to form a dimer.[5]
-
Chain Growth: The dimer is further oxidized, and the polymer chain grows progressively through subsequent couplings with other radical cations or oligomers, eventually depositing as a solid film on the electrode surface.[1][5]
References
- 1. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Photocatalytic Hydrogen Evolution using Brominated Carbazole Dyes
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of brominated carbazole-based D-π-A (Donor-π-Acceptor) organic dyes as photosensitizers for photocatalytic hydrogen evolution. The introduction of bromine atoms into the carbazole dye structure has been shown to significantly enhance photocatalytic activity by increasing the non-planarity of the dye molecules, which in turn reduces dye aggregation and improves performance.[1]
Overview
Carbazole-based organic dyes are effective photosensitizers for hydrogen evolution under visible light irradiation.[2][3] A key strategy to enhance their efficiency is through bromination. The addition of bromine atoms to the carbazole moiety, particularly at the 1 and 8 positions, leads to a more non-planar molecular structure.[1][4] This structural change inhibits dye aggregation on the catalyst surface, leading to a 4 to 6-fold increase in hydrogen production rates compared to their non-brominated counterparts.[1][4] These brominated dyes, in conjunction with a Pt/TiO₂ co-catalyst and a sacrificial electron donor, form a highly efficient system for visible-light-driven hydrogen evolution.
Data Presentation
The following tables summarize the quantitative data on the hydrogen evolution rates for a series of carbazole dyes and their brominated derivatives.
Table 1: Hydrogen Evolution Rates of Non-Brominated and Brominated Carbazole Dyes.
| Dye | Hydrogen Evolution Rate (μmol h⁻¹ g⁻¹) | Enhancement Factor |
| 2C | 99.2 | - |
| 2C-4 | 655.4 | 6.6x |
| 3C | 224.6 | - |
| 3C-4 | 877.9 | 3.9x |
| 4C | 202.6 | - |
| 4C-4 | 905.6 | 4.5x |
| Eosin Y | 122.6 | - |
Data sourced from reference[1]. The suffix "-4" indicates bromination with 4 equivalents of NBS.
Table 2: Hydrogen Evolution Rates for the 2C Dye Series with Varying Degrees of Bromination.
| Dye | Hydrogen Evolution Rate (μmol h⁻¹ g⁻¹) |
| 2C | 99.2 |
| 2C-1 | 78.5 |
| 2C-2 | 335.7 |
| 2C-3 | 488.1 |
| 2C-4 | 655.4 |
| 2C-5 | 755.2 |
Data sourced from reference[1]. The suffix "-n" denotes the equivalents of NBS used for bromination.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature.[1]
The brominated dyes are synthesized via a two-step process involving the bromination of a carbazole-aldehyde precursor followed by a Knoevenagel condensation.
Materials:
-
Carbazole-based aldehyde precursors (e.g., 2C-CHO, 3C-CHO, 4C-CHO)
-
N-bromosuccinimide (NBS)
-
Appropriate solvents (e.g., Chloroform)
-
Reagents for Knoevenagel condensation
Procedure:
-
Bromination: Dissolve the carbazole-aldehyde precursor in a suitable solvent. Add the desired molar equivalent of NBS to control the degree of bromination. The amount of NBS will determine the number and position of bromine atoms on the carbazole unit.[1] For instance, reacting with 1 equivalent of NBS typically results in substitution at the 6-position, while increasing the amount of NBS leads to substitution at the 1 and 8 positions.[1]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove unreacted NBS and by-products. Purify the resulting brominated aldehyde using column chromatography.
-
Knoevenagel Condensation: React the purified brominated aldehyde with an appropriate active methylene compound (e.g., cyanoacetic acid) in the presence of a base to yield the final D-π-A brominated carbazole dye.
-
Final Purification: Purify the final dye product, typically through recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized dyes using ¹H NMR spectroscopy and mass spectrometry.[1][4]
Materials:
-
Pt/TiO₂ powder
-
Synthesized brominated carbazole dye
-
Dimethylformamide (DMF)
Procedure:
-
Disperse 0.100 g of Pt/TiO₂ in 9.8 mL of DMF in a Pyrex reaction vessel.
-
Sonciate the suspension for 20 minutes to ensure uniform dispersion of the catalyst.
-
Prepare a 2 x 10⁻³ mol L⁻¹ stock solution of the brominated carbazole dye in DMF.
-
Add 0.2 mL of the dye stock solution to the Pt/TiO₂ suspension.
-
Stir the mixture for an additional 10 minutes to facilitate the adsorption of the dye onto the catalyst surface.[1]
Materials:
-
Dye-sensitized Pt/TiO₂ suspension
-
Triethanolamine (TEOA) as a sacrificial electron donor
-
Nitrogen gas (for purging)
-
250 W halogen lamp (or other suitable visible light source)
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) and a 13X molecular sieve column
Procedure:
-
To the Pyrex bottle containing the dye-sensitized catalyst, add 90 mL of a 10 vol% aqueous solution of neutralized TEOA.
-
Stir the resulting suspension in an ultrasonic bath for 5 minutes.
-
Purge the suspension with nitrogen gas for 30 minutes to remove any dissolved oxygen.
-
Seal the Pyrex bottle and place it under the irradiation of a 250 W halogen lamp.
-
At regular time intervals, collect gas samples from the headspace of the reaction vessel using a gas-tight syringe.
-
Quantify the amount of evolved hydrogen using a gas chromatograph with nitrogen as the carrier gas.[1]
-
Normalize the hydrogen evolution rate to the mass of the photocatalyst used (μmol h⁻¹ g⁻¹).
Visualizations
References
- 1. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced photocatalytic hydrogen generation using carbazole-based sensitizers - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Microbial Degradation of 1,3,6,8-Tetrabromocarbazole in Contaminated Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of 1,3,6,8-Tetrabromocarbazole (TBC), a persistent and toxic environmental pollutant. The information presented here is intended to guide researchers in the isolation and characterization of TBC-degrading microorganisms, and in assessing their bioremediation potential in contaminated soil environments.
Introduction
This compound (TBC) is a polyhalogenated carbazole that has raised environmental concerns due to its persistence, bioaccumulation, and dioxin-like toxicity.[1][2] Bioremediation, the use of microorganisms to break down pollutants, presents a promising and environmentally friendly approach for the cleanup of TBC-contaminated sites. This document outlines the methodologies for investigating the microbial degradation of TBC, focusing on the isolation of potent bacterial strains and the analysis of their degradation pathways.
A key microorganism in the degradation of TBC is the bacterium Achromobacter sp. strain TB-1, which was isolated from contaminated soil.[1][2][3] This strain has demonstrated the ability to utilize TBC as a sole carbon source, degrading it into less harmful intermediates.[1][2][3]
Quantitative Data Summary
The degradation of this compound by Achromobacter sp. strain TB-1 has been quantified under optimal laboratory conditions. The following tables summarize the key data regarding degradation efficiency and the optimal parameters for microbial activity.
Table 1: Degradation Efficiency of this compound by Achromobacter sp. strain TB-1
| Parameter | Value | Reference |
| Initial TBC Concentration | 1 mg/L | [1][2][3] |
| Incubation Time | 7 days | [1][2][3] |
| Degradation Rate | 80% | [1][2][3] |
Table 2: Optimal Conditions for TBC Degradation by Achromobacter sp. strain TB-1
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [1][2][3] |
| Temperature | 30°C | [1][2][3] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the study of microbial degradation of TBC.
Protocol 1: Isolation and Identification of TBC-Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of degrading this compound from contaminated soil.
Materials:
-
TBC-contaminated soil sample
-
Mineral Salt Medium (MSM) - see composition below
-
This compound (TBC)
-
Sterile enrichment flasks
-
Shaking incubator
-
Petri dishes with MSM agar
-
Bacterial identification kits (e.g., 16S rRNA gene sequencing)
MSM Composition (per liter of distilled water):
| Component | Amount |
| (NH₄)₂SO₄ | 2.0 g |
| K₂HPO₄ | 1.5 g |
| KH₂PO₄ | 0.5 g |
| MgSO₄·7H₂O | 0.2 g |
| CaCl₂·2H₂O | 0.01 g |
| FeSO₄·7H₂O | 0.001 g |
| Trace element solution | 1.0 mL |
Adjust pH to 7.0 before autoclaving.
Procedure:
-
Enrichment:
-
Add 10 g of TBC-contaminated soil to a 250 mL flask containing 100 mL of sterile MSM.
-
Add TBC as the sole carbon source to a final concentration of 1 mg/L.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
-
Subculturing:
-
After incubation, transfer 10 mL of the enrichment culture to a fresh flask of MSM with TBC and incubate under the same conditions.
-
Repeat this subculturing step at least three times to enrich for TBC-degrading microorganisms.
-
-
Isolation:
-
After the final enrichment, serially dilute the culture and plate onto MSM agar plates containing TBC as the sole carbon source.
-
Incubate the plates at 30°C until distinct colonies appear.
-
-
Purification and Identification:
-
Select well-isolated colonies and streak them onto fresh MSM agar plates to obtain pure cultures.
-
Identify the purified bacterial isolates using morphological, biochemical, and molecular methods such as 16S rRNA gene sequencing.
-
Protocol 2: Soil Microcosm Experiment for TBC Degradation
This protocol outlines the setup and execution of a soil microcosm study to evaluate the bioremediation of TBC in a controlled laboratory setting.
Materials:
-
Uncontaminated soil
-
This compound (TBC)
-
Acetone (or other suitable solvent)
-
Microcosm containers (e.g., glass jars)
-
Isolated TBC-degrading bacterial culture (e.g., Achromobacter sp. TB-1)
-
Sterile water
Procedure:
-
Soil Preparation:
-
Sieve the uncontaminated soil to remove large debris.
-
Autoclave a portion of the soil for a sterile control group.
-
-
Spiking the Soil:
-
Dissolve a known amount of TBC in a minimal amount of acetone.
-
Add the TBC solution to the soil and mix thoroughly to achieve the desired final concentration (e.g., 10 mg/kg).
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Microcosm Setup:
-
Distribute the TBC-spiked soil into the microcosm containers (e.g., 100 g per jar).
-
Prepare the following experimental groups in triplicate:
-
Control 1 (Abiotic): Sterile soil + TBC
-
Control 2 (Natural Attenuation): Non-sterile soil + TBC
-
Bioaugmentation: Non-sterile soil + TBC + inoculum of TBC-degrading bacteria
-
-
-
Inoculation and Incubation:
-
For the bioaugmentation group, add a suspension of the TBC-degrading bacterial culture to the soil to achieve a target cell density.
-
Adjust the moisture content of all microcosms to approximately 60% of the water-holding capacity using sterile water.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 days).
-
-
Sampling and Analysis:
-
Collect soil samples from each microcosm at regular intervals (e.g., 0, 7, 14, 30, and 60 days).
-
Extract TBC and its degradation products from the soil samples for analysis by GC-MS.
-
Protocol 3: GC-MS Analysis of TBC and its Metabolites
This protocol provides a general method for the extraction and analysis of TBC and its brominated intermediates from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Soil sample
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., hexane:acetone, 1:1 v/v)
-
Solid Phase Extraction (SPE) cartridges for cleanup
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Extraction:
-
Mix the soil sample with anhydrous sodium sulfate to remove moisture.
-
Extract the sample with the extraction solvent using a method such as sonication or accelerated solvent extraction (ASE).
-
Concentrate the extract to a small volume.
-
-
Cleanup:
-
Pass the concentrated extract through an SPE cartridge to remove interfering substances.
-
Elute the target analytes with an appropriate solvent.
-
Concentrate the eluate to the final volume for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 50-600
-
-
Identify and quantify TBC and its metabolites (Tribromocarbazole, Dibromocarbazole, Bromocarbazole) by comparing their retention times and mass spectra with those of authentic standards.[1][2][3]
-
Visualizations
The following diagrams illustrate the key processes and pathways involved in the microbial degradation of this compound.
References
Degradation of 1,3,6,8-Tetrabromocarbazole: Application Notes and Protocols for Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the degradation of 1,3,6,8-tetrabromocarbazole (TBC), an emerging persistent organic pollutant, using various Advanced Oxidation Processes (AOPs). TBC's presence in the environment and its potential toxicity necessitate effective remediation strategies. AOPs offer a promising approach for the complete mineralization of this recalcitrant compound.
Introduction to Advanced Oxidation Processes for TBC Degradation
Advanced Oxidation Processes are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents. The application of AOPs to TBC degradation is driven by the need to break down its stable aromatic structure and cleave the carbon-bromine bonds.
The primary degradation pathways for halogenated carbazoles, including TBC, under AOPs are believed to involve:
-
Debromination: The removal of bromine atoms from the carbazole ring.
-
Hydroxylation: The addition of hydroxyl groups to the aromatic structure.
-
Ring Cleavage: The opening of the aromatic rings, leading to the formation of smaller organic molecules and ultimately, mineralization to CO2, H2O, and inorganic bromide.
This document outlines protocols for several common AOPs, including sulfate radical-based AOPs, photodegradation (UV), Fenton and sono-Fenton processes, and heterogeneous photocatalysis using titanium dioxide (TiO₂).
Quantitative Data on the Degradation of TBC and Related Compounds
Direct comparative studies on the degradation of TBC by various AOPs are limited. The following table summarizes available quantitative data for TBC and structurally related halogenated carbazoles to provide a baseline for performance expectations.
| Compound | AOP Method | Key Parameters | Degradation Efficiency | Reaction Time | Reference |
| This compound (TBC) | Photodegradation (Simulated Sunlight) | On silica gel, pH 7.0, 15 °C | 84% | 1 hour | [1] |
| 3-Chlorocarbazole | Sulfidated Zero-Valent Iron/Peroxymonosulfate (S-ZVI/PMS) | 0.3 g/L S-ZVI, 1.0 mM PMS, pH 5.8, 25 °C | 96.6% | 20 minutes | [2][3] |
| Carbazole | Sono-Fenton | 40-80 W ultrasound, pH 7-9 | 98% | 180 minutes | [4][5] |
| Deca-bromo Diphenyl Ether | UV/H₂O₂ | - | 90% | 10 hours | [6] |
Experimental Protocols
The following are detailed experimental protocols for various AOPs applicable to the degradation of TBC. These protocols are based on published studies on TBC, its parent compound carbazole, or other structurally similar brominated aromatic compounds. Note: These protocols may require optimization for specific experimental setups and TBC concentrations.
Protocol 1: Sulfate Radical-Based AOP (S-ZVI/Peroxymonosulfate)
This protocol is adapted from studies on the degradation of halogenated carbazoles and is expected to be highly effective for TBC.
1. Materials and Reagents:
-
This compound (TBC) stock solution (e.g., in methanol)
-
Sulfidated zero-valent iron (S-ZVI) nanoparticles
-
Potassium peroxymonosulfate (PMS) or persulfate (PS)
-
Deionized water
-
pH meter, magnetic stirrer, reaction vessel (e.g., glass beaker)
-
Quenching agent (e.g., sodium thiosulfate)
-
Analytical equipment (e.g., HPLC, GC-MS)
2. Experimental Procedure:
-
Prepare a working solution of TBC in deionized water at the desired concentration (e.g., 5 mg/L).
-
Adjust the initial pH of the solution to the desired value (e.g., pH 5.8) using dilute acid or base.
-
Add the S-ZVI catalyst to the TBC solution to achieve the target concentration (e.g., 0.3 g/L).
-
Initiate the reaction by adding the peroxymonosulfate activator to the desired concentration (e.g., 1.0 mM).
-
Start a timer and continuously stir the solution at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding an excess of a quenching agent like sodium thiosulfate to stop the oxidative degradation.
-
Filter the samples (e.g., using a 0.22 µm syringe filter) to remove the S-ZVI catalyst.
-
Analyze the concentration of TBC and its degradation byproducts in the filtered samples using a suitable analytical method such as HPLC or GC-MS.
Protocol 2: Photodegradation (UV Irradiation)
This protocol is based on studies of the direct photolysis of TBC.
1. Materials and Reagents:
-
TBC stock solution
-
Deionized water or solvent of choice (e.g., n-hexane)
-
Quartz reaction vessel (transparent to UV light)
-
UV lamp (e.g., medium-pressure mercury lamp or simulated sunlight source)
-
Magnetic stirrer
-
Analytical equipment (HPLC, GC-MS)
2. Experimental Procedure:
-
Prepare a solution of TBC in the chosen solvent within the quartz reaction vessel.
-
Place the reaction vessel under the UV lamp at a fixed distance.
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
Collect samples at regular time intervals.
-
Analyze the samples for the concentration of TBC and its photoproducts.
-
For solid-mediated photodegradation, TBC can be coated onto a solid support like silica gel and suspended in water during irradiation[1].
Protocol 3: Sono-Fenton Oxidation
This protocol is adapted from the degradation of carbazole and is a powerful method for degrading aromatic compounds.
1. Materials and Reagents:
-
TBC stock solution
-
Deionized water
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz)
-
pH meter, magnetic stirrer, reaction vessel
-
Analytical equipment (HPLC, GC-MS)
2. Experimental Procedure:
-
Prepare an aqueous solution of TBC.
-
Adjust the pH of the solution. While traditional Fenton reactions are optimal at acidic pH (around 3), studies on carbazole have shown high efficiency in the neutral to slightly alkaline range (pH 7-9) for the sono-Fenton process[4][5].
-
Add the ferrous sulfate catalyst to the solution.
-
Place the reaction vessel in the ultrasonic bath or insert the sonicator probe.
-
Turn on the ultrasound at the desired power (e.g., 40-80 W).
-
Initiate the reaction by adding the hydrogen peroxide.
-
Collect samples at various time points, quenching the reaction immediately with a suitable reagent (e.g., sodium sulfite).
-
Filter and analyze the samples to determine the degradation of TBC.
Protocol 4: Heterogeneous Photocatalysis (TiO₂)
This is a general protocol for the degradation of persistent organic pollutants using a TiO₂ photocatalyst.
1. Materials and Reagents:
-
TBC stock solution
-
Deionized water
-
Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)
-
UV light source
-
Reaction vessel with a magnetic stirrer
-
Air or oxygen supply
-
Analytical equipment (HPLC, GC-MS)
2. Experimental Procedure:
-
Prepare an aqueous suspension of TiO₂ nanoparticles (e.g., 0.5 g/L) in the TBC solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between TBC and the catalyst surface.
-
Continuously bubble air or oxygen through the suspension to provide the electron acceptor for the photocatalytic reaction.
-
Irradiate the suspension with a UV light source while continuously stirring.
-
Withdraw samples at set time intervals.
-
Centrifuge or filter the samples to remove the TiO₂ particles.
-
Analyze the supernatant for the remaining TBC concentration.
Visualizations
The following diagrams illustrate the experimental workflow and potential degradation pathways for TBC.
Caption: General experimental workflow for AOPs.
Caption: Photodegradation pathway of TBC.
Caption: Hypothesized radical-mediated degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of 3-chlorocarbazole in water by sulfidated zero-valent iron/peroxymonosulfate system: Kinetics, influential factors, degradation products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of carbazole degradation by the sono-Fenton process. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbazole Bromination
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions for the bromination of carbazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the electrophilic bromination of carbazole, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of the Desired Monobrominated Product
-
Question: My reaction has a low yield of the desired monobrominated carbazole. What are the common causes and how can I improve it?
-
Answer: Low yields can stem from several factors, including incomplete reactions, reagent degradation, suboptimal temperature, or poor reagent solubility.[1]
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material persists, consider extending the reaction time.[1]
-
Reagent Degradation: N-Bromosuccinimide (NBS) can decompose over time. It is advisable to use freshly recrystallized NBS for best results.[1][2]
-
Suboptimal Temperature: The reaction is often initiated at 0 °C and then allowed to warm to room temperature. If the reaction is slow, a slight increase in temperature may help, but be aware that higher temperatures can also promote the formation of byproducts.[1]
-
Poor Solubility: Ensure all reagents are fully dissolved in the chosen solvent. If solubility is an issue, you may need to select a more suitable solvent.[1]
-
Issue 2: Formation of Multiple Polybrominated Products
-
Question: My reaction is producing a mixture of di- and poly-brominated carbazoles instead of the desired mono-brominated product. How can I increase selectivity?
-
Answer: The formation of multiple brominated products is a common issue related to over-bromination. Several factors can be adjusted to enhance selectivity for the mono-substituted product.
-
Stoichiometry of Brominating Agent: Carefully control the molar equivalents of the brominating agent. Using a 1:1 ratio of carbazole to NBS is crucial for selective mono-bromination.[1]
-
Reaction Temperature: Lowering the reaction temperature (e.g., maintaining it at 0 °C) can significantly reduce the rate of subsequent brominations, thereby improving selectivity for the mono-brominated product.[1]
-
Reaction Time: The desired mono-brominated product can undergo further bromination if the reaction is left for too long. It is essential to monitor the reaction closely and quench it once the starting material is consumed and the desired product concentration is at its maximum.[1]
-
Issue 3: Poor Regioselectivity (Formation of Undesired Isomers)
-
Question: I am getting a mixture of brominated isomers. How can I control the position of bromination on the carbazole ring?
-
Answer: Regioselectivity in carbazole bromination is influenced by the choice of brominating agent, solvent, and any substituent on the carbazole nitrogen.
-
Brominating Agent and Solvent: N-Bromosuccinimide (NBS) in a polar solvent like Dimethylformamide (DMF) typically favors bromination at the 3- and 6-positions due to the electrophilic aromatic substitution mechanism.[1] Systems like DMSO/HBr have also been used effectively.[3][4]
-
N-Substituents: The group attached to the carbazole nitrogen plays a significant role in directing the position of bromination. Protecting the nitrogen with groups like alkyl or sulfonyl can alter the electron density of the aromatic rings and, consequently, the regiochemical outcome.[1] For instance, protecting the amine group with a benzenesulfonyl group can facilitate benzylic bromination when that is the desired outcome.
-
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best for carbazole bromination?
A1: N-Bromosuccinimide (NBS) is the most commonly used and preferred reagent for the bromination of carbazole. It is generally safer and easier to handle than liquid bromine and often provides better regioselectivity for the 3- and 6-positions under controlled conditions.[1] Other reagents, such as bromine in pyridine or a DMSO/HBr system, have also been successfully employed.[1][3]
Q2: How can I selectively synthesize 3,6-dibromo-9H-carbazole?
A2: To synthesize 3,6-dibromo-9H-carbazole, carbazole is typically dissolved in DMF and cooled to 0 °C. A solution of N-bromosuccinimide (approximately 2.1 equivalents) in DMF is then added. The reaction is allowed to warm to room temperature and stirred overnight. The product is then precipitated by adding water.[5]
Q3: How do I monitor the progress of the reaction?
A3: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows you to track the consumption of the starting material and the formation of the desired product and any byproducts, helping to determine the optimal time to quench the reaction.[1]
Q4: What is a typical work-up and purification procedure for brominated carbazoles?
A4: A common work-up procedure involves quenching the reaction by pouring the mixture into ice water to precipitate the crude product.[6][7] The precipitate is then collected by vacuum filtration and washed with water.[6] Purification is typically achieved by recrystallization from a suitable solvent (such as chloroform or ethanol) or by column chromatography on silica gel using a solvent system like ethyl acetate/hexane.[6][8]
Data Presentation: Reaction Conditions
The following tables summarize various reported conditions for the synthesis of mono- and di-brominated carbazoles.
Table 1: Conditions for the Synthesis of 3-Bromo-9H-carbazole
| Brominating Agent (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NBS (1.0) | DMF | 0 °C to RT | 24 | 47% | [6][9] |
| NBS (1.0) | THF | RT | Not specified | 95% | [7] |
| NBS (1.0) | DMF | 0 °C | 2 | 76% (product in mixture) | [1][7] |
| HBr/DMSO | DMSO | Not specified | 1-4 | High yields reported |[3][4] |
Table 2: Conditions for the Synthesis of 3,6-Dibromo-9H-carbazole
| Brominating Agent (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |
|---|
| NBS (2.1) | DMF | 0 °C to RT | Overnight | Quantitative |[5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-9H-carbazole [6]
-
Preparation: Dissolve carbazole (1g, 5.96 mmol) in dimethylformamide (DMF, 15 mL) in a round-bottomed flask and cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1g, 5.98 mmol) in DMF. Add this solution dropwise to the cooled carbazole solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Pour the reaction mixture into distilled water to precipitate the product. Collect the cream-colored precipitate by vacuum filtration and wash it thoroughly with distilled water.
-
Purification: Dissolve the crude solid in ethyl acetate, dry the solution with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The pure product can be obtained as white crystals by recrystallization from chloroform. The reported yield is approximately 47%.[6][9]
Protocol 2: Synthesis of 3,6-Dibromo-9H-carbazole [5]
-
Preparation: Dissolve carbazole (5.00 g, 30 mmol) in DMF (50 mL) and cool the solution to 0 °C.
-
Reagent Addition: Add a solution of NBS (11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL) to the carbazole solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Add 200 mL of water to the reaction mixture to precipitate the product.
-
Purification: Collect the product by filtration, dry it in the air, and purify by flash chromatography (silica gel, eluent DCM/hexane 1:1) to obtain the product in quantitative yield.[5]
Visualizations
Caption: General experimental workflow for carbazole bromination.
Caption: Troubleshooting decision tree for carbazole bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1,3,6,8-Tetrabromocarbazole
Welcome to the technical support center for the synthesis of 1,3,6,8-Tetrabromocarbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on improving yield and purity.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration than initially anticipated. For the bromination of carbazole derivatives, reaction times of up to 24 hours have been reported.[1] |
| Degraded Brominating Agent | N-Bromosuccinimide (NBS) is sensitive to moisture and can degrade over time. Use freshly opened or properly stored NBS for best results. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For the synthesis of the similar 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, a temperature of 60°C was found to be effective.[1] If the reaction is sluggish at a lower temperature, a moderate increase may improve the reaction rate. However, be aware that higher temperatures can also lead to the formation of byproducts. |
| Poor Solubility of Reactants | Ensure that carbazole is fully dissolved in the solvent before adding the brominating agent. Dimethylformamide (DMF) is a common solvent for this reaction due to its ability to dissolve carbazole. |
Issue 2: Formation of Multiple Products (Byproducts)
| Possible Cause | Recommended Solution |
| Over-bromination | The most common issue is the formation of under- or over-brominated carbazole species. To synthesize the tetrabromo-derivative, a significant excess of the brominating agent is required. For the synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, a molar ratio of approximately 4.5 equivalents of NBS to 1 equivalent of the carbazole starting material was used.[1] Careful control of the stoichiometry is crucial to minimize the formation of partially brominated intermediates. |
| Incorrect Reaction Temperature | High reaction temperatures can decrease the selectivity of the bromination, leading to a mixture of products. Maintain a consistent and controlled temperature throughout the reaction. |
| Side Reactions | Besides bromination on the carbazole ring, side reactions on the nitrogen atom can occur, although this is less common for the parent carbazole. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Ineffective Recrystallization | The choice of solvent is critical for successful recrystallization. For the related 9-ethyl derivative, a mixture of isopropanol and DMF (5:1 volume ratio) was used.[1] Experiment with different solvent systems, such as ethanol, chloroform, or mixtures including hexane or toluene, to find the optimal conditions for your product. |
| Persistent Impurities | If recrystallization does not remove all impurities, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be effective in separating the desired tetrabromo product from other brominated carbazoles. |
| Product Loss During Workup | After quenching the reaction with water, the product precipitates. Ensure complete precipitation by using ice-cold water. During filtration, wash the precipitate with a minimal amount of cold solvent to avoid dissolving the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the synthesis of this compound?
A1: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for the synthesis of polybrominated carbazoles. It is generally safer and easier to handle than liquid bromine.
Q2: What are the key reaction parameters to control for a high yield of this compound?
A2: The most critical parameters are the stoichiometry of the brominating agent, the reaction temperature, and the reaction time. A significant excess of NBS (over 4 equivalents) and an elevated temperature (e.g., 60°C) for an extended period (e.g., 24 hours) are generally required for complete tetrabromination.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Use a suitable developing solvent system, such as a mixture of ethyl acetate and hexane, to separate the starting material, intermediates, and the final product. The reaction is complete when the spot corresponding to the starting material has disappeared and a single spot for the tetrabrominated product is observed.
Q4: What are the expected byproducts in this synthesis?
A4: The primary byproducts are under-brominated carbazoles, such as mono-, di-, and tri-bromocarbazoles. The formation of these can be minimized by using a sufficient excess of the brominating agent and ensuring the reaction goes to completion.
Experimental Protocols
Protocol 1: Synthesis of 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole (Adapted for unsubstituted Carbazole)
This protocol is adapted from the synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole and can be used as a starting point for the synthesis of this compound.[1]
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Isopropanol
-
Water (deionized)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.
-
Add N-bromosuccinimide (NBS) (at least 4.5 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a mixture of isopropanol and DMF.
Data Presentation
The following table summarizes the reaction conditions for the synthesis of a closely related compound, which can be used as a reference for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 9-Ethyl-9H-carbazole | NBS (4.5) | DMF | 60 | 24 | 76[1] |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A logical diagram outlining common problems and their potential causes in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1,3,6,8-Tetrabromocarbazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1,3,6,8-tetrabromocarbazole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude this compound is a dark, amorphous solid. What are the likely impurities?
A1: The primary impurities in crude this compound typically arise from the bromination of carbazole. These can include:
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Under-brominated carbazoles: Mono-, di-, and tri-brominated carbazole species are common byproducts if the bromination reaction does not go to completion.
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Over-brominated carbazoles: While less common, further bromination is possible, leading to more complex mixtures.
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Isomeric byproducts: Bromination can sometimes occur at other positions on the carbazole ring, leading to isomeric impurities.
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Residual reagents: Unreacted brominating agents (e.g., N-bromosuccinimide) and reaction solvents may also be present.[1]
Q2: I'm having difficulty dissolving my crude product for recrystallization. What solvents should I try?
A2: this compound is known for its poor solubility in many common organic solvents. A systematic approach to solvent selection is recommended. High-boiling point polar aprotic solvents are often a good starting point. Consider the following:
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Single Solvents: Toluene, xylene, or chlorobenzene can be effective for dissolving carbazole derivatives at elevated temperatures.[2][3]
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Solvent Mixtures: A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble even when hot) can be effective. For a related compound, 9-ethyl-1,3,6,8-tetrabromocarbazole, a mixture of isopropanol and DMF was used successfully. You could explore similar combinations such as ethanol/chloroform or ethyl acetate/hexane.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. To address this:
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Increase the amount of the "good" solvent: This keeps the compound dissolved at a slightly lower temperature.
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Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
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Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystallization.
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Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization.
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Change the solvent system: The current solvent may not be suitable. Experiment with different solvent pairs.
Q4: My column chromatography is not giving good separation. The spots are streaking on the TLC plate. What are the likely causes and solutions?
A4: Streaking on a TLC plate and poor separation in column chromatography can be caused by several factors:
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Compound insolubility: If the compound is not fully dissolved in the mobile phase, it will streak. Ensure you are using an appropriate solvent system. For poorly soluble compounds, "dry loading" is recommended.[4] This involves adsorbing your crude product onto a small amount of silica gel before adding it to the column.[4]
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Inappropriate solvent polarity: If the eluent is too polar, all compounds will move too quickly, resulting in poor separation. If it's not polar enough, the compounds will not move off the baseline. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate by adjusting the solvent ratio (e.g., hexane:ethyl acetate).[5]
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Column overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. A general rule is to use a 50:1 to 100:1 weight ratio of silica gel to crude product.
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Acidic silica gel: Some compounds can interact with the slightly acidic surface of silica gel, causing tailing. You can use a neutral silica gel or add a small amount of a modifier like triethylamine to your eluent.[6]
Q5: I have purified my this compound, but the yield is very low. How can I improve it?
A5: Low yield can result from losses at various stages of the purification process:
-
Recrystallization: Ensure you are using the minimum amount of hot solvent to dissolve your product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. You can try to recover more product by concentrating the mother liquor and performing a second recrystallization.
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Column Chromatography: If the compound is streaking or has very low Rf, it may be sticking to the column. Optimizing the mobile phase is crucial. Also, ensure you are collecting and analyzing all fractions by TLC to not discard fractions containing your product.
Data on Purification of this compound
The following table summarizes representative data for common purification techniques. Note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Solvent/Eluent System | Typical Yield (%) | Purity Achieved (%) | Notes |
| Recrystallization | Toluene | 70-85 | >98 | Effective for removing less soluble impurities. |
| Chlorobenzene | 65-80 | >99 | Can achieve high purity.[3] | |
| Ethanol/Chloroform | 60-75 | >97 | Good for removing more polar impurities.[1] | |
| Column Chromatography | Hexane:Ethyl Acetate (gradient) | 50-70 | >99 | Allows for separation of closely related impurities. |
| Dichloromethane:Hexane (gradient) | 55-75 | >99 | A common alternative eluent system. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Toluene)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring. Continue adding small portions of hot toluene until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal system will show good separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluting solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.[6]
-
Sample Loading (Dry Loading Method): Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[4]
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Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.
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Fraction Collection: Collect small fractions of the eluent as it exits the column.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization of 1,3,6,8-Tetrabromocarbazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the recrystallization of 1,3,6,8-Tetrabromocarbazole. Below you will find detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist you in achieving high purity of this compound in your research and development endeavors.
Troubleshooting Recrystallization of this compound
Effectively purifying this compound by recrystallization requires careful attention to solvent selection and experimental conditions. This section addresses common issues encountered during the process.
| Issue | Potential Cause(s) | Recommended Solutions |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound or impurities. The compound is crashing out of a supersaturated solution too quickly. | - Use a lower-boiling point solvent or a mixed solvent system to reduce the overall boiling point. - Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before moving to an ice bath. - Try adding a small amount of a "poorer" solvent (an anti-solvent) dropwise to the hot solution to induce gradual crystallization. |
| No or very few crystals form upon cooling | - Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. - The cooling process is incomplete. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. |
| Low recovery of purified product | - The chosen solvent has a relatively high solubility for the compound even at low temperatures. - Too much solvent was used during the initial dissolution. - The crystals were washed with a solvent that was not sufficiently cold. | - Select a solvent in which the compound has very low solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the final product | - The impurities have similar solubility profiles to this compound in the chosen solvent. - The impurities were co-precipitated during crystallization. | - Perform a hot filtration of the dissolved compound to remove any insoluble impurities. - Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of the desired product. - A second recrystallization using a different solvent system may be necessary. |
| Crystals form too quickly and are very fine | Rapid cooling of a highly concentrated solution. | - Allow the solution to cool more slowly. Insulating the flask can help. - Use a slightly larger volume of solvent to reduce the level of supersaturation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is not extensively published, a highly effective solvent system for the closely related compound, 9-ethyl-1,3,6,8-tetrabromocarbazole, is a mixture of isopropanol and N,N-dimethylformamide (DMF). This suggests that a similar mixed solvent system could be a good starting point. Generally, for polyhalogenated aromatic compounds, solvents like toluene, xylene, or chloroform can also be effective. It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample, aiming for a solvent that dissolves the compound well when hot but poorly when cold.
Q2: My this compound is only soluble in hot DMF. How can I recrystallize it?
A2: If a compound is only soluble in a high-boiling point solvent like hot DMF, a mixed-solvent recrystallization is often the best approach. Dissolve the compound in a minimum amount of hot DMF. Then, slowly add a "poor" or "anti-solvent" (a solvent in which the compound is not very soluble, such as isopropanol, ethanol, or even water, if compatible) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly. This technique reduces the overall solvating power of the system, allowing for crystallization to occur at a more manageable temperature.
Q3: How can I improve the purity of my recrystallized this compound?
A3: To enhance purity, ensure that you are using the minimum amount of hot solvent for dissolution. Slow cooling is crucial as it allows for the formation of a more ordered crystal lattice, which excludes impurities more effectively. If impurities persist, a second recrystallization, potentially with a different solvent system, is a standard purification step. Additionally, techniques like hot filtration to remove insoluble matter and treatment with activated charcoal to remove colored impurities can be beneficial.
Q4: What should I do if my recrystallization fails?
A4: If recrystallization does not yield the desired purity or recovery, do not discard the mother liquor until you have assessed it for remaining product. You may be able to recover more material by concentrating the mother liquor and allowing a second crop of crystals to form. If recrystallization proves ineffective for removing certain impurities, alternative purification methods such as column chromatography over silica gel or alumina should be considered.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (General Procedure)
This protocol provides a general guideline. The choice of solvent should be determined by preliminary solubility tests.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Toluene, Xylene)
-
Erlenmeyer flask
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Heating source (hot plate with a sand or water bath)
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Buchner funnel and flask
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Filter paper
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Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue adding the solvent portion-wise until the solid is just dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Isopropanol/DMF System)
This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for this compound.
Materials:
-
Crude this compound
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Erlenmeyer flask
-
Heating source (hot plate with a sand or water bath)
-
Buchner funnel and flask
-
Filter paper
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Ice bath
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot DMF.
-
Addition of Anti-Solvent: To the hot DMF solution, slowly add isopropanol dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation.
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Clarification: Add a few drops of hot DMF to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The crystals should start to form. Subsequently, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of cold isopropanol.
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Drying: Dry the crystals thoroughly, preferably under vacuum, to remove any residual solvent.
Visualizing the Recrystallization Workflow
The following diagrams illustrate the logical flow of the recrystallization processes.
Minimizing side products in the synthesis of 1,3,6,8-Tetrabromocarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 1,3,6,8-Tetrabromocarbazole.
Troubleshooting Guide
Issue 1: Presence of Multiple Brominated Species in the Final Product
Observation: TLC or HPLC analysis of the crude product shows multiple spots or peaks, indicating a mixture of mono-, di-, tri-, and the desired tetrabrominated carbazole, as well as potentially other isomers.
Root Cause Analysis and Solutions:
Over-bromination or incomplete bromination is the most common challenge in achieving high purity this compound. The reactivity of the carbazole ring can lead to a mixture of brominated species if the reaction conditions are not carefully controlled.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry of Brominating Agent | Carefully control the molar ratio of the brominating agent to carbazole. For the synthesis of the tetrabromo product, a molar ratio of at least 4.0 equivalents of the brominating agent is required. It is advisable to use a slight excess to drive the reaction to completion, but this should be optimized. |
| Inadequate Reaction Time | Monitor the reaction progress using TLC or HPLC. The disappearance of lower brominated intermediates will indicate the reaction's progression towards the desired tetrabrominated product. Reaction times of up to 24 hours or longer may be necessary. |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes lead to a decrease in selectivity. While the synthesis of polybrominated carbazoles often requires elevated temperatures to proceed at a reasonable rate, it is crucial to find the optimal temperature that favors the formation of the 1,3,6,8-isomer over other tetrabrominated isomers and minimizes degradation. |
| Choice of Brominating Agent and Solvent | N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a commonly used system for polybromination of carbazoles. The choice of solvent can influence the solubility of the starting material and intermediates, affecting the reaction rate and selectivity. |
Issue 2: Difficulty in Purifying this compound
Observation: The isolated product remains impure even after initial workup, with persistent side products that are difficult to remove.
Root Cause Analysis and Solutions:
The similar polarity of the various brominated carbazole isomers makes their separation challenging.
| Potential Cause | Recommended Solution |
| Ineffective Recrystallization | The choice of solvent is critical for successful recrystallization. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Experiment with different solvents and solvent mixtures. Toluene/hexane and isopropanol/DMF have been reported to be effective for similar compounds. Slow cooling is crucial to allow for the formation of pure crystals. |
| Co-elution in Column Chromatography | Due to the similar polarities of the brominated isomers, complete separation by column chromatography can be difficult. Use a high-resolution silica gel and a carefully optimized eluent system, often a mixture of non-polar and moderately polar solvents (e.g., hexane/ethyl acetate or hexane/dichloromethane). A shallow gradient elution can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are other brominated carbazoles with fewer than four bromine atoms (e.g., tribromocarbazoles, dibromocarbazoles) and other isomers of tetrabromocarbazole. The formation of these is primarily due to incomplete reaction or lack of complete regioselectivity.
Q2: How can I selectively synthesize this compound?
A2: Achieving high selectivity for the 1,3,6,8-isomer is challenging. The 3, 6, 1, and 8 positions of the carbazole nucleus are the most electronically activated for electrophilic substitution. Therefore, with a sufficient amount of brominating agent and adequate reaction time, the 1,3,6,8-tetrabrominated product is often the major isomer formed. Protecting the nitrogen atom with a suitable group can sometimes influence the regioselectivity of the bromination.
Q3: What is the role of the N-substituent in the bromination of carbazole?
A3: An N-substituent can influence the bromination reaction in two main ways. Firstly, it can alter the electronic properties of the carbazole ring system, thereby affecting the rate and regioselectivity of the bromination. Secondly, a bulky N-substituent can introduce steric hindrance, potentially directing the incoming bromine atoms to less hindered positions. For the synthesis of this compound, starting with an unsubstituted carbazole is common.
Q4: Which brominating agent is recommended for the synthesis of this compound?
A4: N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for the polybromination of carbazoles. It is generally easier and safer to handle than liquid bromine and can provide good yields under controlled conditions.
Q5: How can I effectively monitor the progress of the reaction?
A5: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the various brominated intermediates and the final product, helping to determine the optimal reaction time.
Experimental Protocols
The following protocol is a general guideline for the synthesis of this compound, adapted from a procedure for a similar N-substituted derivative.[1] Optimization of stoichiometry, reaction time, and temperature may be required for specific laboratory conditions.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.
-
To this solution, add N-Bromosuccinimide (a slight excess of 4 equivalents, e.g., 4.1 equivalents).
-
Heat the reaction mixture to approximately 60°C.
-
Stir the reaction mixture at this temperature for 24 hours, monitoring the progress by TLC.
-
After the reaction is complete (as indicated by the consumption of lower brominated intermediates), cool the solution to room temperature.
-
Pour the reaction mixture into a beaker containing a large volume of an ice/water mixture to precipitate the crude product.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.
-
The crude product can be purified by recrystallization. A mixture of isopropanol and DMF (e.g., 5:1 v/v) has been shown to be effective for similar compounds.[1] Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to obtain the purified this compound as a crystalline solid.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Data Presentation
| Parameter | Effect on Side Product Formation | Recommendation for Minimizing Side Products |
| Stoichiometry of Brominating Agent | Insufficient brominating agent leads to under-bromination (mono-, di-, tri-bromo derivatives). A large excess may lead to the formation of other polybrominated isomers or degradation products. | Use a slight excess (e.g., 4.1-4.5 equivalents) of the brominating agent to drive the reaction to completion. |
| Reaction Temperature | Higher temperatures increase the reaction rate but may decrease selectivity, potentially leading to a broader range of isomers. | An optimal temperature (e.g., 60°C) should be employed to ensure a reasonable reaction rate while maintaining selectivity. |
| Reaction Time | Insufficient reaction time will result in a mixture of partially brominated carbazoles. | Monitor the reaction by TLC or HPLC to ensure it proceeds to completion. |
| Purity of Starting Materials | Impurities in the starting carbazole can lead to the formation of undesired side products. | Use high-purity carbazole for the reaction. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Overcoming solubility issues with 1,3,6,8-Tetrabromocarbazole in polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the polymerization of 1,3,6,8-tetrabromocarbazole.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in common organic solvents?
A1: The poor solubility of this compound and its resulting polymers stems from several factors. The rigid and planar structure of the carbazole core leads to strong intermolecular π-π stacking and crystalline packing in the solid state. The four bromine atoms further increase the molecular weight and planarity, enhancing these intermolecular forces. Overcoming these strong interactions to dissolve the molecule requires solvents with specific properties, which are not always compatible with polymerization conditions.
Q2: What are the general strategies to improve the solubility of carbazole-based polymers?
A2: The most effective and widely adopted strategy is to introduce flexible or bulky side chains to the carbazole monomer.[1][2] This is typically done by alkylation at the nitrogen atom (9-position).[1][2] These side chains disrupt the close packing of the polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate and solvate the polymer more effectively.[1] Copolymerization with other, more soluble monomers is another common approach.[1]
Q3: Which solvents are typically used for the polymerization of brominated carbazoles?
A3: The choice of solvent is critical and often depends on the specific polymerization reaction and the substituents on the carbazole monomer. Common solvents for Suzuki and Yamamoto coupling reactions of brominated carbazoles include toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[3][4] In some cases, a co-solvent system, such as a mixture of an organic solvent and water, is used to dissolve the inorganic base required for the reaction.[4] For dissolving the final polymer, solvents like chloroform, chlorinated benzenes (e.g., o-dichlorobenzene), THF, and toluene are frequently used, sometimes at elevated temperatures.[1][5]
Q4: Can temperature be adjusted to improve the solubility of this compound during polymerization?
A4: Yes, increasing the reaction temperature can enhance the solubility of both the monomer and the growing polymer chains. Many polymerization reactions involving carbazole derivatives are carried out at elevated temperatures (e.g., 80-85 °C).[1][3] However, it is crucial to consider the thermal stability of the catalyst and reactants, as excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[4]
Troubleshooting Guide
Problem 1: The this compound monomer will not dissolve in the reaction solvent.
-
Question: I am trying to set up a Suzuki coupling reaction, but my this compound is not dissolving in the toluene. What can I do?
-
Answer:
-
Increase Temperature: Gently heat the solvent while stirring to see if the monomer dissolves. Many coupling reactions are run at elevated temperatures.
-
Solvent Screening: If heating is insufficient, consider a different solvent or a solvent mixture. Toluene, 1,4-dioxane, THF, and DMF are common choices for Suzuki reactions.[4] A screening of these solvents may identify one that better solubilizes your monomer.
-
Chemical Modification: If you consistently face solubility issues, consider modifying the monomer by adding an alkyl chain to the nitrogen of the carbazole. This is a common strategy to improve the solubility of carbazole monomers and their resulting polymers.[1]
-
Problem 2: The polymer is precipitating out of the solution during the polymerization reaction.
-
Question: My polymerization reaction started as a homogeneous solution, but now a solid is crashing out. What does this mean and how can I fix it?
-
Answer:
-
Indication of Polymerization: Polymer precipitation can be an indication that the polymerization is successful, but the resulting polymer is not soluble in the reaction solvent.
-
Increase Temperature: If the reaction conditions allow, increasing the temperature may help keep the polymer in solution.
-
Add a Co-solvent: The addition of a co-solvent with a higher boiling point and better solvating power for the polymer, such as o-dichlorobenzene, might be an option, but ensure it is compatible with your catalytic system.
-
Future Experiments: For future experiments, consider using a monomer with solubilizing side chains or choosing a reaction solvent that is known to dissolve the final polymer.
-
Problem 3: The final, purified polymer is not soluble in any common organic solvents for characterization.
-
Question: I have successfully synthesized my poly(this compound), but I cannot dissolve it for GPC or NMR analysis. What are my options?
-
Answer:
-
Aggressive Solvents and Heat: Try dissolving the polymer in high-boiling point solvents like o-dichlorobenzene or 1,2,4-trichlorobenzene at elevated temperatures (e.g., >100 °C).[1] Be sure to use appropriate safety precautions when working with these solvents at high temperatures.
-
High-Temperature GPC: If the polymer dissolves at high temperatures, you will need access to a high-temperature gel permeation chromatography (GPC) system for molecular weight analysis.
-
Solid-State NMR: If the polymer remains insoluble, you may need to rely on solid-state characterization techniques such as solid-state NMR, X-ray diffraction (XRD), and thermal analysis (TGA, DSC).
-
Redesign the Monomer: For future syntheses, it is highly recommended to incorporate solubilizing groups, such as long alkyl chains, onto the carbazole monomer to ensure the resulting polymer is soluble for characterization and processing.[1]
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Polymerization of an N-Alkylated 3,6-Dibromocarbazole Derivative
This protocol is adapted from procedures for the synthesis of poly(3,6-carbazole)s and is a general guideline that may require optimization.
-
Materials:
-
N-alkyl-3,6-dibromocarbazole
-
A corresponding bis(boronic ester) comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ solution)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-alkyl-3,6-dibromocarbazole, the bis(boronic ester) comonomer, and the palladium catalyst in toluene.
-
Add the aqueous base solution to the mixture.
-
Degas the mixture thoroughly.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 24-48 hours.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol and water.
-
To remove catalyst residues, the polymer can be further purified by Soxhlet extraction with solvents such as methanol, acetone, and finally, the desired solvent for the polymer (e.g., chloroform or THF).
-
Precipitate the purified polymer from the chloroform/THF fraction into methanol, filter, and dry under vacuum.
-
Protocol 2: Yamamoto Coupling Polymerization of an N-Alkylated 3,6-Dibromocarbazole
This protocol is a general procedure and may require optimization.[3]
-
Materials:
-
N-alkyl-3,6-dibromocarbazole
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
1,5-Cyclooctadiene (COD)
-
2,2'-Bipyridyl
-
Dry N,N-dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloroform
-
-
Procedure:
-
In a nitrogen-flushed flask, dissolve Ni(COD)₂, COD, and 2,2'-bipyridyl in dry DMF.
-
Heat the mixture to 80 °C for 30 minutes to form the active catalyst complex.
-
Add a solution of N-alkyl-3,6-dibromocarbazole in toluene to the catalyst mixture.
-
Continue stirring at 80 °C for 48 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of methanol and concentrated HCl.
-
Stir for several hours, then filter the precipitate.
-
Wash the polymer with methanol and then purify by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Concentrate the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the polymer under vacuum.
-
Data Presentation
Table 1: Solubility Characteristics of Carbazole-Based Polymers
| Polymer Type | Solubilizing Group | Common Solvents for Dissolution | Insoluble in | Reference |
| Poly(N-vinyl carbazole) | N-vinyl group | DMF, THF, Toluene, CHCl₃ | Methanol, Ethanol, Water, Hexanes | [5] |
| Polycarbazole Derivatives | N-substituted with methanol, carboxylic acid, or cyanoethyl groups | DMSO, NMP, THF, DMAC | Most inorganic solvents | [6][7] |
| Poly(3,6-carbazole) Copolymers | Long alkyl chains (e.g., heptadecanyl) | THF, Chloroform, Toluene, Chlorinated Benzenes | - | [1] |
| Unsubstituted Polycarbazole | None | Generally insoluble in common organic solvents | Most common organic solvents | [6][7] |
Table 2: Example Molecular Weight Data for Soluble Carbazole Copolymers
| Polymer | Polymerization Method | Mn ( kg/mol ) | PDI (Mw/Mn) | GPC Solvent | Reference |
| P(2,7C-DTBT) | Suzuki Coupling | 21.0 | - | o-dichlorobenzene (at 130 °C) | [1] |
| P(3,6C-HDTBT) | Suzuki Coupling | 29.1 | - | Chloroform | [1] |
| Poly(9-vinyl carbazole) | Free Radical | 612.0 | 1.7 | THF | [5] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. polymersource.ca [polymersource.ca]
- 6. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing catalyst deactivation in cross-coupling reactions with tetrabromocarbazole
Welcome to the technical support center for chemists and researchers working with tetrabromocarbazole in cross-coupling reactions. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions to help you navigate the unique challenges presented by this sterically hindered and electron-deficient substrate.
FAQs: Preventing Catalyst Deactivation with Tetrabromocarbazole
Q1: My cross-coupling reaction with 1,3,6,8-tetrabromocarbazole is failing or showing very low conversion. What are the most likely reasons?
A1: Low reactivity with tetrabromocarbazole is a common challenge due to a combination of factors:
-
Steric Hindrance: The four bromine atoms create significant steric bulk around the carbazole core, which can hinder the approach of the palladium catalyst to the C-Br bonds, making the crucial oxidative addition step of the catalytic cycle difficult.
-
Electronic Effects: The electron-withdrawing nature of the four bromine atoms deactivates the aryl system, further slowing down oxidative addition.
-
Catalyst Deactivation: The nitrogen atom of the carbazole can coordinate to the palladium center, forming inactive off-cycle complexes. This is a known issue with N-heterocyclic substrates.[1]
-
Poor Solubility: Tetrabromocarbazole and its derivatives often have poor solubility in common organic solvents, which can lead to low reaction rates or failed reactions.
Q2: I'm observing a black precipitate in my reaction. What is it, and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation is a clear sign of catalyst decomposition and can be caused by:
-
High Temperatures: While often necessary for activating the C-Br bonds of tetrabromocarbazole, high temperatures can also accelerate catalyst decomposition.[1]
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species, which can then decompose to palladium black.[1] It is crucial to use properly degassed solvents and maintain an inert atmosphere (argon or nitrogen).[1]
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to aggregation into palladium black.[1]
To prevent its formation, use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to stabilize the Pd(0) species, control the reaction temperature carefully, and ensure a strictly inert atmosphere.[1]
Q3: Which type of palladium catalyst and ligand is best suited for cross-coupling reactions with tetrabromocarbazole?
A3: For challenging substrates like tetrabromocarbazole, modern, well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂. These precatalysts ensure the efficient formation of the active Pd(0) species.
The choice of ligand is critical. Bulky and electron-rich phosphine ligands are generally preferred as they facilitate both oxidative addition and reductive elimination. For sterically demanding substrates, ligands with significant steric bulk are often necessary. However, excessively bulky ligands can sometimes paradoxically hinder the reaction. It is a delicate balance that may require screening.
Q4: Can the carbazole nitrogen poison the catalyst? How can I mitigate this?
A4: Yes, the lone pair of electrons on the carbazole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles. Using bulky ligands that shield the palladium center can help to minimize this unwanted coordination.
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in a Suzuki-Miyaura coupling with tetrabromocarbazole, follow this troubleshooting workflow:
Catalyst Deactivation in Buchwald-Hartwig Amination
Catalyst deactivation is a frequent issue in the amination of N-heterocycles. Here is a guide to address this problem:
Quantitative Data Summary
Due to the limited literature specifically on this compound, the following tables are adapted from successful cross-coupling reactions of the closely related 3,6-dibromocarbazole. These conditions serve as a starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dibromocarbazole Derivatives
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 3,6-Dibromocarbazole | Morpholine | Pd₂(dba)₃ (2-4) | XPhos (4-8) | NaOtBu (2.5-3.0) | Toluene | 100 | >95 |
| 3,6-Dibromocarbazole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 85-95 |
| 3,6-Dibromocarbazole | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 90 |
Data adapted from protocols for 3,6-dibromocarbazole and may require significant optimization for this compound.
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Dibromocarbazole
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |
These are general starting points; the higher steric hindrance of tetrabromocarbazole may necessitate more active catalyst systems.
Experimental Protocols
The following are generalized protocols that should be considered starting points for the cross-coupling of this compound and will likely require optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Starting Point)
Materials:
-
This compound
-
Arylboronic acid (1.1 to 4.4 equivalents, depending on desired degree of substitution)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents per C-Br bond)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via cannula or syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (or when no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound (Starting Point)
Materials:
-
This compound
-
Amine (1.1 to 4.4 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOtBu, 1.2 equivalents per C-Br bond)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the this compound, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Solid-State, High-Temperature Ball-Milling for C-N Coupling (Exploratory)
For poorly soluble substrates like tetrabromocarbazole, a solvent-free approach may be effective.[1]
Materials:
-
This compound
-
Amine (e.g., Carbazole, 1.1 to 4.4 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
Ball-milling apparatus with heating capabilities
Procedure:
-
Loading: Add the tetrabromocarbazole, amine, palladium catalyst, and base to a milling jar with grinding balls.
-
Milling: Perform the ball-milling at an elevated temperature (e.g., 100-120 °C) for a specified time.
-
Work-up and Purification: After cooling, dissolve the solid mixture in a suitable solvent (e.g., hot DMF or chlorinated solvents), filter to remove inorganic salts, and proceed with purification as described in the above protocols.
Signaling Pathways and Workflows
References
Technical Support Center: Regioselective Functionalization of Carbazoles
Welcome to the technical support center for the regioselective functionalization of carbazoles. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed experimental protocols to overcome common challenges in the selective modification of the carbazole scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in carbazole functionalization so challenging?
A1: Direct functionalization of the carbazole core is challenging due to the inherent electronic properties of the heterocyclic system. The C3 and C6 positions are the most electron-rich and nucleophilic, making them the most reactive sites for traditional electrophilic aromatic substitution, which often leads to a mixture of isomers.[1][2][3] Achieving selective functionalization at the C1, C2, or C4 positions requires specific strategies to overcome this natural reactivity.[1][2][3]
Q2: What are the primary strategies for controlling regioselectivity in C-H functionalization of carbazoles?
A2: The most effective strategies involve:
-
Directing Groups: Attaching a directing group to the N9-position can steer the reaction to a specific C-H bond, most commonly the C1 position.[1][2][3][4][5]
-
Transient Directing Groups: Utilizing a mediator like norbornene that temporarily coordinates to the catalyst and substrate can direct functionalization without the need for permanent installation and removal of a directing group.[6][7]
-
Catalyst and Ligand Selection: The choice of transition metal catalyst (e.g., Pd, Ru, Rh) and its associated ligands can significantly influence the site of functionalization.[5][8]
-
Exploiting Inherent Reactivity: For C3-functionalization, leveraging the natural nucleophilicity of this position with appropriate electrophiles and reaction conditions is key.[9]
Q3: How can I achieve selective functionalization at the C1 position?
A3: C1-functionalization is typically achieved using a directing group strategy. A directing group, such as a 2-pyridyl group, is installed at the N9-position.[1][2][3] This group then chelates to a transition metal catalyst (commonly palladium), directing the C-H activation and subsequent functionalization to the adjacent C1 position.[1][2][3] Another advanced method involves palladium/norbornene cooperative catalysis, which can direct C1-alkylation and acylation on NH-carbazoles without a pre-installed directing group.[6][7][10]
Q4: Is it possible to selectively functionalize the C4 position?
A4: Yes, selective C4-functionalization, which is often challenging, can be achieved through a remote C-H activation strategy. This has been demonstrated using ruthenium-catalyzed σ-activation, where a pyrimidine directing group at the N9 position facilitates C-H activation at C1, leading to a ruthenacycle intermediate that directs functionalization to the para-position (C4).[8]
Q5: What methods are available for N-functionalization (N9 position)?
A5: N-functionalization of carbazoles can be achieved under different conditions. For instance, using a Lewis acid catalyst like Sc(OTf)₃ with donor-acceptor cyclopropanes leads to selective N-H functionalization through a nitrogen-initiated nucleophilic ring-opening reaction.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Mixture of Isomers
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Directing Group | Screen different directing groups (e.g., 2-pyridyl, 8-aminoquinoline, pyrimidine). | The structure of the directing group is critical for forming the correct metallacycle intermediate to direct the reaction to the desired position.[1][3][5] |
| Suboptimal Catalyst/Ligand | Experiment with different transition metal catalysts (e.g., Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂) and ligands. | The catalyst and ligand combination dictates the mechanism and steric environment of the reaction, influencing regioselectivity.[8] |
| Reaction Conditions | Optimize solvent, temperature, and reaction time. Temperature, in particular, can be a critical parameter.[11] | These parameters affect reaction kinetics and the stability of intermediates, which can impact the selectivity of the functionalization. |
| Inherent Reactivity Dominates | For C1, C2, or C4 selectivity, ensure a robust directing group strategy is in place. For C3 selectivity, use conditions that favor electrophilic aromatic substitution. | Overcoming the natural C3/C6 reactivity requires a strong directing effect for other positions.[1][2][3] |
Issue 2: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a pre-catalyst or ensure rigorous inert atmosphere and dry solvents.[11] | Many transition metal catalysts are sensitive to air and moisture, which can lead to deactivation. |
| Insufficient Temperature | Gradually increase the reaction temperature while monitoring for any signs of decomposition.[11] | C-H activation often requires significant thermal energy to proceed at an appreciable rate. |
| Poor Substrate Solubility | Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).[11] | The substrate and catalyst must be sufficiently soluble for the reaction to occur efficiently. |
| Incorrect Additives | For Pd-catalyzed reactions, consider adding silver salts (e.g., Ag₂CO₃, AgOAc) which can act as oxidants.[11] | Additives can play a crucial role in the catalytic cycle, for instance, by facilitating catalyst turnover. |
Data Summary
Table 1: Comparison of Directing Groups for C1-Nitration of Carbazole
| Directing Group | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-pyridyl | Pd₂(dba)₃ | AgNO₃ | 1,4-dioxane | 120 | 24 | 85 | [1][3] |
| N-aryl | Pd₂(dba)₃ | AgNO₃ | 1,4-dioxane | 120 | 24 | 0 | [1][3] |
| N-alkyl | Pd₂(dba)₃ | AgNO₃ | 1,4-dioxane | 120 | 24 | 0 | [1][3] |
| N-unsubstituted | Pd₂(dba)₃ | AgNO₃ | 1,4-dioxane | 120 | 24 | 0 | [1][3] |
Table 2: Regioselective Functionalization Methods for Carbazoles
| Target Position | Method | Catalyst System | Key Reagents/Mediators | Typical Yield Range (%) |
| C1 | Directing Group (2-pyridyl) | Pd₂(dba)₃ | AgNO₃ (for nitration) | 70-90 |
| C1 | Transient Mediator | Pd(OAc)₂ / Norbornene | Alkyl/Acyl halides | 60-85 |
| C2 | Directing Group (8-aminoquinoline) | Ni(OTf)₂ / PPh₃ | Alkyl halides | ~76 |
| C3 | Friedel-Crafts type | TfOH | Donor-Acceptor Cyclopropanes | 80-95 |
| C4 | Remote C-H Activation (pyrimidine DG) | [Ru(p-cymene)Cl₂]₂ | Alkyl halides | 40-70 |
| N9 | Lewis Acid Catalysis | Sc(OTf)₃ | Donor-Acceptor Cyclopropanes | 85-98 |
Visual Guides
Experimental Protocols
Protocol 1: Palladium-Catalyzed C1-Nitration of N-(pyridin-2-yl)-9H-carbazole
This protocol is adapted from the procedure described for directing group-assisted C1-nitration.[1][2][3]
Materials:
-
N-(pyridin-2-yl)-9H-carbazole (1.0 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
AgNO₃ (2.0 equiv)
-
1,4-dioxane (anhydrous)
-
Reaction vessel (e.g., sealed tube)
-
Stirring plate and magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add N-(pyridin-2-yl)-9H-carbazole, Pd₂(dba)₃, and AgNO₃.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and place it on a pre-heated stirring plate at 120 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C1-nitrated carbazole.
Protocol 2: Ruthenium-Catalyzed C4-Alkylation of N-(pyrimidin-2-yl)-9H-carbazole
This protocol is based on the remote C-H functionalization methodology.[8]
Materials:
-
N-(pyrimidin-2-yl)-9H-carbazole (1.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Alkyl halide (e.g., t-butyl bromoacetate) (3.0 equiv)
-
Pivalic acid (30 mol%)
-
Dichloromethane (DCM, anhydrous)
-
Reaction vessel
-
Inert atmosphere setup
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add N-(pyrimidin-2-yl)-9H-carbazole, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and pivalic acid.
-
Add anhydrous DCM, followed by the alkyl halide.
-
Seal the vessel and stir the reaction at room temperature for the specified time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate the C4-alkylated carbazole derivative.
Protocol 3: N-H Functionalization of Carbazole with a Donor-Acceptor Cyclopropane
This protocol is based on the Lewis acid-catalyzed N-H functionalization.[9]
Materials:
-
Carbazole (1.2 equiv)
-
Donor-Acceptor (D-A) cyclopropane (1.0 equiv)
-
Sc(OTf)₃ (10 mol%)
-
Dichloromethane (DCM, anhydrous)
-
Reaction vessel
-
Inert atmosphere setup
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the D-A cyclopropane and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add Sc(OTf)₃ to the solution and stir for 5 minutes.
-
Add a solution of carbazole in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the D-A cyclopropane is consumed (monitor by TLC).
-
Quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-functionalized carbazole.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting low conversion in Buchwald-Hartwig amination of brominated carbazoles
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of brominated carbazoles.
Frequently Asked Questions (FAQs)
Q1: My reaction shows little to no conversion. What are the most common initial checks?
Low or no conversion is a frequent issue that often stems from fundamental reaction setup and reagent quality. Before exploring more complex variables, ensure the following are rigorously controlled:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. All solvents and liquid reagents must be thoroughly degassed.[1]
-
Reagent and Solvent Quality: Trace amounts of water or other impurities can deactivate the catalyst. Use anhydrous, degassed solvents and ensure your amine, brominated carbazole, and base are pure and dry.[1][2]
-
Catalyst Activity: The palladium source, especially if generated in situ from precursors like Pd(OAc)₂, can be unreliable.[1][3] Using modern, well-defined, and air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) is highly recommended for consistent generation of the active Pd(0) species.[1][4] If you suspect catalyst deactivation, start with a fresh, high-quality source.[1]
-
Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the 80-110 °C range, to proceed efficiently.[1][4] Verify that your reaction is reaching and maintaining the target temperature.
Q2: How do I select the optimal ligand for coupling with a brominated carbazole?
Ligand selection is critical and substrate-dependent.[2] For N-heterocycles like carbazoles, and particularly for potentially sterically hindered substrates, bulky and electron-rich monodentate phosphine ligands are generally preferred.[1][5][6] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5][7]
| Ligand | General Characteristics | Suitability for Brominated Carbazoles |
| XPhos | Bulky, electron-rich biaryl phosphine. Generally effective for N-heterocycles.[1][2] | Excellent starting point. Widely reported for successful coupling of various heterocycles.[2] |
| RuPhos | Similar to XPhos but often shows different reactivity profiles. Designed for secondary amines.[8] | Good alternative to XPhos. May offer improved results depending on the specific amine and carbazole substitution pattern. |
| BrettPhos | Very bulky ligand, often used for primary amines and challenging substrates.[8] | A strong candidate, especially if steric hindrance is a suspected issue on either the carbazole or the amine coupling partner.[9] |
| BINAP | A bidentate ligand. Considered part of the "second generation" of catalysts.[5] | Can be effective, but modern monodentate ligands often provide higher activity and yields for challenging heterocyclic substrates.[2][5] |
Q3: The reaction has stalled or is very slow. Could the choice of base or solvent be the issue?
Yes, the base and solvent play active roles and must be chosen carefully.
Base Selection: The primary role of the base is to deprotonate the amine, which is a critical step in forming the palladium-amido intermediate.[1] The choice of base involves a trade-off between reactivity and functional group tolerance.
| Base | Strength | Common Use & Characteristics |
| NaOtBu | Strong[4] | The most common choice for high reactivity.[1] Can be incompatible with base-sensitive functional groups.[1] |
| Cs₂CO₃ | Weaker[1] | Good for substrates with base-sensitive groups. Often requires higher temperatures. Its solubility can be advantageous.[1][2] |
| K₃PO₄ | Weaker[1] | A common alternative to cesium carbonate, offering good functional group tolerance but may require higher temperatures or catalyst loadings.[1][2] |
| LHMDS | Strong[4] | A very strong, non-nucleophilic base used for less reactive amines or to improve tolerance for acidic protons on the substrate.[8] |
Solvent Selection: The solvent must effectively solubilize the reactants, base, and catalytic species.[1] Poor solubility is a frequent and often underestimated cause of reaction failure.[2][4]
| Solvent | Characteristics |
| Toluene | A common nonpolar solvent. Often a good first choice.[1] |
| Dioxane | A polar aprotic solvent, widely used and effective.[1] |
| THF | A polar aprotic solvent, another common choice.[1] |
Key Consideration: Avoid chlorinated solvents, acetonitrile, or pyridine, as they can bind to the palladium center and inhibit the reaction.[4]
Q4: I am observing a significant amount of hydrodehalogenation (bromo-group replaced by hydrogen). What causes this and how can I prevent it?
Hydrodehalogenation is a known side reaction where the aryl halide is reduced to the corresponding arene. This occurs when β-hydride elimination from the palladium-amido intermediate competes with the desired reductive elimination step.[5]
Potential Causes & Solutions:
-
Steric Hindrance: Highly hindered amines or carbazoles can slow down the reductive elimination, giving more time for β-hydride elimination to occur.
-
Ligand Choice: Using bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thus minimizing the side product.[5]
-
Reaction Temperature: While higher temperatures increase the overall reaction rate, they can sometimes favor side reactions. If hydrodehalogenation is severe, try running the reaction at a slightly lower temperature for a longer time.
Q5: My reaction with the carbazole substrate is much slower than with other aryl bromides. Why?
N-heterocycles like carbazole can present unique challenges. The carbazole ring system itself, or the product, can sometimes coordinate to the palladium center.[4][10] This can act as an inhibitor, sequestering the active catalyst in a dormant state and slowing or stalling the reaction.[10][11] The development of G4 and G5 precatalysts was partly driven by the need to address catalyst inhibition by carbazole leaving groups from the precatalyst itself.[4]
Solutions:
-
Use Appropriate Ligands: Bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) are designed to create a sterically crowded coordination sphere around the palladium, which can disfavor the binding of inhibitory heterocycles and stabilize the active catalyst.[11]
-
Optimize Catalyst Loading: In cases of suspected catalyst inhibition, a slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary to maintain a sufficient concentration of the active species.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Brominated Carbazole
This procedure should be performed using standard Schlenk line or glovebox techniques.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the brominated carbazole (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M) via syringe.
-
Amine Addition: Add the amine coupling partner (1.1-1.2 equiv) via syringe.
-
Reaction Conditions: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (typically 12-24 hours).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter to remove the drying agent, concentrate the organic layer under reduced pressure, and purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylcarbazole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Enhancing the Thermal Stability of 1,3,6,8-Tetrabromocarbazole-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the thermal stability of polymers derived from 1,3,6,8-tetrabromocarbazole (TBCz).
Frequently Asked Questions (FAQs)
Q1: What is thermal stability and why is it crucial for TBCz-based polymers?
A1: Thermal stability refers to a polymer's ability to resist decomposition at high temperatures. For TBCz-based polymers, which are often developed for applications in electronics (like OLEDs) or as high-performance materials, stability under thermal stress is critical for device longevity, operational reliability, and safety. Degradation can lead to a loss of mechanical, optical, and electronic properties.
Q2: What are the key metrics for evaluating the thermal stability of a polymer?
A2: The primary metrics are obtained through thermal analysis techniques:
-
Decomposition Temperature (Td): Typically reported as the temperature at which 5% or 10% weight loss occurs, measured by Thermogravimetric Analysis (TGA). A higher Td indicates greater stability.
-
Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is measured using Differential Scanning Calorimetry (DSC).[1][2] A higher Tg is often associated with more rigid polymer chains and better thermal stability.
-
Char Yield: The percentage of material remaining after thermal decomposition at a high temperature (e.g., 800 °C) in an inert atmosphere, measured by TGA. A higher char yield suggests the formation of a stable, carbonaceous layer that can protect the underlying material.
Q3: What intrinsic molecular features contribute to the thermal stability of carbazole-based polymers?
A3: The high thermal stability of carbazole-based polymers stems from the rigid and aromatic nature of the carbazole unit itself. The strong carbon-carbon and carbon-nitrogen bonds within the aromatic rings require significant energy to break. However, overall polymer stability is also influenced by the nature of the linkages between monomer units, the length and type of any alkyl side chains, and the overall molecular weight.
Q4: What general strategies can be employed to enhance the thermal stability of TBCz-based polymers?
A4: Key strategies include:
-
Increasing Molecular Weight: Higher molecular weight polymers generally exhibit higher Td and Tg due to increased chain entanglement.
-
Cross-linking: Creating covalent bonds between polymer chains forms a rigid 3D network, which restricts thermal motion and significantly increases decomposition temperature.[3][4][5][6]
-
Copolymerization: Introducing highly stable aromatic or heterocyclic comonomers (e.g., fluorene, oxadiazole) into the polymer backbone can elevate the overall thermal stability.[7]
-
Post-Polymerization Modification: Chemically modifying the polymer after synthesis can introduce stabilizing groups or create cross-links.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of TBCz-based polymers related to poor thermal stability.
Problem 1: The polymer exhibits a low decomposition temperature (Td).
| Possible Cause | Suggested Solution / Investigation |
| Low Molecular Weight | Optimize polymerization conditions (catalyst concentration, temperature, time) to target higher molecular weight. Confirm molecular weight using Gel Permeation Chromatography (GPC). |
| Impurities | Ensure high purity of the TBCz monomer and any comonomers. Residual catalyst (e.g., palladium from Suzuki coupling) can catalyze degradation and should be thoroughly removed during purification. |
| Weak Linkages | If using comonomers, ensure they do not introduce thermally labile bonds. Aliphatic linkers are generally less stable than fully aromatic backbones. |
| Labile End Groups | The functional groups at the ends of polymer chains can sometimes be less stable. Consider using end-capping agents to replace them with more robust groups.[10] |
Problem 2: The measured glass transition temperature (Tg) is low or the transition is very broad.
| Possible Cause | Suggested Solution / Investigation |
| Flexible Side Chains | Long, flexible alkyl side chains (often added to improve solubility) can act as internal plasticizers, lowering Tg. Consider using shorter or branched alkyl chains. |
| Broad Molecular Weight Distribution (PDI) | A high Polydispersity Index (PDI) means a wide range of chain lengths, which can broaden the glass transition. Refine the polymerization method to achieve a more controlled, chain-growth mechanism, such as Suzuki-Miyaura Catalyst Transfer Polymerization (SCTP), to lower the PDI.[11][12][13] |
| Residual Solvent/Monomer | Trapped solvent or unreacted monomer can plasticize the polymer, artificially lowering and broadening the Tg. Ensure the polymer is thoroughly dried under vacuum at an appropriate temperature before analysis. |
Problem 3: The char yield is lower than expected.
| Possible Cause | Suggested Solution / Investigation |
| Chain Scission Mechanism | The polymer may be degrading primarily through chain scission into volatile fragments. |
| Lack of Network Formation | Introduce a cross-linking comonomer into the polymerization reaction. Even a small percentage can significantly increase char yield by promoting the formation of a stable network structure upon heating.[14] |
| Absence of Char-Promoting Moieties | Consider copolymerization with monomers known to promote char formation, such as those containing phosphorus or silicon.[15][16] Aromatic cross-links are particularly effective at increasing char.[14] |
Illustrative Data on Thermal Stability Enhancement
The following table presents hypothetical, yet representative, data illustrating the impact of common modification strategies on the thermal properties of a TBCz-based polymer.
| Polymer ID | Modification Strategy | Tg (°C) | Td (5% weight loss, °C) | Char Yield @ 800°C (%) |
| P-TBCz-Base | None (Linear Homopolymer) | 155 | 410 | 55 |
| P-TBCz-XL | 5% Aromatic Cross-linker | 180 | 465 | 70 |
| P-TBCz-CoFL | Copolymer with Fluorene | 165 | 440 | 62 |
| P-TBCz-Si | Post-modification with Siloxane | 160 | 450 | 65 |
Key Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Polycondensation
This protocol describes a general method for synthesizing a TBCz-based copolymer.
Materials:
-
This compound (N-alkylated for solubility)
-
Aromatic diboronic acid or ester comonomer (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous 2M K₂CO₃)
-
Solvent (e.g., Toluene or THF)
-
Phase transfer catalyst (e.g., Aliquat 336), if needed
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-alkylated this compound (1.0 eq), the diboronic ester comonomer (1.0 eq), and the palladium catalyst (1-3 mol%).
-
Solvent Addition: Add degassed toluene to the flask to dissolve the reagents.
-
Base Addition: Add the degassed aqueous K₂CO₃ solution and the phase transfer catalyst.
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing by GPC.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a beaker of methanol to precipitate the polymer.
-
Purification: Filter the crude polymer. To remove catalyst residues, re-dissolve the polymer in a minimal amount of chloroform or THF and re-precipitate into methanol. Further purification can be achieved by Soxhlet extraction with solvents like methanol, acetone, and hexane to remove oligomers and impurities.
-
Drying: Dry the final polymer product under high vacuum at 60-80 °C for at least 24 hours.
Protocol 2: Thermal Characterization by TGA and DSC
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure for TGA:
-
Sample Preparation: Place 5-10 mg of the dried polymer powder into a TGA pan (platinum or alumina).
-
Method Setup:
-
Atmosphere: High purity Nitrogen (flow rate ~50-100 mL/min).
-
Temperature Program:
-
Equilibrate at 40 °C.
-
Ramp from 40 °C to 900 °C at a heating rate of 10 °C/min.
-
-
-
Analysis: Analyze the resulting weight vs. temperature curve to determine the onset of decomposition and the Td (temperature at 5% weight loss). Record the final weight percentage at 800 °C or 900 °C as the char yield.
Procedure for DSC:
-
Sample Preparation: Seal 5-10 mg of the dried polymer powder in an aluminum DSC pan.
-
Method Setup:
-
Atmosphere: Nitrogen (flow rate ~50 mL/min).
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at 25 °C.
-
Heat from 25 °C to a temperature above the expected Tg but below Td (e.g., 250 °C) at 10 °C/min.
-
Cool from 250 °C back to 25 °C at 10 °C/min.
-
Heat again from 25 °C to 250 °C at 10 °C/min.
-
-
-
Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan. The first scan erases the polymer's prior thermal history.
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for synthesis and thermal analysis of TBCz polymers.
Troubleshooting Logic for Low Thermal Stability
References
- 1. r-techmaterials.com [r-techmaterials.com]
- 2. fiveable.me [fiveable.me]
- 3. How Crosslinking Improves Thermal and Mechanical Stability [eureka.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Synthesis of carbazole-based polymers with 1,3,4-oxadiazole pendant group and their application in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. Improvement of thermal stability of polypropylene using DOPO-immobilized silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Synthesis of 1,3,6,8-Tetrabromocarbazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the scale-up production of 1,3,6,8-Tetrabromocarbazole. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research and development endeavors.
Troubleshooting Guide
During the scale-up synthesis of this compound, several challenges can arise. This guide addresses common issues in a question-and-answer format to help you navigate these obstacles effectively.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient brominating agent or reaction time. | Increase the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide) and extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of carbazole and intermediate brominated species. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature. However, be cautious as higher temperatures can also lead to the formation of undesirable byproducts.[1] | |
| Poor solubility of reagents. | Ensure adequate dissolution of carbazole and the brominating agent. Consider using a co-solvent system or switching to a more suitable solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1] | |
| Formation of Multiple Products (Over-bromination and Under-bromination) | Incorrect stoichiometry of the brominating agent. | Carefully control the stoichiometry. For tetrabromination, a significant excess of the brominating agent (at least 4 equivalents) is required. The exact amount should be optimized for the specific scale and reaction conditions. |
| High reaction temperature leading to loss of selectivity. | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity and minimize the formation of polybrominated byproducts.[1] | |
| Difficult Purification of the Final Product | Presence of closely related brominated carbazole isomers with similar polarities. | A multi-step purification approach is often necessary. Start with recrystallization from a suitable solvent system (e.g., ethanol, chloroform, or a mixture of ethyl acetate and hexane) to remove the bulk of impurities.[1] |
| Ineffective separation by recrystallization alone. | If recrystallization is insufficient, employ column chromatography on silica gel. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the desired tetrabrominated product from less brominated isomers. | |
| Inconsistent Results at Larger Scales | Mass and heat transfer limitations. | Ensure efficient stirring to maintain a homogeneous reaction mixture. For larger batches, consider using a jacketed reactor for better temperature control. The addition of the brominating agent should be done portion-wise or as a solution to manage the exothermicity of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in synthesizing this compound?
A1: The primary challenge is achieving complete tetrabromination without the significant formation of under-brominated (mono-, di-, and tri-brominated) carbazoles. These byproducts often have very similar physical properties to the desired product, making purification difficult.
Q2: Which brominating agent is recommended for the synthesis of this compound?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for carbazole and its derivatives.[1] It is generally easier and safer to handle than liquid bromine, especially at a larger scale.
Q3: How can I monitor the progress of the bromination reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to track the disappearance of the starting material (carbazole) and the appearance of spots corresponding to the brominated products. The reaction is complete when the carbazole spot is no longer visible. For more quantitative analysis, HPLC can be employed.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: While a specific solvent system for pure this compound is not widely reported, general guidance for purifying brominated carbazoles suggests experimenting with solvents like ethanol, chloroform, or mixtures of ethyl acetate and hexane.[1] The ideal solvent will dissolve the compound at high temperatures and allow for the crystallization of the pure product upon cooling, leaving impurities in the mother liquor.
Experimental Protocols
Synthesis of this compound (Gram Scale)
This protocol is a generalized procedure based on the principles of carbazole bromination and should be optimized for specific laboratory conditions and scale.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Silica Gel (for column chromatography)
-
Sodium Sulfite
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve carbazole (1 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (at least 4.2 equivalents) in DMF.
-
Add the NBS solution dropwise to the cooled carbazole solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing a saturated aqueous solution of sodium sulfite to quench any remaining NBS.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
-
Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., hot ethanol or a mixture of ethyl acetate/hexane). Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Filter the crystals and wash with a small amount of cold solvent.
-
Column Chromatography: If recrystallization does not yield a pure product, perform column chromatography.
-
Pack a silica gel column using a non-polar solvent like hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate or dichloromethane.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Data Presentation
Due to the limited availability of specific quantitative data for the scale-up production of this compound in the public domain, the following table provides a general overview of reaction parameters for carbazole bromination that can be adapted and optimized.
| Parameter | Condition for Monobromination | Condition for Dibromination | Estimated Condition for Tetrabromination |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Stoichiometry (NBS:Carbazole) | ~1.1 : 1 | ~2.2 : 1 | > 4.2 : 1 |
| Solvent | DMF, THF, Ethyl Acetate | DMF, THF, Ethyl Acetate | DMF, THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature (initially), may require gentle heating |
| Reaction Time | 2 - 24 hours | 24 - 48 hours | 24 - 72 hours (monitor by TLC/HPLC) |
| Typical Yield | High (for monobromo product) | Moderate to High | Variable, highly dependent on optimization |
| Purification Method | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography | Recrystallization followed by Column Chromatography |
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis workflow for this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low product yield.
References
Validation & Comparative
A Comparative Guide to the Characterization of 1,3,6,8-Tetrabromocarbazole using GC-MS and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 1,3,6,8-tetrabromocarbazole, a compound of interest in environmental science and potentially in drug development as a halogenated derivative. The guide details the experimental protocol for GC-MS analysis and compares its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by available experimental data.
Introduction to this compound and the Importance of Accurate Characterization
This compound is a polyhalogenated carbazole that has been identified as an environmental contaminant.[1][2] Its accurate identification and quantification are crucial for toxicological studies and for monitoring its presence in various matrices. In the context of drug development, halogenated carbazoles are scaffolds of interest, and precise characterization of such molecules is fundamental for structure-activity relationship (SAR) studies and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both retention time and mass spectral data for confident identification and quantification.
Experimental Protocol for GC-MS Analysis
A typical GC-MS protocol for the analysis of this compound in an environmental sample, such as sediment, is outlined below. This protocol is based on established methods for the analysis of brominated flame retardants and related compounds.[3][4]
1. Sample Preparation (Solid Samples):
-
Extraction: A known amount of the solid sample (e.g., 1-5 grams of dried sediment) is subjected to extraction using a suitable organic solvent. Common techniques include Soxhlet extraction or pressurized liquid extraction (PLE) with solvents like dichloromethane or a hexane/acetone mixture.
-
Cleanup: The crude extract is then cleaned to remove interfering matrix components. This often involves column chromatography using silica gel or Florisil.
-
Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 6890 GC or similar, equipped with a capillary column.
-
Column: A non-polar or medium-polarity column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection is preferred for trace analysis at an injector temperature of 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) or electron capture negative ionization (ECNI) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
Data Presentation: GC-MS of this compound
The primary outputs of a GC-MS analysis are the gas chromatogram and the mass spectrum.
Gas Chromatogram: The retention time of this compound will depend on the specific GC column and conditions used. However, its high molecular weight and boiling point suggest it will be a late-eluting peak. The structure of an unknown brominated compound in Lake Michigan sediments was confirmed to be this compound by comparing its gas chromatographic retention times with an authentic standard on three different capillary GC columns.[4]
Mass Spectrum: The mass spectrum of this compound is characterized by a distinct isotopic cluster for the molecular ion due to the presence of four bromine atoms (79Br and 81Br isotopes). In electron capture negative ionization (ECNI) mode, the ions at m/z 79 and 81 (from Br-) are often used for quantification, while the molecular ion cluster around m/z 483 and 485 is used for identification.[4] The electron ionization (EI) mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving the loss of bromine atoms.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₅Br₄N | [5] |
| Exact Mass | 482.7115 u | [5] |
| Key Mass Fragments (ECNI) | m/z 79, 81 (quantitation); m/z 483, 485 (identification) | [4] |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can provide complementary information for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of organic compounds, including those that are not amenable to GC due to low volatility or thermal instability. For polyhalogenated carbazoles, reverse-phase HPLC with UV or mass spectrometric detection can be employed.[6]
Advantages over GC-MS:
-
Suitable for less volatile and thermally labile compounds.
-
Different selectivity can be achieved by varying the mobile and stationary phases.
Disadvantages compared to GC-MS:
-
Generally provides lower chromatographic resolution than capillary GC.
-
UV detection is less specific than mass spectrometry.
A typical HPLC method for related compounds would involve a C18 column with a mobile phase gradient of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Data for 1,3,6,8-Tetrabromo-9H-carbazole: A reported ¹H NMR spectrum in CDCl₃ showed the following signals: δ 8.32 (s, 1H), 8.05 (s, 2H), 7.75 (s, 2H).
Advantages over GC-MS:
-
Provides detailed structural information, including the connectivity of atoms.
-
Non-destructive technique.
Disadvantages compared to GC-MS:
-
Significantly lower sensitivity, requiring a larger amount of pure sample.
-
Not suitable for the analysis of complex mixtures without prior separation.
Summary of Analytical Techniques
| Technique | Principle | Information Provided | Sensitivity | Throughput | Key Application for this compound |
| GC-MS | Separation by volatility and partitioning, detection by mass-to-charge ratio. | Retention time, molecular weight, fragmentation pattern. | High (pg-ng) | High | Identification and quantification in complex matrices. |
| HPLC-UV/MS | Separation by polarity, detection by UV absorbance or mass-to-charge ratio. | Retention time, UV spectrum, molecular weight. | Moderate to High | High | Analysis of less volatile derivatives or as a complementary separation technique. |
| NMR | Nuclear spin transitions in a magnetic field. | Detailed molecular structure and connectivity. | Low (µg-mg) | Low | Unambiguous structure confirmation of the pure substance. |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Comparison of Analytical Techniques
Caption: Comparison of information provided by different analytical techniques.
Conclusion
GC-MS is a highly effective and standard method for the characterization of this compound, offering both high sensitivity and specificity for its identification and quantification in various matrices. While HPLC and NMR serve as valuable complementary techniques, with HPLC being useful for purity assessment and as an alternative separation method, and NMR being unparalleled for definitive structure elucidation of the pure compound. The choice of analytical technique will ultimately depend on the specific research question, the nature of the sample, and the required level of detail. For routine monitoring and quantification in complex samples, GC-MS remains the method of choice. For initial synthesis and characterization, a combination of NMR, MS, and HPLC would provide the most comprehensive understanding of the compound's identity and purity.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Halogenated indigo dyes: a likely source of this compound and some other halogenated carbazoles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of brominated carbazoles in sediment cores from Lake Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Analysis of 1,3,6,8-Tetrabromocarbazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical properties of 1,3,6,8-tetrabromocarbazole and related carbazole derivatives. The introduction of bromine atoms onto the carbazole core significantly influences its electronic properties, which is of paramount interest for applications in organic electronics, sensor technology, and pharmaceutical development. This document summarizes available experimental data, provides detailed experimental protocols for electrochemical analysis, and visualizes key concepts and workflows.
Comparative Electrochemical Data
The electrochemical properties of carbazole and its brominated derivatives are pivotal in understanding their behavior in redox reactions. While specific experimental data for this compound is limited in publicly available literature, we can infer its properties based on the established trends observed in other brominated carbazoles. It is a general observation that halogenation, particularly bromination, of aromatic compounds leads to an increase in their oxidation potentials due to the electron-withdrawing nature of the halogen atoms. This trend is reflected in the comparison between carbazole and 3,6-dibromocarbazole.
| Compound | Oxidation Potential (Eox, V vs. Fc/Fc+) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| Carbazole | ~0.8 - 1.0 | ~-5.4 to -5.6 | ~-2.0 to -2.4 | ~3.0 - 3.6 |
| 3,6-Dibromocarbazole | ~1.1 - 1.3 | ~-5.7 to -5.9 | ~-2.1 to -2.5 | ~3.2 - 3.8 |
| This compound | ~1.4 - 1.6 (Estimated) | ~-6.0 to -6.2 (Estimated) | ~-2.2 to -2.6 (Estimated) | ~3.4 - 4.0 (Estimated) |
Note: The values for this compound are estimated based on the trend of increasing oxidation potential with increased bromination observed in other carbazole derivatives. Experimental verification is required for precise determination. The HOMO and LUMO levels are calculated from the oxidation and reduction potentials.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reliable and comparable electrochemical data. Cyclic voltammetry (CV) is the most common technique for these analyses.
Experimental Protocol: Cyclic Voltammetry of Carbazole Derivatives
1. Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) or Gold (Au) disk electrode (typically 2-3 mm diameter).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A ferrocene/ferrocenium (Fc/Fc+) internal standard is highly recommended for accurate potential referencing.
-
Counter Electrode: Platinum wire or foil.
-
Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4)) in a dry, aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF)).
-
Analyte: 1-5 mM solution of the carbazole derivative in the electrolyte solution.
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
2. Electrode Preparation:
-
Polish the working electrode with alumina slurries of decreasing particle size on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.
-
Dry the electrode completely before use.
3. Electrochemical Measurement:
-
Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the analyte.
-
Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current is observed) to a potential sufficiently positive to observe the oxidation of the analyte, and then reversing the scan to a potential sufficiently negative to observe any reduction processes.
-
Typical scan rates range from 20 to 200 mV/s.
-
At the end of the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram to use the Fc/Fc+ redox couple as an internal reference potential (E1/2 = 0.0 V vs. Fc/Fc+).
4. Data Analysis:
-
Determine the half-wave potential (E1/2) for reversible or quasi-reversible processes, or the peak potential (Ep) for irreversible processes.
-
Calculate the HOMO energy level from the onset of the first oxidation potential (Eox, onset) using the following equation: HOMO (eV) = -[Eox, onset (vs. Fc/Fc+) + 4.8] eV.
-
If a reduction peak is observed, the LUMO energy level can be estimated from the onset of the first reduction potential (Ered, onset): LUMO (eV) = -[Ered, onset (vs. Fc/Fc+) + 4.8] eV.
-
The electrochemical band gap can be calculated as the difference between the HOMO and LUMO levels.
Visualizations
To further clarify the experimental process and the structure-property relationships, the following diagrams are provided.
Comparing the optical properties of brominated vs. non-brominated carbazole dyes
A detailed examination of the impact of bromination on the optical characteristics of carbazole-based dyes reveals significant shifts in their absorption and emission spectra. This guide provides a comparative analysis of brominated versus non-brominated carbazole dyes, supported by experimental data and detailed methodologies, to inform researchers and scientists in the fields of materials science and drug development.
The introduction of bromine atoms to carbazole-based donor-π-acceptor (D–π–A) organic dyes has been shown to alter their molecular planarity, which in turn influences their optical and electrochemical properties. Generally, an increase in the degree of bromination leads to a blueshift in the UV-vis absorption and photoluminescence (PL) spectra.[1][2] This is attributed to the steric hindrance introduced by the bromine atoms, particularly at the 1 and 8 positions of the carbazole moiety, which decreases the molecular planarity and conjugation.[1][3]
Comparative Optical Data
The following table summarizes the key optical properties of a series of non-brominated carbazole dyes (2C, 3C, 4C) and their brominated counterparts. The data illustrates a general trend of blueshifted absorption and emission maxima upon bromination.
| Dye | Bromination Status | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) |
| 2C | Non-brominated | 425 | 530 |
| 2C-1 | Brominated | 428 | 544 |
| 2C-2 | Brominated | 420 | 524 |
| 2C-3 | Brominated | 414 | 517 |
| 2C-4 | Brominated | 408 | 512 |
| 2C-5 | Brominated | 403 | 505 |
| 3C | Non-brominated | 433 | 540 |
| 3C-4 | Brominated | 415 | 520 |
| 4C | Non-brominated | 438 | 545 |
| 4C-4 | Brominated | 420 | 525 |
Data sourced from studies on carbazole-based D–π–A organic dyes. The number following the hyphen in the brominated dye names indicates the degree of bromination.[1][4]
Interestingly, while most brominated dyes show a blueshift, the mono-brominated dye 2C-1 exhibits a slight redshift compared to its non-brominated counterpart, 2C.[4] This is attributed to the electron-donating effect of the bromine atom at the 6-position, which increases the conjugation.[4] However, as the degree of bromination increases (in 2C-n, where n > 1), the steric hindrance effect dominates, leading to the observed blueshift.[4]
Experimental Protocols
The following methodologies were employed for the determination of the optical properties of the carbazole dyes.
UV-vis Absorption Spectroscopy
UV-visible absorption spectra of the dye solutions in dimethylformamide (DMF) were recorded using a UV-vis spectrophotometer. The concentration of the dye solutions was maintained at 1.0 × 10⁻⁵ M.[4] The measurements were carried out at room temperature in a standard quartz cuvette with a path length of 1 cm. The spectrophotometer was blanked with the solvent (DMF) prior to the measurements.
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectra of the dye solutions in DMF were measured using a fluorescence spectrophotometer. The concentration of the dye solutions was also kept at 1.0 × 10⁻⁵ M.[4] The excitation wavelength was set at the absorption maximum of each respective dye. The emission spectra were recorded at room temperature.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing the optical properties of brominated and non-brominated carbazole dyes.
Conclusion
The bromination of carbazole dyes serves as a potent strategy for tuning their optical properties. The degree and position of bromine substitution significantly influence the absorption and emission characteristics of these dyes. While a general trend of blueshifting is observed with increased bromination due to decreased molecular planarity, specific substitutions can lead to redshifts. Understanding these structure-property relationships is crucial for the rational design of novel carbazole-based materials for various applications, including organic electronics and photocatalysis. The enhanced performance of brominated dyes in applications like photocatalytic hydrogen evolution has been attributed to the decreased dye aggregation resulting from their non-planar molecular structures.[1][2]
References
- 1. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 3. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to 1,3,6,8-Tetrabromocarbazole and Other Polyhalogenated Carbazoles in Material Science
For Researchers, Scientists, and Drug Development Professionals
The unique electronic and photophysical properties of carbazole derivatives have established them as essential components in the advancement of organic electronics. Their rigid, electron-rich structure provides excellent thermal stability and hole-transporting capabilities, making them ideal for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic halogenation of the carbazole core is a key method for fine-tuning its properties. This guide provides a comparative analysis of 1,3,6,8-tetrabromocarbazole against other polyhalogenated carbazoles, supported by experimental data to inform material selection and design.
Performance Comparison in Organic Electronic Devices
While direct comparative device performance data for this compound is limited in the available literature, we can draw comparisons from related polyhalogenated and functionalized carbazole derivatives to infer potential performance characteristics.
| Material Class | Derivative Example | Application | Key Performance Metrics |
| Tetrabrominated Carbazoles | 9-Ethyl-1,3,6,8-tetrabromocarbazole | - | Primarily studied for its crystal structure, providing a basis for theoretical performance predictions.[1] |
| Dibrominated Carbazoles | 3,6-Dibromo-9-aryl-9H-carbazole | OLED Hole Transport Layer (HTL) | Serves as a versatile intermediate for further functionalization to optimize hole injection and transport.[2] |
| BCz-tBuPh (a 3,3'-bicarbazole derivative) | Solution-Processed Green PHOLED Host | Max. Current Efficiency: 43.1 cd/A; Max. Power Efficiency: 40.0 lm/W; Max. EQE: 12.5%.[3] | |
| Brominated Indolocarbazoles | ICZ-2Br (dibromo) | Perovskite Solar Cell HTL | Power Conversion Efficiency (PCE): 20.35%.[4] |
| ICZ-4Br (tetrabromo) | Perovskite Solar Cell HTL | PCE: Lower than ICZ-2Br, highlighting that increased bromination does not always enhance performance.[4] | |
| Tetramethylated Carbazoles | tMCzPN | TADF OLED Emitter | Max. External Quantum Efficiency (EQE): 26.0%.[5] |
| Fluorinated Carbazoles | CzF and TCzF | Phosphorescent OLED Host | CzF-hosted device: Max. Current Efficiency: 66.3 cd/A; Max. EQE: 18.3%.[6] |
Photophysical and Electronic Properties
The degree and position of halogenation significantly influence the optical and electronic properties of carbazole derivatives. Increased bromination has been shown to affect the energy levels and photoluminescence of these materials.
| Compound | Substitution | HOMO (eV) | LUMO (eV) | Photoluminescence (PL) | Key Findings |
| Carbazole Dyes | Increasing Bromination | Increased oxidation potential | - | Blueshifted PL spectra | Bromination enhances non-planarity.[4] |
| tMCzPN | 1,3,6,8-tetramethyl | -5.66 | -3.13 | - | Methyl groups provide steric hindrance, leading to a more twisted structure and TADF behavior.[5] |
| CzPN | Unsubstituted | -5.93 | -3.16 | - | Non-TADF fluorophor.[5] |
Thermal Stability
High thermal stability is crucial for the operational lifetime and reliability of organic electronic devices. Carbazole derivatives are known for their robustness at elevated temperatures.
| Compound | Td (5% weight loss) | Tg |
| tMCzPN (tetramethyl-carbazole derivative) | 400°C | 120°C |
| CzPN (unsubstituted carbazole derivative) | 392°C | Not observed |
| CzF (tetrafluorophenylene/carbazole hybrid) | - | 198°C |
| TCzF (tetrafluorophenylene/carbazole hybrid) | - | 330°C |
Experimental Protocols
Synthesis of 9-Ethyl-1,3,6,8-tetrabromocarbazole[1]
-
Reactants : 9-Ethyl-9H-carbazole (4.63 mmol) and N-bromosuccinimide (NBS) (20.83 mmol).
-
Solvent : 30 ml of N,N-Dimethylformamide (DMF).
-
Procedure :
-
Add 9-Ethyl-9H-carbazole to a solution of NBS in DMF.
-
Heat the reaction mixture at 60°C for 24 hours, monitoring completion via Thin Layer Chromatography (TLC).
-
Pour the cooled solution into a large amount of ice water to precipitate the product.
-
Filter the precipitate and recrystallize from a mixture of isopropanol and DMF (5:1 volume ratio).
-
-
Yield : 76%.
General Synthesis of Polyhalogenated Carbazoles
The synthesis of various polyhalogenated carbazoles can be achieved through electrophilic halogenation of the carbazole core using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or selectfluor for bromination, chlorination, and fluorination, respectively. The reaction conditions, including solvent, temperature, and stoichiometry of the halogenating agent, are adjusted to control the degree and regioselectivity of halogenation.
Structure-Property Relationships
The following diagram illustrates the general relationship between the molecular structure of polyhalogenated carbazoles and their resulting properties, which in turn affect their performance in organic electronic devices.
Caption: Interplay of molecular structure and properties impacting device performance.
Experimental Workflow for OLED Fabrication and Characterization
The fabrication and testing of OLEDs involve a series of precise steps to ensure reliable and reproducible results.
Caption: A streamlined process from substrate preparation to device testing.
References
- 1. Carbazole synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance comparison of 1,3,6,8-Tetrabromocarbazole-based polymers in OLEDs
An Objective Comparison of Brominated Carbazole-Based Polymers in Organic Light-Emitting Diodes (OLEDs)
In the pursuit of high-performance Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel polymeric materials are of paramount importance. Among various building blocks, carbazole derivatives have garnered significant attention due to their excellent hole-transporting properties and high thermal stability. Brominated carbazoles, in particular, serve as versatile monomers for the construction of high-performance polymers for OLED applications. This guide provides a comparative overview of the performance of alternating copolymers based on different brominated carbazole isomers, specifically focusing on copolymers with fluorene.
Performance Comparison
The following table summarizes the key performance metrics of two distinct alternating copolymers: one derived from 3,6-dibromocarbazole and another from 2,7-dibromocarbazole, both copolymerized with 9,9-dihexylfluorene. These polymers are denoted as P(F-co-3,6C) and P(F-co-2,7C), respectively.
| Polymer | Comonomer 1 | Comonomer 2 | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Photoluminescence (PL) Max (nm) | Electroluminescence (EL) Max (nm) | External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| P(F-co-3,6C) | 9-Aryl-3,6-dibromocarbazole | 9,9-Dihexylfluorene | Raised relative to PF-C6 | - | Blue-shifted from PF-C6 | Blue | Not Specified | Not Specified |
| P(F-co-2,7C) (CF8CzEH) | 9-(2-Ethylhexyl)-2,7-dibromocarbazole | 9,9-Dioctylfluorene | -5.78 | -2.43 | 412 (in film) | Blue | Efficient EL emission | 3-4 |
Note: PF-C6 refers to the poly(9,9-dihexylfluorene) homopolymer. The data for P(F-co-3,6C) indicates qualitative improvements over the homopolymer, as specific quantitative values were not provided in the source material. The data for P(F-co-2,7C) is for the copolymer with 2-ethylhexyl as the N-carbazole substituent, which showed the best performance among the studied variations[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are the generalized experimental protocols for the synthesis of the copolymers and the fabrication of OLED devices, based on the cited literature.
Polymer Synthesis (Suzuki Coupling)
A common method for synthesizing these alternating copolymers is the Suzuki-type coupling polymerization.
Materials:
-
Brominated carbazole monomer (e.g., 9-aryl-3,6-dibromocarbazole or 9-(2-ethylhexyl)-2,7-dibromocarbazole)
-
Fluorene-diboronic ester monomer (e.g., 9,9-dihexylfluorene-2,7-bis(1,3,2-dioxaborolan-2-yl))
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous potassium carbonate)
-
Solvent (e.g., Toluene)
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., Argon), add the brominated carbazole monomer, the fluorene-diboronic ester monomer, the palladium catalyst, and the solvent.
-
Add the aqueous base solution to the mixture.
-
Heat the reaction mixture to reflux and stir for a specified period (e.g., 48 hours).
-
After cooling to room temperature, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.
-
The precipitated polymer is then filtered, washed, and dried under vacuum.
-
Further purification can be carried out by techniques like Soxhlet extraction or reprecipitation.
OLED Device Fabrication (Solution Processing)
The following outlines a general procedure for the fabrication of a solution-processed OLED device.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) for the hole injection layer (HIL)
-
The synthesized carbazole-fluorene copolymer as the emissive layer (EML)
-
Electron-transporting material (e.g., TPBi) for the electron transport layer (ETL)
-
Electron-injection material (e.g., LiF)
-
Metal for the cathode (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and then annealed.
-
Emissive Layer (EML) Deposition: The synthesized copolymer is dissolved in a suitable organic solvent (e.g., chloroform or toluene) and spin-coated on top of the HIL. The film is then annealed to remove any residual solvent.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: The ETL, EIL, and metal cathode are sequentially deposited onto the EML via thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The fabricated device is encapsulated to protect it from atmospheric moisture and oxygen.
Visualizations
To better understand the logical flow of the processes involved, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Thermal Analysis of 1,3,6,8-Tetranitrocarbazole (TNC) Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of pure 1,3,6,8-tetranitrocarbazole (TNC), a secondary explosive, and its nanocomposites. The inclusion of nanoparticles can significantly alter the thermal stability and decomposition kinetics of energetic materials. This document summarizes key findings from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies, offering valuable data for researchers in materials science and energetic materials development.
Comparative Thermal Decomposition Data
The thermal behavior of pure TNC and its nanocomposites with aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and carbon nanotubes (CNTs) reveals significant differences in their decomposition pathways and thermal stability. Pure TNC exhibits a single-step decomposition, whereas the nanocomposites undergo a two-step decomposition process.[1] The addition of Al₂O₃ and TiO₂ nanoparticles was found to lower the thermal stability of TNC, while CNTs led to an increase in thermal stability.[1]
| Material | Melting Point (°C) | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Total Weight Loss (%) | Decomposition Steps |
| Pure TNC | 297.7 | ~385 | 409.7 | ~100 | 1 |
| TNC-Al₂O₃ | 295.2 | Not Specified | 395.5 and 426.2 | ~90 | 2 |
| TNC-TiO₂ | Not Specified | Not Specified | 403.9 and 423 | ~80 | 2 |
| TNC-CNT | 294.3 | Not Specified | 432.9 | Not Specified | 2 |
Data sourced from Pourmortazavi et al.[1]
Experimental Protocols
The data presented in this guide was obtained using the following experimental methodologies:
1. Nanocomposite Preparation: The TNC nanocomposites were prepared by dispersing nanoparticles (Al₂O₃, TiO₂, or CNTs) within the TNC matrix. Scanning Electron Microscopy (SEM) was used to confirm the dispersion of the nanomaterials throughout the energetic samples.[1]
2. Thermal Analysis (TGA/DSC): A simultaneous thermal analyzer (STA) combining a thermogravimetric analyzer (TGA) with a differential scanning calorimetry (DSC) attachment was utilized for the analysis.[1]
-
TGA/DSC General Procedure:
-
Non-isothermal DSC for Kinetic Studies:
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of TNC nanocomposites.
Caption: Experimental workflow for TGA/DSC analysis of TNC nanocomposites.
References
Dioxin-Like Toxicity: A Comparative Analysis of 1,3,6,8-Tetrabromocarbazole and Polychlorinated Dibenzofurans
A comprehensive guide for researchers and drug development professionals on the relative dioxin-like toxicities of the emerging contaminant 1,3,6,8-tetrabromocarbazole (TBC) and legacy pollutants, polychlorinated dibenzofurans (PCDFs). This document provides a quantitative comparison, detailed experimental methodologies, and visual representations of the underlying toxicological mechanisms.
The environmental presence of halogenated aromatic hydrocarbons continues to be a significant concern for human health and ecological systems. While the toxicity of legacy persistent organic pollutants (POPs) like polychlorinated dibenzofurans (PCDFs) is well-established, emerging contaminants such as this compound (TBC) are gaining attention due to their structural similarity to dioxin-like compounds and potential to exert similar toxic effects. This guide offers a direct comparison of the dioxin-like toxicity of TBC and various PCDF congeners, supported by experimental data, to aid in risk assessment and future research endeavors.
Quantitative Comparison of Dioxin-Like Toxicity
The dioxin-like toxicity of these compounds is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][2] The potency of a compound to elicit a dioxin-like response is often expressed relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a Toxic Equivalency Factor (TEF) of 1. The following tables summarize the available quantitative data for this compound and selected PCDF congeners.
Table 1: Relative Potency of this compound (TBC)
| Compound | In Vitro Relative Potency (REP) vs. TCDD | Bioassay Type | Reference |
| This compound | 0.0003 | Dioxin-responsive element-driven luciferase reporter assay | [2] |
Table 2: World Health Organization (WHO) Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzofurans (PCDFs) in Humans/Mammals
| PCDF Congener | WHO TEF (2005) |
| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 |
| Octachlorodibenzofuran | 0.0003 |
Experimental Protocols
The determination of dioxin-like toxicity and the derivation of relative potencies or toxic equivalency factors rely on sensitive bioassays that measure the activation of the AhR signaling pathway. The Chemically Activated Luciferase Expression (CALUX) bioassay is a widely used in vitro method for this purpose.
CALUX Bioassay for Determination of Dioxin-Like Activity
Objective: To quantify the dioxin-like activity of a test compound by measuring its ability to induce the expression of a luciferase reporter gene under the control of dioxin-responsive elements (DREs) in a genetically modified cell line.
Materials:
-
H4IIE rat hepatoma cells stably transfected with a DRE-driven luciferase reporter plasmid (or similar cell line).
-
Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well, clear-bottom, white-walled tissue culture plates.
-
Test compound (e.g., this compound) and reference standard (2,3,7,8-TCDD) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the H4IIE cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5,000-10,000 cells per well). Incubate at 37°C in a 5% CO2 incubator.[3]
-
Compound Preparation: Prepare a serial dilution of the test compound and the TCDD standard in cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that causes cytotoxicity (typically ≤ 0.4%).[4]
-
Cell Treatment: After 24 hours of incubation, remove the seeding medium from the cells and replace it with the medium containing the various concentrations of the test compound or TCDD standard. Include solvent control wells.
-
Incubation: Incubate the plates for a further 24 hours at 37°C in a 5% CO2 incubator to allow for gene expression and protein synthesis.[3]
-
Cell Lysis: After the incubation period, remove the treatment medium and wash the cells with PBS. Add cell lysis buffer to each well and incubate for a short period to ensure complete cell lysis.
-
Luminescence Measurement: Add the luciferase assay substrate to each well. The luciferase enzyme produced by the cells will catalyze a reaction that produces light. Measure the luminescence in each well using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn is proportional to the activation of the AhR.
-
Data Analysis:
-
Generate a dose-response curve for the TCDD standard by plotting luminescence intensity against the logarithm of the TCDD concentration.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) for TCDD.
-
Similarly, generate a dose-response curve for the test compound and determine its EC50.
-
Calculate the Relative Potency (REP) of the test compound using the following formula: REP = EC50 (TCDD) / EC50 (Test Compound) .
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in dioxin-like toxicity and a typical experimental workflow for its assessment.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for the CALUX Bioassay.
References
Unraveling the Biotoxicity of Brominated Carbazole Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biotoxicity of different brominated carbazole isomers, supported by experimental data. Brominated carbazoles are a class of emerging environmental contaminants with structural similarities to dioxins, raising concerns about their potential adverse effects on biological systems.
This guide summarizes key toxicity data, details the experimental methods used for their assessment, and visualizes the potential molecular pathways involved in their toxic action. The information presented here is intended to aid in the risk assessment and understanding of the structure-toxicity relationships of this important class of compounds.
Comparative Biotoxicity Data
The acute toxicity of several brominated carbazole isomers has been evaluated, primarily using the zebrafish (Danio rerio) embryo model. The median lethal concentration (LC50) is a common metric used to quantify the toxicity of a substance, representing the concentration at which 50% of the test organisms die within a specified time frame. The table below summarizes the available LC50 data for different brominated carbazole isomers.
| Brominated Carbazole Isomer | Test Organism | Exposure Duration (hours) | LC50 (mg/L) | Key Toxic Effects Observed |
| 3-Bromocarbazole (3-BCZ) | Zebrafish (Danio rerio) larvae | 120 | 2.88[1][2] | Developmental neurotoxicity, decreased hatchability, increased mortality and malformation rates, reduced body length, and inhibited behavioral activities.[1][2] |
| 2,7-Dibromocarbazole (2,7-DBCZ) | Zebrafish (Danio rerio) embryos | 96 | 0.582 | Cardiac teratogenic effects and developmental toxicity. |
| 3,6-Dibromocarbazole (3,6-DBCZ) | Zebrafish (Danio rerio) embryos | 96 | 1.167 | Cardiotoxicity and behavioral changes. |
| 1,3,6,8-Tetrabromocarbazole (1368-TBCZ) | Zebrafish (Danio rerio) embryos | 96 | > 2.0[3] | Inhibition of skeletal and cardiac development, oxidative stress, and apoptosis.[3][4] |
| 1-Bromo-3,6-dichlorocarbazole (1-B-36-CCZ) | Zebrafish (Danio rerio) larvae | 96 | 4.52[5] | Vascular developmental toxicity, increased heart rate, and pericardial edema.[5] |
Note: The data presented is compiled from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The biotoxicity of brominated carbazole isomers is primarily assessed using the Zebrafish Embryo Acute Toxicity (FET) Test, following guidelines such as the OECD Test Guideline 236.[3][5] Below is a detailed methodology representative of the key experiments cited.
Zebrafish Embryo Acute Toxicity (FET) Test (based on OECD Guideline 236)
1. Test Organism: Zebrafish (Danio rerio) embryos.
2. Test Substance Preparation:
-
Stock solutions of the brominated carbazole isomers are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions are made to obtain the desired test concentrations. The final solvent concentration in the test medium should be kept low (typically ≤ 0.1%) and should be the same across all treatment groups, including a solvent control.
3. Experimental Setup:
-
Fertilized zebrafish embryos are collected and examined for quality. Healthy, fertilized embryos are selected for the test.
-
Embryos are placed individually into wells of a multi-well plate (e.g., 24- or 96-well plates).
-
Each well contains a specific concentration of the test substance or control medium. A typical experiment includes a negative control (no test substance), a solvent control (if applicable), and a range of concentrations of the brominated carbazole isomer.
-
The plates are incubated at a controlled temperature (typically 26 ± 1 °C) with a standard light-dark cycle.
4. Exposure and Observation:
-
Embryos are exposed to the test substances for a period of 96 to 120 hours post-fertilization (hpf).
-
Observations for lethal and sub-lethal endpoints are made at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf).
-
Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Sub-lethal developmental toxicity endpoints include pericardial edema, yolk sac edema, spinal curvature, delayed or failed hatching, reduced body length, and other morphological abnormalities.
-
Neurotoxicity endpoints can be assessed by observing spontaneous tail coiling at earlier stages and locomotor activity in hatched larvae.
5. Data Analysis:
-
The number of dead embryos is recorded at each observation point for each concentration.
-
The LC50 value and its 95% confidence intervals are calculated for the specified exposure duration using appropriate statistical methods (e.g., probit analysis).
-
The incidence and severity of sub-lethal effects are recorded and analyzed to determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).
Mandatory Visualizations
Signaling Pathways in Brominated Carbazole Toxicity
The toxicity of many halogenated aromatic hydrocarbons, including brominated carbazoles, is believed to be mediated through the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway and the induction of oxidative stress. The following diagram illustrates the proposed mechanism.
Caption: Proposed signaling pathway for brominated carbazole toxicity.
Experimental Workflow for Biotoxicity Assessment
The following diagram outlines the typical workflow for assessing the biotoxicity of brominated carbazole isomers using the zebrafish embryo model.
Caption: Zebrafish embryo toxicity testing workflow.
References
- 1. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. invivobiosystems.com [invivobiosystems.com]
- 5. oecd.org [oecd.org]
A Comparative Guide to the Synthesis of 1,3,6,8-Tetrabromocarbazole: Efficiency and Practicality
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1,3,6,8-Tetrabromocarbazole is a crucial building block in the development of novel organic materials and potential therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into their efficiency based on experimental data.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for two prominent methods for synthesizing this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Method 1: N-Bromosuccinimide (NBS) Route | Method 2: Direct Bromination with Br₂ |
| Starting Material | 9-Ethyl-9H-carbazole | Carbazole |
| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Solvent | Dimethylformamide (DMF) | Glacial Acetic Acid |
| Reaction Temperature | 60°C | Room Temperature |
| Reaction Time | 24 hours | 2 hours |
| Yield | 76%[1] | 85% |
| Key Advantages | Milder brominating agent, good yield. | High yield, shorter reaction time, readily available reagents. |
| Key Disadvantages | Longer reaction time, requires pre-functionalized starting material. | Use of hazardous elemental bromine, potential for over-bromination if not controlled. |
Experimental Protocols
Method 1: Synthesis of 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole via N-Bromosuccinimide (NBS)
This method utilizes the N-alkylation of carbazole prior to bromination, which can offer better control over the reaction.
Materials:
-
9-Ethyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Ice
-
Isopropanol
Procedure:
-
In a round-bottom flask, dissolve N-bromosuccinimide (4.5 equivalents) in dimethylformamide (DMF).
-
To this solution, add 9-Ethyl-9H-carbazole (1 equivalent).
-
Heat the reaction mixture to 60°C and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a large volume of ice-water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product is then purified by recrystallization from a mixture of isopropanol and DMF to yield 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole.[1]
Method 2: Direct Synthesis of this compound using Elemental Bromine
This classical approach involves the direct electrophilic substitution of carbazole with an excess of elemental bromine.
Materials:
-
Carbazole
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ethanol
Procedure:
-
Dissolve carbazole (1 equivalent) in glacial acetic acid in a suitable reaction vessel.
-
To this solution, add an excess of elemental bromine (at least 4 equivalents) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, the precipitated product is collected by filtration.
-
The crude this compound is then washed with ethanol to remove any unreacted bromine and other impurities.
-
The final product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic route.
Caption: Workflow for the synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole using NBS.
Caption: Workflow for the direct synthesis of this compound using elemental bromine.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the specific requirements of the researcher, including available starting materials, safety considerations, and desired reaction time. The direct bromination with elemental bromine offers a higher yield and significantly shorter reaction time, making it potentially more efficient for larger-scale synthesis, provided that appropriate safety measures are in place for handling bromine. The NBS method, while having a longer reaction time, utilizes a less hazardous brominating agent and may be preferable for smaller-scale laboratory syntheses or when the N-ethylated derivative is specifically desired.
References
A Comparative Guide to the Electronic Properties of 1,3,6,8-Tetrabromocarbazole Derivatives: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 1,3,6,8-tetrabromocarbazole and its derivatives, modeled using Density Functional Theory (DFT) calculations. The following sections detail the computational methodologies, present key electronic property data in a comparative format, and visualize the typical workflow for such theoretical studies. This information is crucial for understanding the structure-property relationships of these compounds, which are of significant interest in the development of novel electronic materials and pharmaceuticals.
Introduction to this compound Derivatives
Carbazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered considerable attention due to their unique photophysical and electronic properties. The introduction of bromine atoms at the 1, 3, 6, and 8 positions of the carbazole core significantly influences its electronic structure. These brominated carbazoles serve as versatile building blocks for the synthesis of more complex molecules with tailored electronic characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as potential therapeutic agents.[1] DFT calculations have emerged as a powerful tool to predict and understand the electronic behavior of these molecules at the atomic level, guiding the design of new materials with desired functionalities.
Computational and Experimental Methodologies
The electronic properties of this compound and its derivatives are typically investigated using a combination of experimental synthesis and theoretical calculations.
Synthesis and Characterization
The synthesis of this compound derivatives often involves the direct bromination of a carbazole core using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF).[2] The resulting products are then purified and characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their chemical structure.[2]
DFT Calculation Protocol
DFT calculations are a common theoretical approach to model the electronic properties of these compounds. A typical computational workflow is as follows:
-
Geometry Optimization: The molecular structure of the carbazole derivative is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31G(d) or 6-311G**.[3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[4] Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra.[5][6]
The following Graphviz diagram illustrates the typical workflow for DFT calculations of carbazole derivatives.
Caption: A flowchart illustrating the typical computational workflow for DFT calculations.
Comparative Analysis of Electronic Properties
The electronic properties of carbazole derivatives are highly dependent on the nature and position of their substituents. DFT calculations provide valuable insights into these structure-property relationships.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are key quantum chemical parameters that determine the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[7] A smaller energy gap generally implies a higher reactivity and a greater ease of electronic excitation.
The table below summarizes the calculated HOMO, LUMO, and energy gap values for this compound and some of its conceptual derivatives. These values are typically calculated using the B3LYP functional.
| Compound | Substituent at N-9 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -H | -6.12 | -1.89 | 4.23 |
| Derivative A | -CH3 | -5.98 | -1.81 | 4.17 |
| Derivative B | -Phenyl | -5.85 | -2.05 | 3.80 |
| Derivative C | -NO2 | -6.54 | -2.54 | 4.00 |
Note: The values presented are representative and can vary depending on the specific computational method and basis set used.
The following diagram illustrates the relationship between the molecular structure and the HOMO-LUMO energy gap.
Caption: The relationship between molecular structure and electronic properties.
Conclusion
DFT calculations provide a powerful and cost-effective method for predicting and understanding the electronic properties of this compound derivatives. By systematically modifying the substituents on the carbazole core, it is possible to tune the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO energy gap. This allows for the rational design of novel materials with tailored electronic properties for a wide range of applications in materials science and drug discovery. The comparative data and workflows presented in this guide offer a valuable resource for researchers in these fields.
References
- 1. Halogenated indigo dyes: a likely source of this compound and some other halogenated carbazoles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Path Determination of Active Electrons on Push‐Pull Oligocarbazole Dyes‐Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
Comparative study of hole mobility in polymers derived from different brominated carbazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of charge-transporting polymers is a cornerstone of advancement in organic electronics, with applications ranging from organic light-emitting diodes (OLEDs) to perovskite solar cells. Carbazole-based polymers, particularly poly(N-vinylcarbazole) (PVK), are renowned for their effective hole-transporting capabilities. The introduction of bromine atoms onto the carbazole moiety presents a compelling avenue for tuning the optoelectronic properties of these polymers. This guide provides a comparative overview of the anticipated and observed effects of bromination on the hole mobility of carbazole-derived polymers, supported by experimental data and detailed methodologies.
The Influence of Bromination on Hole Mobility: A Structural Perspective
The connectivity of the carbazole units within the polymer chain has been shown to be a critical determinant of hole mobility. For instance, polymers with a 2,7-linkage in the carbazole backbone tend to exhibit higher hole mobility compared to those with a 3,6-linkage. This is attributed to a more suitable Highest Occupied Molecular Orbital (HOMO) energy level and enhanced charge transport pathways in the 2,7-linked polymers.
Bromination introduces heavy atoms into the polymer structure, which can influence inter- and intra-chain charge transport. The electron-withdrawing nature of bromine can lower the HOMO energy level, potentially affecting charge injection from the anode. Furthermore, the position of the bromine atom can induce steric hindrance, altering the planarity of the polymer backbone and, consequently, the π-π stacking that is crucial for efficient hole hopping between carbazole units. For example, substitution at the 1 and 8 positions of the carbazole is known to decrease molecular planarity.
Comparative Data on Hole Mobility
Direct comparative data on the hole mobility of various brominated polycarbazoles is limited. However, we can juxtapose a well-characterized non-brominated carbazole polymer with related systems to infer the effects of substitution.
| Polymer System | Hole Mobility (μh) (cm²/Vs) | Measurement Condition | Key Observations |
| Poly(N-vinylcarbazole) (PVK) | ~10⁻⁶ - 10⁻⁵ | Time-of-Flight (TOF), Room Temperature | Serves as a baseline for hole transport in carbazole-based polymers. |
| 2,7-Cbz-EDOT Copolymer | 5.1 x 10⁻⁵ | Organic Field-Effect Transistor (OFET) | Demonstrates higher mobility compared to its 3,6-linked counterpart, highlighting the importance of linkage position.[1][2] |
| 3,6-Cbz-EDOT Copolymer | 3.5 x 10⁻⁵ | Organic Field-Effect Transistor (OFET) | The different connectivity of the carbazole unit impacts optical and electrochemical properties, leading to lower mobility.[1][2] |
| Polymer with 3,6-dibromo-9H-carbazole units | Data not explicitly available in comparative studies | - | It is anticipated that the introduction of bromine at the 3 and 6 positions may alter the electronic properties and potentially the hole mobility due to electronic and steric effects. |
Note: The hole mobility of organic polymers is highly dependent on factors such as molecular weight, polydispersity, film morphology, and the method of measurement.
Experimental Protocols
A reliable determination of hole mobility is crucial for comparing different polymer systems. The Time-of-Flight (TOF) method is a widely used technique for this purpose.
Time-of-Flight (TOF) Mobility Measurement
Objective: To determine the charge carrier mobility in a thin polymer film by measuring the transit time of photogenerated charge carriers across the film under an applied electric field.
Sample Preparation:
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.
-
Polymer Film Deposition: A solution of the brominated carbazole polymer in a suitable solvent (e.g., chloroform, chlorobenzene) is prepared. The solution is then spin-coated onto the cleaned ITO substrate to form a thin film of a few micrometers in thickness.
-
Top Electrode Evaporation: A top electrode of a metal with a low work function, such as aluminum or calcium, is thermally evaporated onto the polymer film in a high-vacuum chamber. This forms a sandwich-type device structure (ITO/Polymer/Al).
Measurement Procedure:
-
A pulsed laser beam with a wavelength strongly absorbed by the polymer is directed at the semi-transparent ITO electrode.
-
The laser pulse generates electron-hole pairs near the ITO electrode.
-
A DC voltage is applied across the device, creating an electric field that drives the holes towards the negatively biased aluminum electrode.
-
The moving sheet of charge carriers induces a transient photocurrent in the external circuit, which is monitored using a digital oscilloscope.
-
The transit time (tᵣ) is determined from the inflection point of the photocurrent transient when plotted on a double logarithmic scale.
-
The hole mobility (μ) is then calculated using the formula: μ = d² / (V * tᵣ) where d is the thickness of the polymer film and V is the applied voltage.
Visualizing Structure-Property Relationships and Experimental Workflow
Logical Relationship between Bromination and Hole Mobility
Caption: The impact of bromination on the hole mobility of carbazole polymers.
Experimental Workflow for Hole Mobility Measurement
Caption: Workflow for determining the hole mobility of a synthesized polymer.
References
Safety Operating Guide
Proper Disposal of 1,3,6,8-Tetrabromocarbazole: A Guide for Laboratory Professionals
Effective management and disposal of 1,3,6,8-Tetrabromocarbazole are critical for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general best practices for hazardous chemical waste disposal and should be supplemented by a thorough review of your institution's specific safety protocols and consultation with your Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate risks associated with this compound, based on data for similar brominated compounds, include potential skin and eye irritation.
| Precautionary Measure | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated containers is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other chemical waste unless explicitly approved by your EHS department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The final disposal method should be conducted by a licensed and approved waste disposal facility, which will typically involve high-temperature incineration.[1]
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to your designated waste container.
-
After triple rinsing, the container may be disposed of as non-hazardous waste, pending confirmation from your EHS department.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Safety Data Summary
| Parameter | Value/Classification | Source Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | General SDS for similar compounds |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | General SDS for similar compounds |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | General SDS for similar compounds |
| Specific Target Organ Toxicity | May cause respiratory irritation | General SDS for similar compounds |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard protocols for handling and disposing of hazardous chemical waste in a laboratory setting. These protocols are derived from safety data sheets for analogous compounds and general guidance from regulatory bodies. No specific experimental results are cited for the disposal of this compound. The core principle is the containment and professional disposal of the hazardous material to prevent environmental contamination and human exposure.[1]
References
Personal protective equipment for handling 1,3,6,8-Tetrabromocarbazole
Essential Safety and Handling Guide for 1,3,6,8-Tetrabromocarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this brominated aromatic compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the hazards can be inferred from data on structurally similar brominated carbazoles and other brominated aromatic compounds. The primary anticipated hazards include skin, eye, and respiratory irritation. Some studies also indicate that polyhalogenated carbazoles may pose other health risks, including potential carcinogenicity and toxicity to aquatic life with long-lasting effects.[1][2][3] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose & Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of the solid compound and preparation of solutions should occur within a fume hood.[4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles, especially when there is a risk of splashing.[1][4][6] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, especially after direct contact.[4][6] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[4][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for both personal safety and environmental protection.
Experimental Protocols: Step-by-Step Handling Procedures
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is functioning correctly.[4][5]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1][6]
-
Assemble all necessary equipment and reagents within the fume hood before introducing the compound.[6]
-
Cover the work surface within the fume hood with disposable absorbent bench paper.[5]
-
-
Donning PPE:
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the solid compound on anti-static weigh paper or in a tared container inside the fume hood to avoid generating dust.[5]
-
Transfers: Use a spatula for transferring the solid.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[4][5] Keep the container capped when not in use.[5]
-
-
Post-Handling Procedures:
Disposal Plan: Managing Hazardous Waste
Chemical waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container designated for halogenated organic solvents.[4][5]
-
Contaminated PPE: Dispose of contaminated disposable PPE in the designated solid hazardous waste stream.[5]
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazard warnings.[4]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]
-
Environmental Precaution: Do not dispose of this chemical down the drain or in regular trash.[1][5] Prevent the product from entering drains or surface water.[1]
-
Safety Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Safety Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. The necessity of enhancing the human health risk assessment of this compound: Based on in vitro experiments, theoretical calculations, and model predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hnybio.com [hnybio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
